Zotizalkib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
(18S)-18-(difluoromethyl)-13-fluoro-7,7-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O3/c1-21(2)10-32-15-4-3-12(22)5-11(15)7-28-14(17(23)24)9-31-16-8-29-18(26-19(16)28)13(6-25-29)20(30)27-21/h3-6,8,14,17H,7,9-10H2,1-2H3,(H,27,30)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAMRXVQSGVCJX-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(CN3C(COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC2=C(CN3[C@@H](COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2648641-36-3 | |
| Record name | TPX-0131 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2648641363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zotizalkib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BKJ4Z6RBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zotizalkib: A Technical Deep-Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zotizalkib (formerly TPX-0131) is a potent, central nervous system (CNS)-penetrant, fourth-generation, macrocyclic inhibitor of anaplastic lymphoma kinase (ALK). It was rationally designed to overcome acquired resistance to earlier-generation ALK inhibitors, demonstrating significant activity against wild-type ALK and a broad spectrum of clinically relevant ALK resistance mutations, including the highly refractory G1202R solvent front mutation and various compound mutations. This technical guide provides a comprehensive overview of the preclinical data supporting this compound's mechanism of action, including detailed enzymatic and cellular activity, effects on downstream signaling pathways, and in vivo efficacy. While the clinical development of this compound was discontinued, the preclinical findings remain a valuable case study in the design of next-generation tyrosine kinase inhibitors.
Core Mechanism of Action: Potent Inhibition of Wild-Type and Mutant ALK
This compound exerts its therapeutic effect through direct, competitive inhibition of the ATP-binding site of the ALK receptor tyrosine kinase. Its compact macrocyclic structure is a key design feature, enabling it to fit within the ATP-binding pocket and maintain high potency against a range of mutations that confer resistance to other ALK inhibitors.
Biochemical Kinase Inhibition
In biochemical assays, this compound has demonstrated potent inhibitory activity against the kinase domain of wild-type ALK and a comprehensive panel of single and compound ALK mutations.
Table 1: Biochemical Inhibitory Activity (IC50) of this compound against ALK Variants
| ALK Variant | This compound IC50 (nM) |
| Wild-Type | 1.4 |
| Single Mutations | |
| G1202R | 0.3 |
| L1196M | 0.3 |
| C1156Y | <1 |
| F1174L | <1 |
| F1245C | <1 |
| R1275Q | <1 |
| L1198F | 1-2 |
| G1269A | 1-2 |
| I1171N | 189 - 516 |
| Compound Mutations | |
| G1202R/L1196M | <1 |
| G1202R/L1198F | <1 |
| L1196M/L1198F | <1 |
| E1210K/S1206C | <1 |
| L1198F/C1156Y | <1 |
Data compiled from publicly available preclinical studies. The specific IC50 values may vary slightly between different experimental setups.
Cellular Activity: Inhibition of ALK Autophosphorylation and Cell Proliferation
This compound effectively suppresses ALK-dependent signaling in cellular contexts. In Ba/F3 cells engineered to express various EML4-ALK fusion proteins, this compound potently inhibited ALK autophosphorylation, a critical step in the activation of the kinase and its downstream signaling cascades. This inhibition of ALK activity translates to potent anti-proliferative effects in cancer cell lines driven by ALK fusions.
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line (EML4-ALK Variant) | Assay | This compound IC50 (nM) |
| Ba/F3 (G1202R) | ALK Autophosphorylation | ~3-10 |
| Ba/F3 (G1202R/L1196M) | ALK Autophosphorylation | ~3-10 |
| Ba/F3 (G1202R/L1198F) | ALK Autophosphorylation | ~3-10 |
| Ba/F3 (G1202R/L1196M) | Cell Proliferation | 0.7 |
Downstream Signaling Pathways
The binding of this compound to the ALK kinase domain prevents the phosphorylation and activation of key downstream signaling pathways that are crucial for the proliferation and survival of ALK-driven cancer cells. The primary pathways inhibited by this compound include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.
-
Phosphoinositide 3-Kinase (PI3K)-AKT-mTOR Pathway: This pathway plays a critical role in cell growth, metabolism, and survival.
-
Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in the regulation of gene expression related to cell survival and proliferation.
-
Phospholipase C gamma (PLCγ) Pathway: This pathway is involved in cell signaling through the generation of second messengers.
Caption: this compound inhibits the ALK receptor, blocking downstream signaling pathways.
While direct Western blot data for this compound's effect on all downstream effectors is not publicly available, the potent inhibition of ALK autophosphorylation strongly indicates a corresponding reduction in the phosphorylation and activation of these key signaling proteins.
In Vivo Antitumor Efficacy
Preclinical studies in mouse xenograft models have demonstrated the significant in vivo antitumor activity of this compound.
Subcutaneous Xenograft Models
In studies using severe combined immunodeficient (SCID)/beige mice bearing tumors derived from Ba/F3 cells expressing EML4-ALK with the G1202R mutation, orally administered this compound led to dose-dependent tumor growth inhibition (TGI).
Table 3: In Vivo Efficacy of this compound in a G1202R Xenograft Model
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound | 2 mg/kg | Twice Daily (BID) | 64 |
| This compound | 5 mg/kg | Twice Daily (BID) | 120 (partial regression) |
| This compound | 10 mg/kg | Twice Daily (BID) | 200 (complete regression) |
Furthermore, in a xenograft model with the G1202R/L1196M compound mutation, this compound at 10 mg/kg twice daily also resulted in complete tumor regression, a significant outcome as this mutation is resistant to earlier generation ALK inhibitors.
Experimental Protocols
The following sections describe representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are generalized protocols based on standard methodologies and should be adapted for specific experimental conditions.
Biochemical ALK Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified ALK kinase in the presence of an inhibitor.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the recombinant ALK kinase domain and a suitable peptide substrate in the reaction buffer. Prepare serial dilutions of this compound in DMSO and then in the reaction buffer. Prepare the ATP solution in the reaction buffer.
-
Assay Plate Setup: Add the diluted this compound or vehicle control to the wells of a 384-well plate. Add the ALK enzyme and substrate mixture to each well.
-
Kinase Reaction: Initiate the reaction by adding the ATP solution to each well. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection (ADP-Glo™): Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP.
Caption: Workflow for a typical cell viability assay.
Detailed Methodology:
-
Cell Seeding: Harvest and count ALK-dependent cells (e.g., Ba/F3 with EML4-ALK fusion). Seed the cells into a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in their respective culture media.
-
Compound Addition: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
In Vivo Subcutaneous Xenograft Study
This study evaluates the antitumor efficacy of this compound in an animal model.
Caption: Workflow for a typical in vivo xenograft study.
Detailed Methodology:
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Animal Model: Use immunocompromised mice (e.g., SCID/beige or nude mice), 5-8 weeks old.
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Cell Preparation and Implantation: Harvest ALK-driven cancer cells (e.g., Ba/F3-EML4-ALK) during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or a mixture with Matrigel) at a concentration of approximately 10-20 million cells per 100 µL. Subcutaneously inject the cell suspension into the flank of each mouse.
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Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into different treatment and control groups.
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Drug Formulation and Administration: Formulate this compound in a suitable vehicle for oral administration. Administer the specified dose of this compound or vehicle to the respective groups via oral gavage, typically on a twice-daily schedule for a defined period (e.g., 14-21 days).
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Monitoring and Endpoints: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (width² x length)/2). Monitor the body weight of the mice as an indicator of toxicity. The study endpoint is typically when the tumors in the control group reach a predetermined maximum size.
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Data Analysis: Calculate the percent tumor growth inhibition for each treatment group compared to the control group.
Clinical Development Status
The Phase 1/2 clinical trial of this compound (NCT04849273) in patients with ALK-positive advanced or metastatic non-small cell lung cancer was terminated. Publicly available information indicates the reason for termination was due to an adverse risk/benefit ratio. Detailed quantitative efficacy and safety data from this trial have not been publicly released.
Conclusion
This compound is a potent, CNS-penetrant, fourth-generation ALK inhibitor with a well-defined preclinical mechanism of action. Its macrocyclic structure allows for potent inhibition of wild-type ALK and a broad range of clinically relevant resistance mutations, including the G1202R solvent front mutation and compound mutations that are challenging for earlier-generation inhibitors. This compound effectively blocks ALK-mediated downstream signaling pathways, leading to potent anti-proliferative activity in cellular models and significant tumor regression in in vivo xenograft models. Despite the discontinuation of its clinical development, the preclinical data for this compound provides valuable insights for the ongoing design and development of next-generation targeted therapies in oncology.
A Deep Dive into TPX-0131: A Next-Generation ALK Inhibitor with Potent Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TPX-0131 (zotizalkib), a promising next-generation, central nervous system (CNS)-penetrant anaplastic lymphoma kinase (ALK) inhibitor. TPX-0131's unique compact macrocyclic structure enables it to bind effectively within the ATP-binding pocket of the ALK enzyme, demonstrating potent inhibitory activity against wild-type ALK and a wide array of clinically relevant resistance mutations that limit the efficacy of previous generations of ALK inhibitors.
Core Mechanism of Action
TPX-0131 is a potent and selective inhibitor of ALK. Its mechanism of action centers on its ability to fit completely within the ATP-binding site of the ALK kinase domain.[1][2] This binding prevents the phosphorylation of ALK, thereby inhibiting the downstream signaling pathways that are crucial for tumor cell proliferation and survival.[3] A key design feature of TPX-0131 is its compact, conformationally constrained macrocyclic structure. This design minimizes the inhibitor's extension into the solvent-front and gatekeeper regions of the ALK active site, areas where mutations frequently arise, leading to resistance to other ALK inhibitors.[1][2]
ALK Signaling Pathway and TPX-0131 Inhibition
The following diagram illustrates the canonical ALK signaling pathway and the point of inhibition by TPX-0131. In cancer, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive activation of the ALK kinase and downstream pro-survival signaling cascades.
Caption: ALK signaling pathway and inhibition by TPX-0131.
Binding Affinity and Potency
TPX-0131 has demonstrated potent inhibitory activity against both wild-type (WT) ALK and a comprehensive panel of single and compound resistance mutations.[1][2] Biochemical and cellular assays have consistently shown its superiority over previously approved ALK inhibitors, particularly against challenging mutations like the G1202R solvent front mutation.[1][2]
Biochemical Inhibition of ALK Kinase Activity
In biochemical assays, TPX-0131 potently inhibited wild-type ALK and 26 different ALK mutants with IC50 values of less than 10 nmol/L.[1][2]
| Target | IC50 (nmol/L) |
| Wild-Type ALK | <10 |
| 26 ALK Mutants (single and compound) | <10 |
Table 1: Biochemical potency of TPX-0131 against wild-type and mutant ALK.[1][2]
Cellular Antiproliferative Activity
Cell-based proliferation assays using Ba/F3 cells engineered to express various EML4-ALK fusion proteins have further substantiated the potent and broad-spectrum activity of TPX-0131.[1]
| EML4-ALK Fusion | TPX-0131 IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) |
| Wild-Type | <0.2 - 2.2 | 1.1 - 20 |
| G1202R | 0.4 - 2.8 | 40 - 60 |
| L1196M | 0.3 - 2.1 | 37 - 63 |
| G1269A | 13 | >1000 |
| I1171N/S/T | 189 - 516 | 13 - 100 |
| L1196M/L1198F (Compound) | <2 | >1000 |
| G1202R/L1196M (Compound) | <2 | >1000 |
| G1202R/L1198F (Compound) | <2 | >1000 |
Table 2: Cellular antiproliferative potency (IC50) of TPX-0131 compared to Lorlatinib against various EML4-ALK fusions in Ba/F3 cells.[1][4][5]
Experimental Protocols
Biochemical Kinase Inhibition Assay
The inhibitory activity of TPX-0131 against ALK and its mutants is typically determined using a biochemical kinase assay. A generalized protocol is as follows:
-
Enzyme and Substrate Preparation : Recombinant human ALK kinase domain (wild-type or mutant) is used as the enzyme source. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)4:1, is coated onto microtiter plates.
-
Compound Dilution : TPX-0131 and other test compounds are serially diluted to a range of concentrations.
-
Kinase Reaction : The ALK enzyme is incubated with the test compounds in the presence of ATP in the reaction buffer.
-
Detection : After incubation, the amount of substrate phosphorylation is quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric or chemiluminescent detection.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
The antiproliferative effects of TPX-0131 are assessed using cell-based assays, commonly with Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.
-
Cell Line Engineering : Ba/F3 cells are engineered to express specific EML4-ALK fusion proteins (wild-type or mutant), rendering them IL-3 independent for proliferation.
-
Cell Seeding : The engineered Ba/F3 cells are seeded into 96-well plates in a growth medium without IL-3.
-
Compound Treatment : Cells are treated with a serial dilution of TPX-0131 or other ALK inhibitors.
-
Incubation : The plates are incubated for a period of 72 hours to allow for cell proliferation.
-
Viability Assessment : Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis : The IC50 values, representing the concentration of the inhibitor that causes a 50% reduction in cell proliferation, are determined from the dose-response curves.
Experimental Workflow for Determining ALK Inhibitor Potency
The following diagram outlines a typical workflow for assessing the potency of a novel ALK inhibitor like TPX-0131.
Caption: Workflow for evaluating ALK inhibitor potency.
Preclinical In Vivo Efficacy
In preclinical xenograft models, TPX-0131 has demonstrated significant anti-tumor activity. In a Ba/F3 cell-derived xenograft model harboring the EML4-ALK G1202R mutation, twice-daily oral administration of TPX-0131 resulted in dose-dependent tumor growth inhibition, with complete tumor regression observed at a dose of 10 mg/kg.[1] Furthermore, studies in rats have shown that TPX-0131 can effectively cross the blood-brain barrier, with brain levels reaching approximately 66% of those in the plasma, highlighting its potential for treating CNS metastases.[1][2][6]
Clinical Development
A Phase 1/2 clinical trial (NCT04849273), known as FORGE-1, is currently underway to evaluate the safety, tolerability, pharmacokinetics, and efficacy of TPX-0131 in patients with ALK-positive advanced or metastatic non-small cell lung cancer (NSCLC) who have been previously treated with other ALK inhibitors.[1][7][8]
Conclusion
TPX-0131 is a highly potent, CNS-penetrant, next-generation ALK inhibitor with a distinct molecular structure that enables it to overcome a broad spectrum of resistance mutations, including the challenging G1202R solvent front mutation and various compound mutations. Its robust preclinical profile, characterized by strong binding affinity and significant anti-tumor efficacy, supports its ongoing clinical development as a potentially valuable therapeutic option for patients with ALK-positive NSCLC, particularly those who have developed resistance to prior ALK-targeted therapies.
References
- 1. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Repotrectinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Abstract 5226: TPX-0131: A next generation macrocyclic ALK inhibitor that overcomes ALK resistant mutations refractory to current approved ALK inhibitors | Semantic Scholar [semanticscholar.org]
- 6. TPX-0131 / BMS [delta.larvol.com]
- 7. Facebook [cancer.gov]
- 8. alkpositive.org [alkpositive.org]
Zotizalkib: A Technical Guide to a Next-Generation Anaplastic Lymphoma Kinase (ALK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zotizalkib (formerly TPX-0131) is a potent, central nervous system (CNS)-penetrant, macrocyclic tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK).[1][2][3] Developed to overcome resistance to previous generations of ALK inhibitors, this compound demonstrates significant activity against wild-type ALK and a broad spectrum of clinically relevant ALK resistance mutations, including the challenging G1202R solvent-front mutation.[2][4] This document provides a comprehensive technical overview of this compound, including its molecular structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation.
Molecular Structure and Physicochemical Properties
This compound is a novel, compact macrocyclic compound designed for high affinity and selectivity.[1][3] Its unique structure contributes to its ability to overcome resistance mutations that sterically hinder the binding of other ALK inhibitors.
Chemical Structure
-
IUPAC Name: (18S)-18-(difluoromethyl)-13-fluoro-7,7-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one[1]
-
CAS Number: 2648641-36-3[1]
-
Chemical Formula: C₂₁H₂₀F₃N₅O₃[1]
-
SMILES: CC1(COC2=C(CN3--INVALID-LINK--C(F)F)C=C(C=C2)F)C[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 447.4 g/mol | [1] |
| Exact Mass | 447.1518 | [5] |
| Solubility | Soluble in DMSO. | [6] |
| Storage | 3 years at -20°C (powder) | [3] |
| 1 year at -80°C (in solvent) | [3] |
Mechanism of Action and Biological Activity
This compound is a highly potent and selective inhibitor of ALK tyrosine kinase.[2] It functions by competing with ATP for binding to the kinase domain of ALK, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1]
ALK Signaling Pathway
The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, upon activation by its ligand, dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In several cancers, chromosomal rearrangements lead to the formation of constitutively active ALK fusion proteins (e.g., EML4-ALK), driving oncogenesis.
Caption: Simplified ALK Signaling Pathway and the inhibitory action of this compound.
Inhibitory Activity
This compound demonstrates potent inhibitory activity against wild-type ALK and a wide range of clinically observed resistance mutations. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various ALK variants.
| ALK Variant | IC₅₀ (nM) | Reference |
| Wild-Type | 1.4 | [2] |
| G1202R | 0.3 | [2] |
| L1196M | 0.3 | [2] |
| C1156Y | <1 | [2] |
| E1210K/S1206C | <1 | [2] |
| L1198F/C1156Y | <1 | [2] |
| L1196M/L1198F | <1 | [2] |
| I1171N | 2-7 | [2] |
| L1152P | 2-7 | [2] |
| D1203N | 2-7 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.
ALK Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against ALK.
Workflow:
Caption: Workflow for a typical in vitro ALK kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a series of this compound dilutions in DMSO.
-
Dilute recombinant ALK enzyme and substrate in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[6]
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Plate Setup:
-
Kinase Reaction:
-
Incubate the plate at room temperature for a defined period (e.g., 120 minutes).[6]
-
-
Signal Detection (using ADP-Glo™ Kinase Assay as an example):
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on the viability of ALK-positive cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed ALK-positive cancer cells (e.g., H3122, H2228) in a 96-well plate at a predetermined density (e.g., 3,000 cells/well) in 100 µL of culture medium.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[7]
-
-
Viability Assessment (using CellTiter-Glo® as an example):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of non-small cell lung cancer (NSCLC).
Methodology:
-
Cell Implantation:
-
Subcutaneously inject a suspension of ALK-positive NSCLC cells (e.g., H3122) into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally to the treatment group at predetermined doses and schedules (e.g., 2-10 mg/kg, twice daily for 2 weeks).[2]
-
Administer the vehicle solution to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the this compound-treated groups compared to the vehicle control group.
-
Assess the statistical significance of the results.
-
Resistance Mechanisms and Bypass Signaling
Despite the high potency of this compound, acquired resistance can emerge through on-target secondary mutations in the ALK kinase domain or through the activation of bypass signaling pathways that circumvent the need for ALK signaling.
Caption: Overview of ALK-dependent and -independent resistance mechanisms.
Conclusion
This compound is a promising next-generation ALK inhibitor with potent activity against a wide range of ALK mutations that confer resistance to other TKIs. Its favorable CNS penetration and efficacy in preclinical models highlight its potential for the treatment of ALK-positive malignancies, including those with brain metastases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel ALK inhibitors. Further research into resistance mechanisms will be crucial for the development of effective combination therapies and to optimize the clinical application of this compound.
References
- 1. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. promega.com [promega.com]
- 7. Evidence Suggesting that Discontinuous Dosing of ALK Kinase Inhibitors May Prolong Control of ALK+ Tumors - PMC [pmc.ncbi.nlm.nih.gov]
TPX-0131 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of TPX-0131 (Zotizalkib), a next-generation, central nervous system (CNS)-penetrant, macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK). TPX-0131 is specifically designed to overcome a broad spectrum of resistance mutations that limit the efficacy of previous generations of ALK inhibitors. This document compiles key preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a thorough resource for researchers in oncology and drug development.
Executive Summary
TPX-0131 is a highly potent and selective inhibitor of wild-type (WT) ALK and a wide range of clinically relevant ALK mutants.[1][2][3][4][5][6] Its compact macrocyclic structure is designed to fit entirely within the ATP-binding pocket of the ALK kinase domain, minimizing susceptibility to resistance mutations in the solvent front, gatekeeper, and hinge regions.[1][2] Preclinical data demonstrates that TPX-0131 maintains potent activity against single and compound mutations that confer resistance to first, second, and third-generation ALK inhibitors, including the challenging G1202R solvent front mutation.[1][2][3][7][8] Furthermore, TPX-0131 exhibits significant CNS penetration, a critical feature for treating brain metastases in ALK-positive non-small cell lung cancer (NSCLC).[1][2][6]
Data Presentation: Quantitative Inhibition Profile
The following tables summarize the quantitative inhibitory activity of TPX-0131 against wild-type and mutant ALK variants from both biochemical and cellular assays.
Table 1: Biochemical Inhibitory Potency of TPX-0131 against ALK Variants
| Target | IC50 (nmol/L) | Notes |
| Wild-Type ALK | 1.4 | [1][9] |
| Single Mutations | ||
| G1202R (solvent front) | <1 | [1] |
| L1196M (gatekeeper) | <1 | [1] |
| L1198F (hinge region) | 0.2 | [8] |
| C1156Y | <1 | [1] |
| F1174L | <1 | [1] |
| F1245C | <1 | [1] |
| R1275Q | <1 | [1] |
| T1151M | <1 | [1] |
| E1210K | <1 | [1] |
| S1206R | <1 | [1] |
| I1171N/S/T | 2.3 - 6.6 | [7] |
| G1269A | 13 | [1] |
| G1269S | 701 | [1] |
| Compound Mutations | ||
| G1202R/L1196M | <1 - 14.9 | [7] |
| G1202R/L1198F | <1 | [1] |
| L1196M/L1198F | <1 | [1] |
| E1210K/S1206C | <1 | [1] |
| L1198F/C1156Y | <1 | [1] |
Biochemical assays were conducted with recombinant ALK kinase domains at an ATP concentration of 10 µM.[1][3]
Table 2: Cellular Antiproliferative Activity of TPX-0131 in Ba/F3 Cells Expressing EML4-ALK Variants
| EML4-ALK Variant | TPX-0131 IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) | Crizotinib IC50 (nmol/L) | Alectinib IC50 (nmol/L) | Brigatinib IC50 (nmol/L) | Ceritinib IC50 (nmol/L) |
| Wild-Type | 0.4 | 0.8 | 50 | 7.4 | 12 | 3.9 |
| G1202R | 0.2 | >800 | >800 | >800 | >800 | >800 |
| L1196M | 0.5 | 1.8 | 130 | 11 | 22 | 11 |
| G1202R/L1196M | <1 | >100 (pALK) | - | - | - | - |
| G1202R/L1198F | <1 | >100 (pALK) | - | - | - | - |
| G1269A | 13 | - | 130 | - | - | - |
Data derived from Ba/F3 cell proliferation assays.[1] pALK refers to IC50 values for inhibition of ALK autophosphorylation.[3]
Kinase Selectivity Profile
TPX-0131 has been evaluated for its selectivity against a broad panel of 373 kinases.[1] The results from this screening indicate that TPX-0131 is a highly selective ALK inhibitor.[1] Specific quantitative data for off-target kinases, including SRC family kinases, is not detailed in the primary publications. However, the potent, low nanomolar efficacy against ALK and its mutants, combined with minimal activity against parental Ba/F3 cells (IC50 > 800 nmol/L), underscores its selective mode of action.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assays
Objective: To determine the in vitro inhibitory activity (IC50) of TPX-0131 against the kinase domain of wild-type and mutant ALK.
Methodology:
-
Enzyme Source: Recombinant ALK kinase domains (wild-type and various mutant forms) were used.
-
Assay Principle: The assays measure the ability of the test compound to inhibit the phosphorylation of a substrate by the kinase. The specific format is often a fluorescence- or luminescence-based assay that quantifies the amount of ATP consumed or the amount of phosphorylated product formed.
-
Procedure:
-
Kinase reactions were set up in appropriate buffer conditions.
-
TPX-0131 was serially diluted and added to the reaction wells.
-
The kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP were added to initiate the reaction. The ATP concentration was held constant at 10 µM, which is near the physiological concentration.[1][3]
-
The reactions were incubated for a specified period at a controlled temperature.
-
A detection reagent was added to stop the reaction and generate a signal proportional to kinase activity.
-
The signal was read using a plate reader.
-
-
Data Analysis: The percentage of remaining kinase activity relative to a DMSO vehicle control was plotted against the logarithm of the inhibitor concentration. IC50 values were determined by fitting the data to a four-parameter logistic curve using software such as GraphPad Prism.[1]
Cellular Proliferation Assays (Ba/F3 Model)
Objective: To assess the ability of TPX-0131 to inhibit the proliferation of cells whose survival is dependent on ALK signaling.
Methodology:
-
Cell Line: Murine pro-B Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, were engineered to express various EML4-ALK fusion proteins (wild-type or mutant).[1][10][11][12] This renders the cells IL-3 independent, and their proliferation becomes dependent on ALK kinase activity.
-
Procedure:
-
Engineered Ba/F3 cells were seeded into 384-well white plates at a density of 2,000 cells per well.[3]
-
The cells were incubated for 24 hours (37°C, 5% CO2).[3]
-
Cells were then treated with a range of concentrations of TPX-0131 or other ALK inhibitors for 72 hours.[3]
-
Cell viability and proliferation were measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[3][13] This assay quantifies ATP, which is an indicator of metabolically active cells.
-
-
Data Analysis: Luminescence signals were recorded, and the data were normalized to vehicle-treated controls. IC50 values were calculated using non-linear regression analysis in GraphPad Prism.[1] Parental Ba/F3 cells (not expressing an ALK fusion) were used as a control to ensure that the observed antiproliferative effects were due to ALK inhibition and not general cytotoxicity.[1]
Mandatory Visualizations
ALK Signaling Pathway in NSCLC
The EML4-ALK fusion protein, found in a subset of NSCLC patients, leads to constitutive activation of the ALK kinase domain. This results in the activation of multiple downstream signaling pathways that drive tumor cell proliferation, survival, and invasion. TPX-0131 inhibits the initial phosphorylation event, thereby blocking these downstream signals.
Caption: ALK signaling pathways inhibited by TPX-0131.
Experimental Workflow for Cellular Potency Assessment
The determination of a compound's cellular potency is a critical step in preclinical drug development. The following workflow illustrates the process used for evaluating TPX-0131's antiproliferative activity.
Caption: Workflow for Ba/F3 cellular proliferation assay.
Conclusion
TPX-0131 is a potent and highly selective next-generation ALK inhibitor with a preclinical profile that demonstrates significant advantages over existing therapies. Its ability to potently inhibit a wide array of resistance mutations, including compound mutations and the G1202R solvent front mutation, addresses a critical unmet need in the treatment of ALK-positive NSCLC.[1][2][3][7][8] The robust cellular and biochemical data, supported by clear and reproducible experimental protocols, establish TPX-0131 as a promising therapeutic candidate. The ongoing Phase I/II clinical trial (NCT04849273) will be crucial in translating these preclinical findings into clinical benefit for patients.[1][4][5][9][14]
References
- 1. Frontiers | Targeting ALK Rearrangements in NSCLC: Current State of the Art [frontiersin.org]
- 2. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound| TPX-0131 | CNS-penetrant ALK inhibitor | CAS 2648641-36-3 | Buy TPX0131 from Supplier InvivoChem [invivochem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 12. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Zotizalkib (TPX-0131): A Technical Guide to its Inhibition of ALK Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zotizalkib (TPX-0131) is a potent, central nervous system (CNS)-penetrant, next-generation anaplastic lymphoma kinase (ALK) inhibitor designed to address acquired resistance to previous generations of ALK tyrosine kinase inhibitors (TKIs).[1][2][3][4] As a compact macrocyclic molecule, this compound is engineered to fit entirely within the ATP-binding pocket of the ALK kinase domain.[1][5][6] This unique structural feature allows it to maintain high potency against wild-type ALK and a broad spectrum of clinically relevant resistance mutations, including the challenging G1202R solvent front mutation and various compound mutations that are often refractory to existing therapies.[1][2][5][7] This guide provides an in-depth technical overview of this compound's mechanism of action, its inhibitory profile against ALK fusion proteins, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Overcoming Resistance by Design
This compound's design as a compact macrocycle is central to its mechanism of action.[1][5][6] Unlike earlier generation ALK inhibitors that often extend into the solvent front region of the ATP binding pocket, this compound's structure is conformationally constrained to bind completely within the adenine-binding site.[5][6] This minimizes steric hindrance that can arise from mutations at the solvent front, such as the G1202R mutation, where a bulkier arginine residue replaces glycine.[5][6] Molecular modeling studies predict that this compound can accommodate the G1202R mutation without significant loss of binding affinity, a key differentiator from other ALK inhibitors.[5]
The binding of this compound to the ALK kinase domain competitively inhibits ATP binding, thereby blocking the autophosphorylation and activation of the ALK receptor.[3][8] This leads to the downstream inhibition of critical oncogenic signaling pathways that are constitutively activated by ALK fusion proteins.[8][9][10][11]
Signaling Pathway Inhibition
ALK fusion proteins drive tumorigenesis through the activation of multiple downstream signaling cascades.[9][10][11] this compound's inhibition of ALK phosphorylation effectively shuts down these pathways, leading to decreased cell proliferation and increased apoptosis. The primary pathways affected include:
-
RAS-MAPK Pathway: Critical for cell proliferation and differentiation.[9][10][11]
-
JAK-STAT Pathway: Plays a key role in cell survival and proliferation.[9][10][11]
-
PI3K-AKT Pathway: A central regulator of cell survival, growth, and metabolism.[9][10][11]
Quantitative Inhibitory Activity
This compound has demonstrated potent inhibitory activity against wild-type ALK and a wide range of single and compound ALK mutations in both biochemical and cellular assays.[1][3][5]
Biochemical Kinase Assays
In biochemical assays, this compound potently inhibited wild-type ALK and 26 different ALK mutants with IC50 values of less than 10 nmol/L.[1][3][5]
| Kinase Target | IC50 (nmol/L) |
| Wild-Type ALK | <10 [1][3][5] |
| Single Mutations | |
| G1202R (Solvent Front) | <10[1][5] |
| L1196M (Gatekeeper) | <10[1][5] |
| L1198F (Hinge Region) | <10[5] |
| C1156Y | <1[5] |
| E1210K | <1[5] |
| G1269A | 1-2[5] |
| I1171N | 2-7[5] |
| D1203N | 2-7[5] |
| Compound Mutations | |
| G1202R/L1196M | <10[3] |
| G1202R/L1198F | <10[3] |
| L1196M/L1198F | <10[12] |
| C1156Y/G1202R | <10[12] |
Table 1: Biochemical inhibitory activity of this compound against various ALK kinases.
Cellular Proliferation Assays
This compound has shown superior potency compared to other approved ALK inhibitors in cellular assays using Ba/F3 cells engineered to express various EML4-ALK fusion proteins.[1][7] It is particularly effective against the G1202R mutation and compound mutations that are resistant to other inhibitors like lorlatinib.[7]
| EML4-ALK Variant | This compound IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) |
| Wild-Type | ~3-10[3] | - |
| G1202R | ~3-10[3] | >1000[7] |
| L1196M/G1202R | <2[7] | >1000[7] |
| L1198F/G1202R | <2[7] | >1000[7] |
| L1196M/L1198F | <2[7] | >1000[7] |
| C1156Y/G1202R | <2[7] | >1000[7] |
Table 2: Cellular antiproliferative activity of this compound in Ba/F3 cells.
Emerging Resistance to this compound
Despite its broad activity, preclinical studies have identified potential resistance mutations to this compound. Using a PCR-based mutagenesis screening system in Ba/F3 cells harboring the G1202R mutation, several compound mutations were shown to confer resistance to this compound.[13][14] These include:
Notably, the I1171N mutation, which confers resistance to alectinib, also shows resistance to this compound.[13] These findings are critical for anticipating clinical resistance and developing subsequent therapeutic strategies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified ALK kinase domains.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ALK kinase domain (wild-type or mutant) is expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)4:1, is used.
-
Assay Reaction: The kinase reaction is performed in a buffer containing ATP and the substrate. This compound is added at various concentrations. The reaction is typically initiated by the addition of ATP.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using a radiometric assay with ³³P-ATP or a non-radioactive method like an ELISA-based assay with a phosphotyrosine-specific antibody.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cellular Proliferation Assay (Ba/F3 Cells)
Objective: To assess the antiproliferative effect of this compound on cells dependent on ALK signaling for survival and growth.
Methodology:
-
Cell Line Generation: The murine pro-B cell line Ba/F3, which is dependent on IL-3 for survival, is engineered to express an EML4-ALK fusion protein (wild-type or mutant). In the presence of the active ALK fusion, these cells become IL-3 independent.
-
Cell Culture: Engineered Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, in the absence of IL-3.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or CellTiter-Glo, which quantifies the number of viable cells.
-
Data Analysis: The percentage of viable cells at each drug concentration is calculated relative to a vehicle-treated control. The IC50 value is determined from the resulting dose-response curve.
In Vivo Xenograft Tumor Models
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Tumor Implantation: Human cancer cells expressing ALK fusion proteins or Ba/F3 cells with specific ALK mutations are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically once or twice daily, at various dose levels.[15]
-
Efficacy Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly). The primary endpoint is tumor growth inhibition (TGI). In some studies, complete tumor regression is observed.[1][15]
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess the level of ALK phosphorylation by immunoblotting to confirm target engagement.
Conclusion
This compound is a next-generation ALK inhibitor with a distinct structural design that confers potent activity against a wide array of ALK fusion proteins, including those with mutations that drive resistance to earlier-generation TKIs.[1][2][10] Its strong preclinical performance, particularly against the G1202R and compound mutations, and its ability to penetrate the CNS, highlight its potential to address significant unmet medical needs in the treatment of ALK-positive cancers.[1][2][4] Ongoing research and clinical development will further elucidate its therapeutic role and strategies to overcome potential resistance mechanisms.
References
- 1. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Facebook [cancer.gov]
- 9. biomarker.onclive.com [biomarker.onclive.com]
- 10. Frontiers | Targeting ALK Rearrangements in NSCLC: Current State of the Art [frontiersin.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Tpx-0131 | C21H20F3N5O3 | CID 156024486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Preclinical Prediction of Resistance Mutations and Proposal of Sequential Treatment Strategies for ALK-positive Lung Cancer Using Next-generation ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
TPX-0131: A Deep Dive into its Activity Against Wild-Type Anaplastic Lymphoma Kinase (ALK)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize the activity of TPX-0131 (Zotizalkib) against wild-type Anaplastic Lymphoma Kinase (ALK). TPX-0131 is a potent, central nervous system (CNS)-penetrant, next-generation ALK inhibitor designed as a compact macrocyclic molecule to fit within the ATP-binding pocket of the ALK protein.[1][2][3] This design aims to provide potent inhibition of both wild-type ALK and a wide spectrum of clinically relevant resistance mutations.[1][2][3]
Quantitative Analysis of In Vitro Activity
The inhibitory activity of TPX-0131 against wild-type ALK has been quantified through both biochemical and cellular assays. The following tables summarize the key data, comparing TPX-0131's potency with other approved ALK inhibitors.
Biochemical Assay Data
This table presents the half-maximal inhibitory concentration (IC50) of TPX-0131 against the recombinant wild-type ALK kinase domain.
| Compound | Wild-Type ALK IC50 (nM) |
| TPX-0131 | 1.4 [4] |
| Lorlatinib | 2.2[4] |
Cellular Assay Data
This table showcases the IC50 values of TPX-0131 in inhibiting the proliferation of Ba/F3 cells engineered to express the EML4-ALK wild-type fusion protein.
| Compound | EML4-ALK WT Ba/F3 Cell Proliferation IC50 (nM) |
| TPX-0131 | 0.4 [5] |
| Lorlatinib | 0.8[5] |
| Ceritinib | 3.9[1] |
| Alectinib | 7.4[1] |
| Brigatinib | 12[1] |
| Crizotinib | 50[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical ALK Kinase Assay
Objective: To determine the direct inhibitory effect of TPX-0131 on the enzymatic activity of the recombinant wild-type ALK kinase domain.
Methodology:
-
Reagents: Recombinant human ALK kinase domain, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), TPX-0131, and kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA).
-
Procedure:
-
A solution of the ALK kinase domain is prepared in the kinase assay buffer.
-
Serial dilutions of TPX-0131 are prepared and added to the kinase reaction wells.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP (a concentration of 10 µM ATP was used in a reported study).[6]
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
EML4-ALK Ba/F3 Cell Proliferation Assay
Objective: To assess the ability of TPX-0131 to inhibit the proliferation of cells dependent on wild-type EML4-ALK activity for survival and growth.
Methodology:
-
Cell Line: Murine pro-B Ba/F3 cells engineered to express the human EML4-ALK wild-type fusion protein. These cells are dependent on ALK activity for proliferation and survival in the absence of IL-3.
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, TPX-0131, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Ba/F3-EML4-ALK cells are seeded into 96-well plates at a predetermined density in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Serial dilutions of TPX-0131 are added to the wells.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the plates are equilibrated to room temperature.
-
The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The contents are mixed on an orbital shaker to induce cell lysis.
-
After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
The IC50 values are determined from the resulting dose-response curves.
-
Immunoblotting for ALK Phosphorylation
Objective: To confirm that TPX-0131 inhibits the autophosphorylation of ALK in a cellular context, which is a direct measure of its target engagement.
Methodology:
-
Cell Line: Ba/F3-EML4-ALK wild-type cells.
-
Reagents: RPMI-1640 medium, FBS, TPX-0131, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-phospho-ALK, anti-total ALK, and a loading control like anti-actin or anti-GAPDH), and a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Procedure:
-
Cells are treated with varying concentrations of TPX-0131 for a defined period (e.g., 4 hours).
-
Following treatment, cells are harvested and lysed.
-
Protein concentrations of the lysates are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against phospho-ALK overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane can be stripped and re-probed with antibodies for total ALK and the loading control to ensure equal protein loading.
-
Visualizations
The following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for evaluating ALK inhibitors.
Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.
Caption: Experimental workflow for assessing TPX-0131 activity against wild-type ALK.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of TPX-0131: A Novel ALK Inhibitor for Non-Small Cell Lung Cancer
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical data for TPX-0131 (zotizalkib), a next-generation, potent, and CNS-penetrant anaplastic lymphoma kinase (ALK) inhibitor for the treatment of non-small cell lung cancer (NSCLC). The information presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
TPX-0131 is a compact macrocyclic molecule designed to fit within the ATP-binding pocket of the ALK protein.[1] This unique structure allows it to potently inhibit wild-type (WT) ALK and a wide spectrum of clinically relevant ALK resistance mutations, including the challenging G1202R solvent front mutation and various compound mutations that are refractory to previous generations of ALK inhibitors.[1][2] Preclinical studies have demonstrated TPX-0131's superior potency in both biochemical and cellular assays compared to currently approved ALK inhibitors. Furthermore, in vivo studies have shown significant anti-tumor activity, including complete tumor regression in xenograft models harboring ALK resistance mutations.[1][2] Importantly, TPX-0131 exhibits significant central nervous system (CNS) penetration, a critical attribute for treating brain metastases, which are common in ALK-positive NSCLC.[2][3]
Mechanism of Action and Signaling Pathway
TPX-0131 is an ATP-competitive inhibitor of ALK. In ALK-rearranged NSCLC, the EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives oncogenic signaling through downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to cell proliferation and survival. By binding to the ATP-binding site of the ALK kinase domain, TPX-0131 blocks its autophosphorylation and the subsequent activation of these downstream signaling cascades.
In Vitro Efficacy
Biochemical Potency
In biochemical assays, TPX-0131 demonstrated potent inhibition of wild-type ALK and a comprehensive panel of 26 single and compound ALK mutants, with IC50 values generally below 10 nmol/L.[1][2]
Cellular Potency
TPX-0131 has shown superior potency in cellular proliferation assays compared to five other approved ALK inhibitors.[1][2] The inhibitory activity was assessed in Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. These cells were engineered to express various EML4-ALK fusion proteins, making their proliferation dependent on ALK signaling.
| ALK Mutation | TPX-0131 IC50 (nmol/L) | Lorlatinib (B560019) IC50 (nmol/L) | Crizotinib IC50 (nmol/L) | Alectinib IC50 (nmol/L) | Brigatinib IC50 (nmol/L) | Ceritinib IC50 (nmol/L) |
| Wild-Type | 0.4 | 0.8 | 50 | 7.4 | 12 | 3.9 |
| G1202R | 0.2 | >260-fold less potent | - | - | - | - |
| L1196M | Potent Inhibition | - | - | - | - | - |
| Compound Mutations | <0.2 - 14.9 | - | - | - | - | - |
| Table 1: Cellular IC50 values of TPX-0131 and other ALK inhibitors against various EML4-ALK mutations in Ba/F3 cell proliferation assays.[1][4][5] |
In Vivo Efficacy
The anti-tumor activity of TPX-0131 was evaluated in cell-derived xenograft (CDX) models in SCID/beige mice. These models utilized Ba/F3 cells harboring clinically relevant EML4-ALK mutations.
| Xenograft Model (EML4-ALK Mutation) | TPX-0131 Dose (mg/kg, BID) | Tumor Growth Inhibition (%) | Outcome |
| G1202R | 2 | 64 | - |
| G1202R | 5 | 120 | Complete Regression |
| G1202R | 10 | 200 | Complete Regression |
| G1202R/L1198F | - | Dose-dependent | - |
| G1202R/L1196M | - | Dose-dependent | - |
| Table 2: In vivo anti-tumor activity of TPX-0131 in Ba/F3 cell-derived xenograft models.[1][4] |
Notably, in xenograft models with the G1202R mutation and compound mutations, TPX-0131 induced complete tumor regression, a result not achieved with lorlatinib in the same models.[1][2]
Pharmacokinetics and CNS Penetration
Pharmacokinetic studies were conducted in Sprague Dawley rats. Following repeated oral administration, TPX-0131 demonstrated rapid absorption and a long elimination half-life.[1] A key finding from these preclinical studies is the significant CNS penetration of TPX-0131.
| Parameter | Value |
| Brain to Plasma Ratio | ~66% |
| CSF to Plasma Ratio | ~3.6% |
| Table 3: CNS penetration of TPX-0131 in rats following repeat oral administration.[1][3][4] |
Experimental Protocols
Ba/F3 Cell Proliferation Assay
References
Zotizalkib: A Fourth-Generation ALK Inhibitor for Lorlatinib-Resistant Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Acquired resistance to targeted therapies remains a significant challenge in the treatment of anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC). While the third-generation ALK inhibitor lorlatinib (B560019) has demonstrated efficacy against a wide range of resistance mutations, the emergence of complex compound mutations often leads to treatment failure. Zotizalkib (formerly TPX-0131) is a novel, potent, and CNS-penetrant fourth-generation ALK inhibitor designed to overcome the limitations of previous-generation inhibitors by targeting a broad spectrum of lorlatinib-resistant ALK mutations. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies used to characterize the activity of this compound against lorlatinib-resistant ALK-positive NSCLC.
Mechanism of Action
This compound is a compact macrocyclic tyrosine kinase inhibitor that binds to the ATP-binding site of the ALK kinase domain.[1] Its unique structure allows it to potently inhibit wild-type ALK and a wide array of clinically relevant single and compound resistance mutations that confer resistance to earlier-generation ALK inhibitors, including lorlatinib.[1] this compound has demonstrated potent inhibition of the highly resistant G1202R solvent front mutation, as well as various compound mutations that emerge after sequential ALK inhibitor therapy.[1]
Data Presentation
In Vitro Potency of this compound Against Lorlatinib-Resistant ALK Mutations
The inhibitory activity of this compound was assessed against a panel of clinically relevant single and compound ALK mutations expressed in cellular models. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and broad-spectrum activity of this compound.
| ALK Mutation Status | This compound IC50 (nM) | Lorlatinib IC50 (nM) | Fold Improvement |
| Wild-Type | 1.4 | - | - |
| Single Mutations | |||
| G1202R | 0.3 | >100 | >333 |
| L1196M | 0.3 | - | - |
| C1156Y | <1 | - | - |
| F1174L | <1 | - | - |
| I1171N | 2-7 | - | - |
| Compound Mutations | |||
| G1202R + L1196M | ~3-10 (pALK) | >100 (pALK) | >10-33 |
| G1202R + L1198F | ~3-10 (pALK) | >100 (pALK) | >10-33 |
| L1196M + L1198F | <1 | - | - |
| C1156Y + G1202R | <1 | - | - |
pALK refers to inhibition of ALK autophosphorylation. Data compiled from multiple preclinical studies.[2][3]
In Vivo Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound was evaluated in mouse xenograft models bearing tumors driven by lorlatinib-resistant ALK mutations.
| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (%) | Outcome |
| Ba/F3 EML4-ALK G1202R | This compound | 2 mg/kg, BID | 64 | - |
| 5 mg/kg, BID | 120 | Tumor Regression | ||
| 10 mg/kg, BID | 200 | Complete Regression |
Data from preclinical studies.[3]
Experimental Protocols
Generation of EML4-ALK Mutant Ba/F3 Stable Cell Lines
This protocol describes the generation of murine pro-B Ba/F3 cell lines that are dependent on the expression of specific EML4-ALK fusion proteins with lorlatinib-resistant mutations for their proliferation and survival.
-
Vector Construction and Mutagenesis: The human EML4-ALK (variant 1) cDNA is cloned into a retroviral or lentiviral expression vector (e.g., pBabe, pLVX). Lorlatinib-resistant mutations (e.g., G1202R, L1196M, and compound mutations) are introduced into the ALK kinase domain using site-directed mutagenesis kits (e.g., QuikChange II Site-Directed Mutagenesis Kit). The sequence of all constructs is verified by Sanger sequencing.
-
Viral Production: Lentiviral or retroviral particles are produced by co-transfecting the expression vector along with packaging plasmids into a suitable packaging cell line (e.g., HEK293T) using a transfection reagent like Lipofectamine. Viral supernatants are harvested 48-72 hours post-transfection.
-
Transduction of Ba/F3 Cells: Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 10 ng/mL of murine interleukin-3 (IL-3). For transduction, Ba/F3 cells are incubated with the viral supernatant in the presence of polybrene (8 µg/mL).
-
Selection of Stable Cell Lines: Following transduction, the cells are washed and cultured in medium containing a selection agent (e.g., puromycin (B1679871) or G418) to eliminate non-transduced cells. To select for ALK-dependent cells, IL-3 is withdrawn from the culture medium. Only cells successfully transduced with an active EML4-ALK fusion protein will proliferate in the absence of IL-3.
-
Validation: The expression and phosphorylation of the EML4-ALK mutant protein in the stable cell lines are confirmed by Western blot analysis.
Cell Viability Assay
The potency of this compound in inhibiting the proliferation of ALK-mutant Ba/F3 cells is determined using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Plating: EML4-ALK mutant-expressing Ba/F3 cells are seeded in 96-well opaque-walled plates at a density of 5,000 to 10,000 cells per well in IL-3-free medium.
-
Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is then agitated on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.
-
Data Analysis: The relative luminescence units (RLU) are plotted against the drug concentration, and the IC50 values are calculated using a non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
Western Blot Analysis of ALK Phosphorylation
This protocol is used to assess the ability of this compound to inhibit the autophosphorylation of the ALK kinase, a direct measure of its target engagement and inhibitory activity.
-
Cell Treatment and Lysis: EML4-ALK mutant Ba/F3 cells are treated with various concentrations of this compound for 2-4 hours. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for phosphorylated ALK (e.g., anti-pALK Tyr1604) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ALK or a loading control protein such as β-actin.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound is evaluated in vivo using immunodeficient mice bearing tumors derived from ALK-mutant cancer cells.
-
Cell Implantation: Six- to eight-week-old female immunodeficient mice (e.g., BALB/c nude or SCID) are subcutaneously or orthotopically injected with EML4-ALK mutant-expressing Ba/F3 cells or human NSCLC cell lines.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor volume is calculated using the formula: (length × width²) / 2. Mice with established tumors are then randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered orally (p.o.) to the treatment groups at specified doses and schedules (e.g., twice daily). The control group receives the vehicle only.
-
Tumor Monitoring and Animal Welfare: Tumor volumes and body weights are measured regularly (e.g., twice a week). The health and welfare of the animals are monitored throughout the study.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and may be processed for further analysis (e.g., pharmacodynamic studies by Western blot or immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated and the statistical significance of the anti-tumor effect of this compound is determined by comparing the tumor volumes of the treated groups with the control group.
Mandatory Visualizations
References
TPX-0131: A Fourth-Generation ALK Inhibitor Overcoming Compound Mutations in Non-Small Cell Lung Cancer
For Immediate Release
This technical guide provides an in-depth overview of TPX-0131 (zotizalkib), a novel, potent, and CNS-penetrant anaplastic lymphoma kinase (ALK) inhibitor. TPX-0131 is a fourth-generation tyrosine kinase inhibitor (TKI) specifically designed to address the clinical challenge of resistance to previous generations of ALK inhibitors, particularly those driven by compound mutations. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical development of next-generation targeted therapies for ALK-positive non-small cell lung cancer (NSCLC).
Introduction
Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of NSCLC patients.[1][2] While the development of ALK TKIs has significantly improved patient outcomes, the emergence of resistance mutations within the ALK kinase domain remains a major clinical hurdle.[3][4] First- and second-generation inhibitors are susceptible to single mutations like the gatekeeper L1196M and the solvent front G1202R mutation.[1][3] The third-generation inhibitor, lorlatinib (B560019), while active against many of these single mutations, is often rendered ineffective by the development of compound mutations, where multiple resistance mutations occur on the same allele.[3][4][5][6]
TPX-0131 is a compact macrocyclic molecule designed to fit entirely within the ATP-binding pocket of the ALK kinase domain.[5][7][8] This unique structural design minimizes the inhibitor's interaction with the solvent front and gatekeeper regions, thereby reducing its susceptibility to a broad range of resistance mutations, including challenging compound mutations.[7][8] Preclinical studies have demonstrated the potent activity of TPX-0131 against wild-type ALK and a wide spectrum of single and compound ALK mutations, many of which are resistant to currently approved ALK inhibitors.[3][4][5][7]
Core Activity of TPX-0131 Against ALK Mutations
TPX-0131 has demonstrated potent inhibitory activity against wild-type (WT) ALK and a comprehensive panel of clinically relevant single and compound ALK mutations in both biochemical and cellular assays.[3][4][5][6]
Biochemical Activity
In enzymatic assays, TPX-0131 potently inhibited wild-type ALK and 26 different ALK mutants with IC50 values generally below 10 nM, even in the presence of high ATP concentrations (10 μM).[4][5][6] This demonstrates the potent and competitive nature of its inhibitory activity.
Table 1: Biochemical Inhibitory Activity (IC50, nM) of TPX-0131 Against Single ALK Mutations
| Mutation | TPX-0131 IC50 (nM) |
| Wild-Type | 1.4 |
| L1196M (Gatekeeper) | <1 |
| G1202R (Solvent Front) | <1 |
| C1156Y | <1 |
| L1198F | <1 |
| F1174L | <1 |
| R1275Q | <1 |
| E1210K | <1 |
| T1151M | <1 |
| I1171N | 189-516 |
| G1269A | 13 |
Data compiled from multiple preclinical studies.[4][5]
Cellular Activity
In cell-based proliferation assays using engineered Ba/F3 cells expressing various EML4-ALK fusion proteins, TPX-0131 demonstrated superior potency compared to all five previously approved ALK inhibitors (crizotinib, ceritinib, alectinib, brigatinib, and lorlatinib) against wild-type ALK and a range of single and compound mutations.[3][5]
Table 2: Cellular Antiproliferative Activity (IC50, nM) of TPX-0131 and Lorlatinib Against Single and Compound ALK Mutations
| EML4-ALK Fusion | TPX-0131 IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type | 0.4 | 0.8 |
| G1202R | 0.2 | >52 |
| L1196M | 0.5 | >10 |
| Compound Mutations | ||
| G1202R/L1196M | <2 | >1000 |
| G1202R/L1198F | <2 | >1000 |
| G1202R/C1156Y | <2 | >1000 |
| L1196M/L1198F | <2 | >1000 |
| G1202R/G1269A | 9.9 | >1000 |
| G1202R/G1269A/L1204V | 14.9 | >1000 |
Data represents a summary of findings from preclinical investigations.[1][5][9]
Notably, TPX-0131 was over 100-fold more potent than lorlatinib against the G1202R solvent front mutation in cellular assays.[1] Furthermore, it demonstrated significant activity against various compound mutations that are highly resistant to lorlatinib.[1]
In Vivo Efficacy
The potent in vitro activity of TPX-0131 translated to significant anti-tumor efficacy in in vivo xenograft models. In mice bearing tumors derived from Ba/F3 cells expressing EML4-ALK with the G1202R mutation or compound mutations such as G1202R/L1198F and G1202R/L1196M, oral administration of TPX-0131 led to complete tumor regression.[5][7] In contrast, lorlatinib did not show significant tumor growth inhibition in the compound mutation models.[5][10]
Table 3: In Vivo Tumor Growth Inhibition (TGI) in EML4-ALK Xenograft Models
| Xenograft Model | TPX-0131 Treatment | TGI (%) | Lorlatinib Treatment | TGI (%) |
| G1202R | 2, 5, 10 mg/kg BID | 64, 120, 200 | Not reported | Not reported |
| G1202R/L1198F | 2, 5, 10 mg/kg BID | Complete Regression | 5 mg/kg BID | 31 |
| G1202R/L1196M | 2, 5, 10 mg/kg BID | 44, 83, 200 | 5 mg/kg BID | Not statistically significant |
BID: twice daily. TGI > 100% indicates tumor regression.[[“]]
Furthermore, preclinical studies in rats demonstrated that TPX-0131 is CNS-penetrant, with brain levels reaching approximately 66% of those in plasma after repeat oral administration.[3][5] This is a critical feature for an ALK inhibitor, as the brain is a common site of metastasis in ALK-positive NSCLC.[12]
Experimental Protocols
The following section details the methodologies employed in the key preclinical studies of TPX-0131.
Biochemical Kinase Assays
Enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC50) of TPX-0131 against recombinant ALK kinase domains. The assays were conducted in the presence of 10 μM ATP to simulate physiological conditions.[1][4] The inhibitory activity was measured by quantifying the phosphorylation of a substrate peptide.
Cell Proliferation Assays
The antiproliferative activity of TPX-0131 was assessed using Ba/F3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival and proliferation. These cells were engineered to express various EML4-ALK fusion proteins, rendering them cytokine-independent. Cell viability was measured after a 72-hour incubation with varying concentrations of the inhibitor using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.[5] IC50 values were determined using GraphPad Prism software.[5]
Cellular Kinase Phosphorylation Assays (Immunoblotting)
To confirm the mechanism of action, the effect of TPX-0131 on ALK autophosphorylation was evaluated. Engineered Ba/F3 cells expressing wild-type or mutant EML4-ALK were treated with the inhibitor for 4 hours.[5] Cell lysates were then subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to membranes for immunoblotting.[5] Phospho-ALK levels were detected using specific antibodies against phosphorylated tyrosine residues (e.g., Tyr1604 and Tyr1282/1283), with total ALK and a housekeeping protein like actin serving as loading controls.[5][7]
In Vivo Xenograft Studies
All animal studies were conducted in accordance with institutional guidelines.[5] Female severe combined immunodeficient (SCID)/beige mice were subcutaneously implanted with 5 million Ba/F3 cells expressing specific EML4-ALK mutations, mixed with Matrigel.[5] When tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment groups.[5] TPX-0131 was formulated in a vehicle of 0.5% carboxymethyl cellulose (B213188) (CMC) and 1% Tween-80 in water and administered orally twice daily.[5] Tumor volume and body weight were measured regularly. Tumor growth inhibition (TGI) was calculated to assess efficacy.[5]
Visualizations
ALK Signaling Pathway and Inhibition
The following diagram illustrates the canonical ALK signaling pathway and the mechanism of inhibition by TPX-0131.
Caption: Simplified ALK signaling pathway and the inhibitory action of TPX-0131.
Experimental Workflow for Cellular Assays
The following diagram outlines the workflow for assessing the cellular activity of TPX-0131.
Caption: Workflow for determining the antiproliferative IC50 of TPX-0131.
Logical Relationship of ALK Resistance and TPX-0131's Advantage
This diagram illustrates the evolution of ALK resistance and the positioning of TPX-0131.
Caption: Evolution of ALK TKI resistance and the role of TPX-0131.
Clinical Development
TPX-0131 is currently being evaluated in a Phase 1/2 clinical trial, FORGE-1 (NCT04849273), for the treatment of patients with ALK-positive advanced or metastatic NSCLC who have been previously treated with ALK TKIs.[12][13][14] The study is designed to assess the safety, tolerability, pharmacokinetics, and efficacy of TPX-0131 in this patient population.[13][14]
Conclusion
TPX-0131 is a promising next-generation ALK inhibitor with a unique macrocyclic structure that enables it to overcome a broad spectrum of resistance mutations that limit the efficacy of currently available ALK TKIs.[5][8] Its potent activity against clinically relevant compound mutations, coupled with its CNS-penetrant properties, positions TPX-0131 as a potentially transformative therapy for patients with ALK-positive NSCLC who have developed resistance to prior treatments.[3][5][7] The ongoing FORGE-1 clinical trial will be crucial in determining the clinical utility of TPX-0131 and its potential to address the unmet medical need in this patient population.[15]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Abstract 5226: TPX-0131: A next generation macrocyclic ALK inhibitor that overcomes ALK resistant mutations refractory to current approved ALK inhibitors | Semantic Scholar [semanticscholar.org]
- 9. Will the clinical development of 4th-generation “double mutant active” ALK TKIs (TPX-0131 and NVL-655) change the future treatment paradigm of ALK+ NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TPX-0131 / BMS [delta.larvol.com]
- 11. consensus.app [consensus.app]
- 12. Turning Point Therapeutics Initiates Global Phase 1/2 Forge-1 Clinical Study of TPX-0131, a Next-Generation ALK Inhibitor - BioSpace [biospace.com]
- 13. A Phase 1/2 Study of TPX-0131, A Novel Oral ALK Tyrosine Kinase Inhibitor in Subjects with ALK+ Advanced or Metastatic NSCLC | Dana-Farber Cancer Institute [dana-farber.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
Zotizalkib: A Fourth-Generation ALK Inhibitor for Overcoming Acquired Resistance in NSCLC
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Zotizalkib (TPX-0131) is a potent and selective fourth-generation, central nervous system (CNS)-penetrant, macrocyclic inhibitor of anaplastic lymphoma kinase (ALK).[1][2] Developed by Turning Point Therapeutics, its primary novel application lies in its ability to overcome a wide spectrum of acquired resistance mutations that emerge in non-small cell lung cancer (NSCLC) patients treated with previous generations of ALK inhibitors.[3][4][5] Despite promising preclinical data, the clinical development of this compound has been discontinued, and its Phase 1/2 clinical trial (NCT04849273) was terminated.[1][6] This guide provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation, offering valuable insights for the ongoing development of next-generation kinase inhibitors.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.[4][7] Its compact macrocyclic structure is designed to bind within the ATP-binding pocket of the ALK kinase domain, effectively blocking its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[7][8] A key feature of this compound is its potent inhibitory activity against not only wild-type ALK but also a broad range of clinically relevant resistance mutations, including the highly recalcitrant G1202R solvent front mutation and various compound mutations that confer resistance to third-generation inhibitors like lorlatinib (B560019).[1][3][7]
ALK Signaling Pathway Inhibition
The binding of this compound to the ALK kinase domain prevents the phosphorylation of key tyrosine residues, thereby abrogating the activation of downstream signaling cascades. The primary pathways implicated in ALK-driven oncogenesis include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways. Inhibition of these pathways by this compound leads to cell cycle arrest and apoptosis in ALK-dependent tumor cells.
Quantitative Preclinical Data
This compound has demonstrated potent in vitro activity against a wide array of ALK mutations. The following tables summarize its inhibitory concentrations (IC50) from biochemical and cellular assays, as well as its in vivo efficacy in xenograft models.
In Vitro Inhibitory Activity of this compound
| ALK Variant | IC50 (nM) |
| Wild-Type | 1.4 |
| Single Mutations | |
| G1202R | 0.3 |
| L1196M | 0.3 |
| C1156Y | <1 |
| E1210K | <1 |
| L1198F | 1-2 |
| G1269A | 1-2 |
| F1174C | 1-2 |
| I1171N | 2-7 |
| D1203N | 2-7 |
| Compound Mutations | |
| G1202R/L1196M | ~3-10 (pALK) |
| G1202R/L1198F | ~3-10 (pALK) |
| L1196M/L1198F | <1 |
| C1156Y/G1202R | <1 |
| Data sourced from MedchemExpress and Murray et al.[1][6] |
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model (Cell Line) | ALK Mutation | Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (TGI) | Outcome |
| Ba/F3 | EML4-ALK G1202R | 2 | 64% | Inhibition |
| Ba/F3 | EML4-ALK G1202R | 5 | 120% | Regression |
| Ba/F3 | EML4-ALK G1202R | 10 | 200% | Complete Regression |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide protocols for key experiments used in the evaluation of this compound.
In Vivo Xenograft Studies
This protocol is based on the methodology described by Murray et al.[9][10]
Materials and Reagents:
-
Ba/F3 cells engineered to express EML4-ALK variants (e.g., G1202R)
-
Female SCID/beige mice (5-8 weeks old)
-
Serum-free cell culture medium (e.g., RPMI-1640)
-
Matrigel
-
This compound (TPX-0131)
-
Vehicle solution: 0.5% carboxymethyl cellulose (B213188) (CMC) and 1% Tween-80 in water
Procedure:
-
Cell Implantation:
-
Harvest cultured Ba/F3 cells expressing the desired EML4-ALK mutation.
-
Resuspend 5 million cells in 100 µL of serum-free medium supplemented with 50% Matrigel.
-
Subcutaneously implant the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Measure tumor size and body weight approximately four times per week.
-
Calculate tumor volume using the formula: (length × width²) × 0.5.
-
When tumor volumes reach approximately 150-200 mm³, randomize mice into treatment and control groups.
-
-
Drug Administration and Monitoring:
-
Prepare this compound formulation in the vehicle solution at the desired concentrations.
-
Administer this compound or vehicle orally (p.o.) twice a day (BID) for the duration of the study (e.g., 2 weeks).
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
-
Data Analysis:
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (T_final - T_initial) / (C_final - C_initial)] × 100, where T and C are the mean tumor volumes of the treated and control groups, respectively.
-
Cell Viability Assay
Principle: To determine the concentration of this compound that inhibits the proliferation of ALK-driven cancer cells by 50% (IC50). A common method is the use of tetrazolium-based reagents like MTT or MTS, which are reduced by metabolically active cells to a colored formazan (B1609692) product.
Generalized Protocol:
-
Cell Seeding: Seed Ba/F3 cells expressing EML4-ALK variants into 96-well plates at a density of 5,000-10,000 cells per well in their respective culture media.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells, ensuring a final volume of 100-200 µL per well. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control wells and plot the percentage of cell viability against the logarithm of this compound concentration. Calculate the IC50 value using non-linear regression analysis.
Phospho-ALK Immunoblotting
Principle: To assess the ability of this compound to inhibit the autophosphorylation of the ALK protein in a cellular context.
Generalized Protocol:
-
Cell Treatment: Plate Ba/F3 cells expressing EML4-ALK variants and grow them to 70-80% confluency. Treat the cells with varying concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ALK (e.g., pALK Tyr1604) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ALK and a loading control protein (e.g., actin or GAPDH).
Discussion and Future Outlook
This compound was a promising fourth-generation ALK inhibitor designed to address the significant clinical challenge of acquired resistance in ALK-positive NSCLC. Preclinical data robustly demonstrated its superior potency against a wide range of resistance mutations compared to earlier-generation inhibitors.[9] Its ability to penetrate the CNS was also a critical feature, given the high incidence of brain metastases in this patient population.[3][10]
The discontinuation of this compound's development and the termination of its clinical trial highlight the inherent risks and complexities of oncology drug development. While the specific reasons for this decision have not been publicly disclosed, potential factors could include unforeseen toxicity, unfavorable pharmacokinetic properties in humans, or a strategic portfolio decision by the developer.
Despite its discontinuation, the research and development of this compound provide valuable lessons for the field. The focus on a compact macrocyclic structure to overcome resistance mutations remains a valid and promising strategy. The comprehensive preclinical characterization of this compound, including the detailed investigation of its activity against a vast panel of mutations, serves as a benchmark for the development of future ALK inhibitors. The novel applications of this compound, primarily in overcoming resistance, have paved the way for the next wave of targeted therapies aimed at staying ahead of tumor evolution. The insights gained from its preclinical evaluation will undoubtedly inform the design and development of more effective and durable treatments for ALK-positive cancers.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. News - TPX-0131 - LARVOL VERI [veri.larvol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | A computational examination of the therapeutic advantages of fourth-generation ALK inhibitors TPX-0131 and repotrectinib over third-generation lorlatinib for NSCLC with ALK F1174C/L/V mutations [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Phospho-ALK (Tyr1586) (3B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Zotizalkib: A Fourth-Generation ALK Inhibitor with Broad Potential in ALK-Driven Malignancies
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Zotizalkib (formerly TPX-0131) is a potent, central nervous system (CNS)-penetrant, fourth-generation anaplastic lymphoma kinase (ALK) inhibitor designed to address the significant clinical challenge of resistance to previous generations of ALK-targeted therapies. Its compact macrocyclic structure allows it to bind completely within the ATP-binding pocket of the ALK kinase domain, conferring potent activity against wild-type ALK and an extensive range of clinically relevant resistance mutations.[1][2][3] This includes the notoriously difficult-to-treat G1202R solvent front mutation and various compound mutations that render earlier-generation inhibitors ineffective.[1][2][4] While the primary clinical focus for this compound has been non-small cell lung cancer (NSCLC), its robust mechanism of action and broad inhibitory profile suggest significant therapeutic potential in other cancers driven by aberrant ALK signaling, such as anaplastic large cell lymphoma (ALCL), inflammatory myofibroblastic tumors (IMT), and neuroblastoma. This document provides an in-depth technical overview of this compound, summarizing key preclinical data, outlining detailed experimental protocols for its evaluation, and visualizing the core signaling pathways and experimental workflows.
Introduction to this compound and ALK-Driven Cancers
Anaplastic lymphoma kinase is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[2] In healthy adults, its expression is largely quiescent. However, genetic aberrations, including chromosomal translocations, gene amplifications, and activating point mutations, can lead to constitutive activation of ALK, driving oncogenesis in a variety of malignancies.[5][6] These "ALK-driven" cancers are highly dependent on ALK signaling for their proliferation and survival.
The success of first, second, and third-generation ALK inhibitors has validated ALK as a therapeutic target. However, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, limits the long-term efficacy of these agents.[7] this compound was specifically designed to overcome these limitations.
Key Attributes of this compound:
-
Potent Inhibition of Wild-Type and Mutant ALK: this compound demonstrates low nanomolar inhibitory concentrations against both wild-type ALK and a wide spectrum of single and compound resistance mutations.[1][4]
-
Activity Against Solvent Front and Compound Mutations: It is particularly effective against the G1202R solvent front mutation and compound mutations (e.g., L1196M/G1202R), which are common mechanisms of resistance to third-generation inhibitors like lorlatinib.[2][4][8]
-
CNS Penetrance: Preclinical studies in rats have shown that this compound effectively crosses the blood-brain barrier, with brain concentrations reaching approximately 66% of those in plasma. This is a critical feature, as the brain is a common site of metastasis for ALK-positive cancers.[1][9]
While most preclinical data for this compound is in the context of NSCLC, its fundamental mechanism of action—targeting the ATP-binding site of ALK—is applicable to any cancer driven by ALK kinase activity. This includes:
-
Anaplastic Large Cell Lymphoma (ALCL): A type of T-cell non-Hodgkin lymphoma where the majority of cases are characterized by an NPM-ALK fusion protein.[5][10]
-
Inflammatory Myofibroblastic Tumor (IMT): A rare mesenchymal neoplasm where approximately 50-70% of cases harbor ALK gene rearrangements.[5][11][12]
-
Neuroblastoma: A common childhood cancer where activating mutations in the ALK gene are found in a significant subset of cases.[5][10][13]
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound, highlighting its potency and efficacy.
Table 1: In Vitro Inhibitory Activity of this compound against ALK Variants
| ALK Variant | Assay Type | IC50 (nM) | Reference(s) |
| Wild-Type (WT) ALK | Biochemical | <10 | [1] |
| Cellular (EML4-ALK) | 1.4 | [3][14] | |
| Single Mutations | |||
| G1202R (Solvent Front) | Cellular | 0.9 | [8] |
| Biochemical | <1 | [14] | |
| L1196M (Gatekeeper) | Cellular | 0.3 | [14] |
| L1198F (Hinge Region) | Cellular | 1 | [8] |
| G1269A | Cellular | 13 | [1] |
| I1171N/S/T | Cellular | 189 - 516 | [1] |
| Compound Mutations | |||
| G1202R/L1196M | Cellular | <2 | [4] |
| G1202R/L1198F | Cellular | <2 | [4] |
| L1196M/L1198F | Cellular | <2 | [4] |
| C1156Y/G1202R | Cellular | <2 | [4] |
IC50: Half-maximal inhibitory concentration. This value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Cellular Potency (IC50, nM) of this compound and Lorlatinib
| ALK Variant | This compound IC50 (nM) | Lorlatinib IC50 (nM) | Reference(s) |
| EML4-ALK WT | Comparable Potency | Comparable Potency | [4] |
| EML4-ALK G1202R | <2 | 40 - 60 | [4] |
| L1196M/G1202R | <2 | >1000 | [4] |
| L1198F/G1202R | <2 | >1000 | [4] |
| L1196M/L1198F | <2 | >1000 | [4] |
| C1156Y/G1202R | <2 | >1000 | [4] |
Table 3: In Vivo Efficacy of this compound in ALK-Mutant Xenograft Models
| Xenograft Model | This compound Dose | Outcome | Reference(s) |
| EML4-ALK G1202R | 2, 5, 10 mg/kg (p.o., BID) | Dose-dependent tumor growth inhibition (64%, 120%, 200% respectively) | [14] |
| EML4-ALK G1202R | Not specified | Complete tumor regression | [1][9] |
| EML4-ALK G1202R/L1198F | Not specified | Complete tumor regression | [9] |
p.o.: per os (by mouth); BID: bis in die (twice a day).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for understanding the context of this compound's activity and evaluation.
ALK Signaling Pathways
Constitutively active ALK fusion proteins or mutant ALK receptors trigger a cascade of downstream signaling pathways that are critical for cancer cell proliferation, survival, and growth.[5][15] this compound's inhibition of ALK phosphorylation effectively shuts down these oncogenic signals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. News - TPX-0131 - LARVOL VERI [veri.larvol.com]
- 4. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. ulab360.com [ulab360.com]
- 6. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
- 10. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crizotinib in ALK-rearranged inflammatory myofibroblastic tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inflammatory myofibroblastic tumor from molecular diagnostics to current treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting ALK in neuroblastoma--preclinical and clinical advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Zotizalkib In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotizalkib (TPX-0131) is a potent, selective, and central nervous system (CNS) penetrant, next-generation inhibitor of anaplastic lymphoma kinase (ALK).[1][2] It has demonstrated significant activity against wild-type ALK and a broad spectrum of clinically relevant ALK resistance mutations that emerge during therapy with other ALK inhibitors.[1][3] this compound is an orally bioavailable, compact macrocyclic compound that binds within the ATP-binding site of the ALK receptor tyrosine kinase.[4][5] This inhibition disrupts downstream signaling pathways, leading to the suppression of cell growth in tumors driven by ALK activation.[4][5]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including its inhibitory effects on ALK kinase activity, its impact on ALK-dependent cell proliferation, and its ability to modulate ALK signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase. Upon binding to the ATP pocket of ALK, this compound blocks the autophosphorylation of the kinase domain, a critical step for its activation. This, in turn, prevents the phosphorylation of downstream signaling proteins. The primary signaling cascades inhibited by this compound include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, all of which are crucial for cell proliferation, survival, and differentiation.[2][4][6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (IC50)
The half-maximal inhibitory concentration (IC50) values of this compound against wild-type ALK and various resistance mutations are summarized below. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.
| Target Kinase | IC50 (nM) |
| Wild-type ALK | 1.4[1][2][3] |
| Resistance Mutations | |
| G1202R | 0.3[1][3] |
| L1196M | 0.3[1][3] |
| C1156Y, E1210K/S1206C, L1198F/C1156Y, L1196M/L1198F, E1210K, T1151M, deleted G1202, S1206R, G1202R/L1198F, F1174L, F1245C, R1275Q | <1[1][3] |
| L1198F, L1152R, F1174S, T1151-L1152 insT, V1180L, G1269A, F1174C | 1-2[1][3] |
| I1171N, L1152P, D1203N, D1203N/E1210K, G1269S | 2-7[1][3] |
Table 2: Cellular Inhibitory Activity of this compound
The IC50 values for this compound's inhibition of ALK autophosphorylation in a cellular context are presented below. These assays were performed in Ba/F3 cells engineered to express specific EML4-ALK fusion proteins.
| Cell Line (EML4-ALK Fusion) | IC50 (nM) |
| Ba/F3 EML4-ALK G1202R | ~3-10[1][3] |
| Ba/F3 EML4-ALK G1202R/L1196M | ~3-10[1][3] |
| Ba/F3 EML4-ALK G1202R/L1198F | ~3-10[1][3] |
Mandatory Visualizations
Caption: this compound inhibits ALK receptor autophosphorylation, blocking downstream signaling pathways.
Caption: Workflow for the in vitro characterization of this compound.
Experimental Protocols
ALK In Vitro Kinase Assay
This protocol is designed to determine the IC50 value of this compound against recombinant ALK enzyme. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay.
Materials:
-
Recombinant human ALK enzyme
-
TR-FRET Kinase Substrate (e.g., GFP-tagged substrate)
-
LanthaScreen™ Eu-anti-tag Antibody (e.g., anti-GST)
-
ATP
-
This compound
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop Solution (e.g., EDTA in TR-FRET Dilution Buffer)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer.
-
Reaction Setup:
-
Add 2.5 µL of the this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a 4X solution of ALK enzyme in kinase reaction buffer.
-
Add 2.5 µL of a 4X solution of the TR-FRET kinase substrate in kinase reaction buffer.
-
-
Initiate Reaction: Add 2.5 µL of a 4X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km value for ALK.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction: Add 10 µL of the Stop Solution containing the Eu-anti-tag antibody to each well.
-
Incubation: Incubate for at least 30 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (Emission at 520 nm and 495 nm with excitation at 340 nm).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based ALK Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit ALK autophosphorylation in a cellular context using ALK-dependent cancer cell lines (e.g., Ba/F3 cells expressing EML4-ALK).
Materials:
-
Ba/F3-EML4-ALK cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-3 (for maintenance)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total-ALK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer system
-
PVDF membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Ba/F3-EML4-ALK cells in RPMI-1640 with 10% FBS and IL-3.
-
Wash cells to remove IL-3 and plate in IL-3-free medium.
-
Treat cells with a serial dilution of this compound or vehicle control for 2-4 hours.
-
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies (anti-phospho-ALK and anti-total-ALK) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phospho-ALK signal to the total-ALK signal.
-
Plot the normalized phospho-ALK signal against the this compound concentration to determine the cellular IC50.
-
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of ALK-dependent cells. The MTT or CellTiter-Glo® assays are commonly used methods.
Materials:
-
ALK-dependent cell line (e.g., Ba/F3-EML4-ALK)
-
Appropriate cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in IL-3-free medium and allow them to attach overnight.
-
Compound Treatment: Add a serial dilution of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[9]
-
Read the absorbance at 570 nm.
-
-
Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Tpx-0131 | C21H20F3N5O3 | CID 156024486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for TPX-0131 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting cell-based assays to evaluate the efficacy of TPX-0131, a potent, CNS-penetrant, next-generation anaplastic lymphoma kinase (ALK) inhibitor. TPX-0131 has demonstrated significant activity against wild-type (WT) ALK and a wide spectrum of acquired resistance mutations that are refractory to previous generations of ALK inhibitors.
Introduction
TPX-0131 is a compact macrocyclic inhibitor designed to fit entirely within the ATP-binding pocket of the ALK protein.[1][2] This structural feature allows it to potently inhibit wild-type ALK and circumvent common resistance mechanisms, including the G1202R solvent front mutation, the L1196M gatekeeper mutation, and various compound mutations that arise during treatment with other ALK inhibitors.[1][2][3] Preclinical studies have shown that TPX-0131 is more potent than all five previously approved ALK inhibitors against WT ALK and numerous resistance mutations.[1][2] This document outlines the necessary protocols to assess the cellular activity of TPX-0131.
Mechanism of Action
TPX-0131 is an ATP-competitive inhibitor of ALK. By binding to the ATP-binding site of the ALK kinase domain, it blocks the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways that are critical for cell proliferation and survival in ALK-driven cancers. The compact structure of TPX-0131 allows it to avoid clashes with mutated residues in the solvent front and gatekeeper regions of the ALK kinase domain, thereby retaining its inhibitory activity against mutations that confer resistance to other ALK inhibitors.[1][2]
References
Application Notes and Protocols: Determination of Zotizalkib (TPX-0131) IC50 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotizalkib (TPX-0131) is a potent, central nervous system (CNS)-penetrant, next-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2][3] It is a compact macrocyclic molecule designed to overcome resistance to previous generations of ALK inhibitors by targeting wild-type ALK and a wide spectrum of ALK resistance mutations.[4] Notably, this compound has shown significant activity against the G1202R solvent front mutation and compound mutations, which are common mechanisms of resistance to other ALK inhibitors.[4][5] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cells, a critical parameter for evaluating its potency and efficacy.
Data Presentation: this compound IC50 Values
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays against wild-type ALK and numerous clinically relevant mutant forms.
Table 1: Biochemical IC50 Values of this compound Against Wild-Type and Mutant ALK Kinases
| ALK Variant | IC50 (nM) |
| Wild-Type | 1.4 |
| Single Mutations | |
| G1202R | 0.3 |
| L1196M | 0.3 |
| C1156Y | <1 |
| E1210K | <1 |
| T1151M | <1 |
| S1206R | <1 |
| F1174L | <1 |
| F1245C | <1 |
| R1275Q | <1 |
| L1198F | 1-2 |
| L1152R | 1-2 |
| F1174S | 1-2 |
| V1180L | 1-2 |
| G1269A | 1-2 |
| F1174C | 1-2 |
| I1171N | 2-7 |
| L1152P | 2-7 |
| D1203N | 2-7 |
| G1269S | 2-7 |
| Compound Mutations | |
| E1210K/S1206C | <1 |
| L1198F/C1156Y | <1 |
| L1196M/L1198F | <1 |
| G1202R/L1198F | <1 |
| D1203N/E1210K | 2-7 |
Data compiled from multiple sources.[2][3]
Table 2: Cell-Based IC50 Values of this compound
| Cell Line Model | ALK Fusion/Mutation | Assay Type | IC50 (nM) |
| Ba/F3 | EML4-ALK G1202R | ALK Autophosphorylation | ~3-10 |
| Ba/F3 | EML4-ALK G1202R/L1196M | ALK Autophosphorylation | ~3-10 |
| Ba/F3 | EML4-ALK G1202R/L1198F | ALK Autophosphorylation | ~3-10 |
Data is indicative of potent inhibition of ALK autophosphorylation in cellular models.[3][6]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound inhibits the constitutive activation of ALK fusion proteins, which are oncogenic drivers in certain cancers, most notably non-small cell lung cancer (NSCLC).[5][7] By blocking the ATP-binding pocket of the ALK tyrosine kinase domain, this compound prevents autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS/RAF/MEK, PI3K/AKT, and JAK/STAT pathways.[7]
Caption: this compound inhibits ALK autophosphorylation, blocking downstream pro-survival pathways.
Experimental Workflow for IC50 Determination
The determination of this compound's IC50 value in cancer cells typically involves a series of steps from cell culture preparation to data analysis. A generalized workflow is depicted below.
Caption: Workflow for determining the IC50 of this compound in cancer cells.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound using common in vitro assays.
Protocol 1: Cell-Based IC50 Determination using a Luminescence Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed for adherent or suspension cancer cell lines and measures ATP levels as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., Ba/F3 cells expressing EML4-ALK variants)
-
Complete cell culture medium
-
This compound (TPX-0131) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom cell culture plates (white plates for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density in complete culture medium. This should be optimized for each cell line (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 1 µM).
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and a background control (medium only).
-
Carefully add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized based on the cell line's doubling time.
-
-
Cell Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average background luminescence from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Biochemical IC50 Determination using a Kinase Assay (e.g., ADP-Glo™)
This protocol measures the activity of purified ALK kinase in the presence of this compound.
Materials:
-
Purified recombinant ALK kinase (wild-type or mutant)
-
Kinase assay buffer
-
Substrate for ALK (e.g., a generic tyrosine kinase substrate)
-
ATP
-
This compound (TPX-0131) stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well white plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a solution of ALK kinase and substrate in kinase assay buffer.
-
Prepare a solution of ATP in kinase assay buffer. The final ATP concentration should be close to the Km value for ALK if known.
-
Prepare a 10-point serial dilution of this compound in kinase assay buffer with a constant percentage of DMSO.
-
-
Assay Setup:
-
Add the this compound serial dilutions and controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition) to the wells of a 384-well plate.
-
Add the ALK kinase/substrate mixture to all wells except the no-enzyme control.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data using the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (TPX-0131) | ALK inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for Zotizalkib Studies Using Ba/F3 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ba/F3 cell line, a murine interleukin-3 (IL-3) dependent pro-B cell line, is a cornerstone model system for the preclinical evaluation of kinase inhibitors.[1][2][3] Its utility lies in the ability to engineer these cells to express a specific kinase, thereby making their proliferation and survival dependent on the activity of that kinase. When the expressed kinase is an oncogenic driver, such as Anaplastic Lymphoma Kinase (ALK), Ba/F3 cells become independent of IL-3 and instead rely on the constitutive signaling from the introduced kinase.[1][2][4] This provides a robust and clean cellular model to assess the potency and specificity of kinase inhibitors.
Zotizalkib (formerly TPX-0131) is a potent, selective, and central nervous system (CNS)-penetrant macrocyclic inhibitor of wild-type ALK and a wide range of ALK resistance mutations.[5][6] This document provides detailed application notes and protocols for utilizing Ba/F3 cell lines to study the efficacy of this compound against wild-type and mutated forms of ALK.
This compound: Mechanism of Action
This compound is an orally available small molecule that functions as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.[7][8] It binds within the ATP-binding pocket of the ALK kinase domain, effectively blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[7][8] The inhibition of ALK signaling leads to the suppression of cell growth and induction of apoptosis in tumor cells driven by ALK activation.[7][8] A key advantage of this compound is its potent activity against numerous ALK mutations that confer resistance to other ALK inhibitors, including the solvent front mutation G1202R and various compound mutations.[5][7][8]
ALK Signaling Pathway
The EML4-ALK fusion protein, a common oncogenic driver in non-small cell lung cancer (NSCLC), constitutively activates several downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis. These key pathways include:
-
PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis.
-
MAPK/Erk Pathway: Stimulates cell proliferation and growth.
-
JAK/STAT Pathway: Involved in cell survival and proliferation.
This compound, by inhibiting the kinase activity of EML4-ALK, effectively abrogates the activation of these critical downstream pathways, leading to cancer cell apoptosis.[9]
References
- 1. BA/F3 Kinase Screening Cell Lines | Kyinno Bio [kyinno.com]
- 2. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 3. Ba/F3 cells and their use in kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Tpx-0131 | C21H20F3N5O3 | CID 156024486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
Zotizalkib Xenograft Model Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zotizalkib (formerly TPX-0131) is a potent, central nervous system (CNS)-penetrant, fourth-generation anaplastic lymphoma kinase (ALK) inhibitor designed to overcome resistance to previous generations of ALK-targeted therapies.[1][2] It demonstrates significant activity against wild-type ALK and a broad spectrum of acquired resistance mutations, including the solvent front G1202R mutation and complex compound mutations.[3][4] This document provides detailed application notes and experimental protocols for the development of xenograft models to evaluate the in vivo efficacy of this compound, particularly in the context of non-small cell lung cancer (NSCLC) harboring ALK rearrangements.
Introduction
Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of NSCLC patients.[5] While targeted ALK inhibitors have significantly improved patient outcomes, the emergence of acquired resistance mutations remains a major clinical challenge.[6] this compound is a macrocyclic tyrosine kinase inhibitor that effectively inhibits ALK-mediated signaling pathways, leading to the suppression of cell growth in ALK-expressing tumors.[1][3] Preclinical xenograft models are crucial for evaluating the anti-tumor activity and pharmacokinetic/pharmacodynamic (PK/PD) properties of novel inhibitors like this compound. This document outlines the necessary protocols for establishing such models and presenting the resulting data.
Mechanism of Action and Signaling Pathway
This compound functions by binding to the ATP-binding site of the ALK receptor tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[3] The primary signaling pathways driven by oncogenic ALK fusions include the Phosphoinositide 3-kinase (PI3K)-Akt, RAS-Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)-Signal transducer and activator of transcription (STAT) pathways.[1][7] Inhibition of these pathways by this compound leads to decreased cell proliferation, survival, and angiogenesis.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a xenograft model using Ba/F3 cells expressing an ALK resistance mutation.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Outcome |
| Vehicle Control | - | Oral (p.o.) | Twice a day for 2 weeks | 0% | - |
| This compound | 2 | Oral (p.o.) | Twice a day for 2 weeks | 64% | Tumor Growth Inhibition |
| This compound | 5 | Oral (p.o.) | Twice a day for 2 weeks | 120% | Tumor Regression |
| This compound | 10 | Oral (p.o.) | Twice a day for 2 weeks | 200% | Complete Tumor Regression |
Data compiled from preclinical studies.[8]
Experimental Protocols
Cell Line and Culture
-
Cell Line: Ba/F3 cells engineered to express EML4-ALK with a resistance mutation (e.g., G1202R). These cells are dependent on ALK signaling for survival and proliferation.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate concentration of a selection antibiotic if applicable.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Species: Immunocompromised mice (e.g., 5-8 week old female SCID/beige mice).[8]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Xenograft Implantation
-
Cell Preparation:
-
Culture Ba/F3 EML4-ALK G1202R cells to 70-80% confluency.
-
Harvest cells by centrifugation and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep on ice.
-
-
Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
This compound Formulation and Administration
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[8]
-
Dosing Formulation: For oral administration, this compound can be formulated as a suspension. A suggested vehicle is 20% Captisol® (SBE-β-CD) in saline.[8]
-
To prepare the dosing solution, dilute the DMSO stock solution with the vehicle to the desired final concentrations (e.g., 0.2, 0.5, and 1.0 mg/mL for 2, 5, and 10 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
-
Administration:
-
Administer this compound or vehicle control to the respective groups via oral gavage.
-
The dosing schedule is typically twice a day for a duration of two weeks.[8]
-
Efficacy Evaluation
-
Tumor Volume and Body Weight: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period.
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume between the groups.
-
Monitor for any signs of toxicity, such as significant body weight loss or changes in animal behavior.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the development and utilization of xenograft models to assess the preclinical efficacy of this compound. These models are instrumental in understanding the in vivo activity of this potent, next-generation ALK inhibitor and are essential for its continued development as a therapeutic agent for ALK-positive cancers. The ability of this compound to induce tumor regression, including complete responses at higher doses, in models harboring resistance mutations underscores its potential to address a significant unmet need in the treatment of NSCLC.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Phosphoproteomic analysis of anaplastic lymphoma kinase (ALK) downstream signaling pathways identifies signal transducer and activator of transcription 3 as a functional target of activated ALK in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tpx-0131 | C21H20F3N5O3 | CID 156024486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for TPX-0131 In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TPX-0131 (also known as Zotizalkib) is a next-generation, potent, and CNS-penetrant Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2][3] It is a compact macrocyclic molecule designed to fit within the ATP-binding pocket of the ALK protein, effectively inhibiting its kinase activity.[1][2] Preclinical studies have demonstrated its high potency against wild-type ALK and a broad spectrum of clinically relevant ALK resistance mutations, including the G1202R solvent front mutation and various compound mutations that are refractory to previous generations of ALK inhibitors.[1][2][4][5] This document provides detailed application notes and protocols for conducting in vivo mouse studies to evaluate the efficacy of TPX-0131.
Data Presentation: In Vivo Efficacy of TPX-0131
The following table summarizes the quantitative data from preclinical in vivo mouse studies investigating the anti-tumor activity of TPX-0131.
| Mouse Model | Cell Line | ALK Mutation Status | Treatment | Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Cell-Derived Xenograft (CDX) | Ba/F3 | EML4-ALK G1202R | TPX-0131 | 2 mg/kg | Oral Gavage | Twice Daily (BID) | 64% TGI | [1][[“]] |
| Cell-Derived Xenograft (CDX) | Ba/F3 | EML4-ALK G1202R | TPX-0131 | 5 mg/kg | Oral Gavage | Twice Daily (BID) | 120% TGI (regression) | [1][[“]] |
| Cell-Derived Xenograft (CDX) | Ba/F3 | EML4-ALK G1202R | TPX-0131 | 10 mg/kg | Oral Gavage | Twice Daily (BID) | 200% TGI (complete regression) | [1][[“]] |
| Cell-Derived Xenograft (CDX) | Ba/F3 | EML4-ALK G1202R/L1198F | TPX-0131 | 2, 5, 10 mg/kg | Oral Gavage | Twice Daily (BID) | Complete regression at all doses | [[“]] |
| Cell-Derived Xenograft (CDX) | Ba/F3 | EML4-ALK G1202R/L1196M | TPX-0131 | Not specified | Oral Gavage | Twice Daily (BID) | Not specified | [1] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo efficacy study of TPX-0131 in a subcutaneous xenograft mouse model.
Cell Culture and Xenograft Tumor Model Establishment
-
Cell Lines: Ba/F3 cells engineered to express EML4-ALK with relevant mutations (e.g., G1202R, G1202R/L1198F, G1202R/L1196M) are commonly used.[1]
-
Culture Conditions: Culture the cells in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and necessary growth factors. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Animal Strain: SCID/beige mice are a suitable immunocompromised strain for establishing xenografts.[2]
-
Tumor Implantation:
-
Harvest cultured cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^7 to 2 x 10^7 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
TPX-0131 Dosing Solution Preparation and Administration
-
Vehicle: A common vehicle for oral administration of TPX-0131 is a solution of 0.5% methylcellulose (B11928114) in water.
-
Preparation of Dosing Solution:
-
Calculate the required amount of TPX-0131 based on the mean body weight of the mice in each group and the desired dose (e.g., 2, 5, or 10 mg/kg).
-
Prepare a homogenous suspension of TPX-0131 in the vehicle. Sonication may be required to ensure uniform suspension.
-
Prepare fresh dosing solutions daily.
-
-
Administration:
-
Administer the TPX-0131 suspension or vehicle control to the mice via oral gavage.
-
The typical dosing volume is 10 mL/kg.
-
A twice-daily (BID) dosing schedule is recommended based on pharmacokinetic data.[1]
-
In Vivo Efficacy Evaluation
-
Tumor Volume Measurement:
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with digital calipers two to three times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
-
Body Weight Monitoring:
-
Monitor the body weight of each mouse two to three times per week as an indicator of general health and treatment-related toxicity.
-
-
Endpoint Criteria:
-
The study may be terminated when tumors in the vehicle control group reach a specific size (e.g., 2000 mm³).
-
Individual animals may be euthanized if tumors become ulcerated or if body weight loss exceeds a predefined limit (e.g., 20%).
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: ALK signaling pathway and inhibition by TPX-0131.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy studies of TPX-0131.
References
- 1. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Abstract 5226: TPX-0131: A next generation macrocyclic ALK inhibitor that overcomes ALK resistant mutations refractory to current approved ALK inhibitors | Semantic Scholar [semanticscholar.org]
- 6. consensus.app [consensus.app]
Zotizalkib Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotizalkib (formerly TPX-0131) is a fourth-generation, orally available, central nervous system (CNS)-penetrant macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] It is designed to overcome resistance to previous generations of ALK inhibitors, particularly in non-small cell lung cancer (NSCLC), by potently inhibiting wild-type ALK and a wide range of clinically relevant resistance mutations, including the solvent front G1202R mutation and various compound mutations.[1][4][5] this compound's compact structure allows it to fit within the ATP-binding pocket of the ALK kinase domain, minimizing steric hindrance from resistance mutations.[4] Preclinical studies have demonstrated its efficacy in reducing tumor growth in various animal models and its ability to penetrate the blood-brain barrier.[4][5]
This document provides detailed application notes and protocols for the administration of this compound in animal models based on available preclinical data.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.[1] By binding to the kinase domain, it blocks the autophosphorylation and activation of ALK, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1][6] The primary signaling cascades downstream of ALK that are inhibited by this compound include:
-
RAS-MEK-ERK (MAPK) Pathway: Involved in cell proliferation and differentiation.[2][7]
-
JAK-STAT Pathway: Primarily STAT3, which mediates survival signals.[7][8][9]
-
PI3K-AKT-mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.[7][8]
-
PLCγ Pathway: Contributes to cell growth and survival.[2][7]
Inhibition of these pathways by this compound leads to cell cycle arrest and apoptosis in ALK-driven tumor cells.[6]
Figure 1: this compound Inhibition of ALK Signaling Pathways.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Ba/F3 Cell-Derived Xenograft Model (EML4-ALK G1202R)
| Dose (mg/kg, BID, p.o.) | Treatment Duration | Animal Model | Tumor Growth Inhibition (TGI) (%) | Outcome | Reference |
| 2 | 14 days | SCID/beige mice | 64 | Tumor Growth Inhibition | [4] |
| 5 | 14 days | SCID/beige mice | 120 | Tumor Regression | [4] |
| 10 | 14 days | SCID/beige mice | 200 | Complete Tumor Regression | [4] |
BID: twice daily; p.o.: oral administration
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Value | Species | Dose | Route | Notes | Reference |
| Brain/Plasma Ratio | ~0.66 | Rat | Not specified (repeated dosing) | Oral | Brain levels were approximately 66% of plasma levels. | [4][5] |
| Mean Free Plasma Trough Concentration | 13.7 nmol/L | Mouse | 10 mg/kg BID | Oral | Measured in a xenograft efficacy study. | [4] |
| Brain-to-Plasma Ratio | ~9-fold higher in Abcb1a/b-/- mice | Mouse | 10 mg/kg | Oral | Compared to wild-type mice, indicating ABCB1 restricts brain penetration. | [3] |
| Plasma Exposure | 2.5-fold lower in Ces1-/- mice | Mouse | 10 mg/kg | Oral | Compared to wild-type mice, suggesting plasma retention by Ces1c. | [3][10] |
Experimental Protocols
Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol is based on studies using Ba/F3 cells expressing EML4-ALK with resistance mutations.[4]
1. Animal Model:
-
Female SCID/beige mice, 5-8 weeks old.
2. Cell Line and Tumor Implantation:
-
Use Ba/F3 cells engineered to express the desired EML4-ALK fusion protein (e.g., with G1202R, G1202R/L1198F, or G1202R/L1196M mutations).
-
Subcutaneously inject an appropriate number of cells (typically 1 x 106 to 1 x 107) in a suitable medium (e.g., PBS or Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. This compound Formulation and Administration:
-
Vehicle: Prepare a sterile solution of 0.5% carboxymethyl cellulose (B213188) (CMC) and 1% Tween-80 in water.[4]
-
This compound Suspension: Suspend this compound powder in the vehicle to achieve the desired concentrations (e.g., for doses of 2, 5, and 10 mg/kg). The final volume for oral gavage is typically 100 µL per 10g of body weight.
-
Administration:
4. Monitoring and Endpoints:
-
Measure tumor volume (Volume = (length x width2)/2) and body weight 2-3 times per week.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Tt - T0) / (Vt - V0)] x 100, where Tt and Vt are the mean tumor volumes of the treated and vehicle groups at the end of the study, and T0 and V0 are the mean tumor volumes at the start of treatment.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., immunoblotting for p-ALK).
Figure 2: Experimental Workflow for Xenograft Efficacy Studies.
Protocol 2: Pharmacokinetic Study in Mice
This protocol is based on studies investigating the distribution and metabolism of this compound.[3]
1. Animal Model:
-
Female FVB/NRj (wild-type) mice or relevant knockout strains (e.g., Abcb1a/b-/-, Abcg2-/-, Ces1-/-).
2. This compound Formulation and Administration:
-
Fasting: Fast mice for 2-3 hours prior to administration to minimize variability in drug absorption.[7]
-
Formulation: Prepare this compound as described in Protocol 1.
-
Administration: Administer a single dose of 10 mg/kg this compound via oral gavage. The administration volume is typically 10 µL/g of body weight.[7]
3. Sample Collection:
-
Blood: Collect serial blood samples from the tail vein at various time points (e.g., 7.5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.[7]
-
Terminal Collection: At a final time point (e.g., 2 or 24 hours), anesthetize the mice and collect a terminal blood sample via cardiac puncture.
-
Tissues: Perfuse the mice with saline and collect tissues of interest (e.g., brain, liver, kidneys). Snap-freeze samples in liquid nitrogen and store at -80°C.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
4. Sample Analysis:
-
Extract this compound from plasma and tissue homogenates.
-
Quantify this compound concentrations using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life using appropriate software.
-
Calculate tissue-to-plasma concentration ratios to assess tissue distribution and CNS penetration.
Figure 3: Workflow for a Pharmacokinetic Study in Mice.
Concluding Remarks
This compound has demonstrated significant promise in preclinical models as a potent and CNS-penetrant ALK inhibitor capable of overcoming a wide spectrum of resistance mutations. The protocols outlined in this document provide a framework for conducting in vivo efficacy and pharmacokinetic studies. Researchers should adapt these protocols to their specific experimental needs, including the choice of animal model, tumor cell line, and analytical methods. Careful consideration of the formulation and administration route is critical for obtaining reproducible and reliable data. Further studies, including those in orthotopic brain tumor models, will continue to elucidate the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tpx-0131 | C21H20F3N5O3 | CID 156024486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phosphoproteomic analysis of anaplastic lymphoma kinase (ALK) downstream signaling pathways identifies signal transducer and activator of transcription 3 as a functional target of activated ALK in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain Exposure to the Macrocyclic ALK Inhibitor this compound is Restricted by ABCB1, and Its Plasma Disposition is Affected by Mouse Carboxylesterase 1c - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-ALK Following Zotizalkib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of phosphorylated Anaplastic Lymphoma Kinase (p-ALK) in cell lysates by Western blot following treatment with Zotizalkib (TPX-0131), a potent, central nervous system (CNS)-penetrant, next-generation ALK inhibitor.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as fusions or mutations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). This compound is a compact macrocyclic ALK inhibitor designed to overcome resistance to previous generations of ALK inhibitors by targeting a wide range of ALK mutations.[1][2] The efficacy of this compound is determined by its ability to inhibit the autophosphorylation of the ALK kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Western blotting is a fundamental technique to assess the pharmacodynamic effects of kinase inhibitors like this compound. By measuring the levels of phosphorylated ALK (p-ALK), researchers can directly observe the on-target activity of the drug and determine its effective concentration. This protocol provides a comprehensive guide to performing a Western blot for p-ALK, including cell culture and treatment, lysate preparation, electrophoresis, immunoblotting, and data analysis.
Data Presentation
The following table represents illustrative quantitative data from a Western blot experiment designed to assess the dose-dependent effect of this compound on ALK phosphorylation in a relevant cancer cell line (e.g., H3122 NSCLC cells, which harbor an EML4-ALK fusion). The data is presented as the ratio of phosphorylated ALK (p-ALK) to total ALK, normalized to the vehicle-treated control.
Table 1: Illustrative Quantitative Analysis of p-ALK Inhibition by this compound
| Treatment Group | This compound Concentration (nM) | p-ALK Signal (Arbitrary Units) | Total ALK Signal (Arbitrary Units) | p-ALK / Total ALK Ratio | % Inhibition of p-ALK (Normalized to Vehicle) |
| Vehicle Control | 0 (DMSO) | 10,000 | 10,500 | 0.95 | 0% |
| This compound | 1 | 5,500 | 10,300 | 0.53 | 44% |
| This compound | 5 | 2,100 | 10,600 | 0.20 | 79% |
| This compound | 10 | 800 | 10,400 | 0.08 | 92% |
| This compound | 50 | 250 | 10,500 | 0.02 | 98% |
Note: The data presented in this table is for illustrative purposes only and represents typical results that might be obtained from a dose-response experiment. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot to analyze p-ALK levels after this compound treatment.
Part 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Use a cell line with a known ALK fusion or mutation (e.g., H3122, Karpas-299, or SUP-M2).
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing the various concentrations of this compound or vehicle (DMSO) control. Incubate for the desired treatment duration (e.g., 2-6 hours).
Part 2: Cell Lysis and Protein Extraction
This protocol is optimized for the preservation of protein phosphorylation.
-
Aspiration: After treatment, place the 6-well plates on ice and aspirate the culture medium.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a lysis buffer containing protease and phosphatase inhibitors. A common choice is RIPA buffer supplemented with a commercially available inhibitor cocktail.
-
Cell Lysis: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1][3]
-
Incubation: Incubate the lysates on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.[1][3]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, BSA is often preferred to avoid cross-reactivity with phosphoproteins in milk.[4]
-
Primary Antibody Incubation (p-ALK): Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., anti-p-ALK Tyr1604) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer according to the manufacturer's recommendations (e.g., 1:1000).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification (p-ALK): Quantify the band intensities using densitometry software (e.g., ImageJ).
Part 4: Stripping and Re-probing for Total ALK
To normalize the p-ALK signal to the total amount of ALK protein, the same membrane can be stripped and re-probed with an antibody against total ALK.
-
Stripping: Incubate the membrane in a stripping buffer according to the manufacturer's protocol. This will remove the bound primary and secondary antibodies.[5][6][7]
-
Washing: Thoroughly wash the membrane with TBST.
-
Blocking: Repeat the blocking step as described in Part 3.
-
Primary Antibody Incubation (Total ALK): Incubate the membrane with a primary antibody specific for total ALK overnight at 4°C.
-
Subsequent Steps: Repeat the washing, secondary antibody incubation, and detection steps as described for p-ALK.
-
Quantification (Total ALK): Quantify the band intensities for total ALK.
Part 5: Data Analysis
-
Normalization: For each sample, divide the densitometry value of the p-ALK band by the densitometry value of the total ALK band to obtain the normalized p-ALK level.
-
Comparison to Control: Express the normalized p-ALK levels in the this compound-treated samples as a percentage of the normalized p-ALK level in the vehicle-treated control sample.
Mandatory Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for p-ALK Western blot analysis.
References
- 1. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ALK Inhibitors-Induced M Phase Delay Contributes to the Suppression of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaplastic lymphoma kinase (ALK) inhibitor response in neuroblastoma is highly correlated with ALK mutation status, ALK mRNA and protein levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Zotizalkib
Introduction
Zotizalkib (TPX-0131) is a potent, selective, and orally active next-generation inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] It is a compact macrocyclic structure designed to be CNS-penetrant and to overcome resistance to other ALK inhibitors by targeting wild-type ALK as well as a wide range of acquired resistance mutations.[1][3] ALK is a receptor tyrosine kinase that, when dysregulated through gene rearrangements or mutations, can become a key driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[3][4] this compound functions by binding to the ATP pocket of the ALK protein, which blocks its kinase activity and disrupts downstream signaling pathways essential for cell growth and survival.[3][5]
The assessment of cell viability is a cornerstone of in vitro pharmacology, providing crucial data on a compound's efficacy in inhibiting cancer cell proliferation. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay are fundamental tools for determining the potency of anticancer agents like this compound. This document provides a detailed protocol for utilizing the CellTiter-Glo® assay to measure the effect of this compound on the viability of cancer cell lines, along with data presentation guidelines and an overview of the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
This compound exerts its antineoplastic activity by inhibiting the Anaplastic Lymphoma Kinase (ALK). As a receptor tyrosine kinase, ALK activation triggers autophosphorylation and subsequently activates multiple downstream signaling cascades that are critical for cell proliferation, survival, and differentiation.[6] By competitively binding to the ATP-binding site of the ALK kinase domain, this compound blocks these downstream signaling events.[3][5] This inhibition leads to a shutdown of pro-growth and pro-survival signals, ultimately resulting in the inhibition of cell growth and induction of apoptosis in tumor cells that are dependent on ALK signaling.[3]
Figure 1: this compound's inhibition of the ALK signaling pathway.
Principle of the CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for quantifying the number of viable cells in culture.[7] The assay's principle is based on the quantification of adenosine (B11128) triphosphate (ATP), which is a universal marker of metabolically active cells.[8] The CellTiter-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. When the reagent is added to cells, it induces cell lysis, releasing ATP into the medium. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the amount of ATP present.[7][8] This luminescence is a direct indicator of the number of viable, metabolically active cells in the culture well.
Figure 2: Principle of the CellTiter-Glo® cell viability assay.
Data Presentation: Inhibitory Activity of this compound
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (e.g., enzyme activity or cell proliferation) by 50%. The following table summarizes the biochemical inhibitory activity of this compound against wild-type ALK and various clinically relevant resistant mutations.
| Target Enzyme | IC50 (nM) |
| ALK (Wild-Type) | 1.4 |
| ALK G1202R | 0.3 |
| ALK L1196M | 0.3 |
| ALK C1156Y | <1 |
| ALK L1198F | <1 |
| ALK G1269A | 1-2 |
| ALK F1174C | <1 |
| ALK I1171N | 2-7 |
| ALK D1203N | 2-7 |
| Table 1: Biochemical IC50 values for this compound against various ALK forms. Data sourced from MedchemExpress.[1] |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound in a cancer cell line of interest using the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed for a 96-well plate format but can be adapted for other formats (e.g., 384-well plates).
Materials:
-
Cancer cell line of interest (e.g., ALK-positive NSCLC cell line)
-
Complete cell culture medium
-
This compound (TPX-0131)
-
DMSO (cell culture grade)
-
Opaque-walled 96-well plates (suitable for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)
-
Multichannel pipette
-
Luminometer plate reader
-
Humidified incubator (37°C, 5% CO2)
Figure 3: Experimental workflow for the this compound cell viability assay.
Procedure:
1. Cell Seeding: a. Harvest and count cells using a suitable method (e.g., hemocytometer with trypan blue exclusion). b. Dilute the cell suspension in complete culture medium to the optimal seeding density. This density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the experiment. A typical starting point is 3,000-8,000 cells per well. c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. d. Include wells with medium only to serve as a background control. e. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
2. This compound Treatment: a. Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. b. On the day of treatment, perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a broad concentration range for initial experiments (e.g., 0.1 nM to 10 µM). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control. e. Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
3. Assay Execution: a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Thaw the buffer and reconstitute the lyophilized substrate.[9] c. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[7][10] d. Place the plate on an orbital shaker and mix the contents for 2 minutes to induce cell lysis.[7][9] e. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9]
4. Luminescence Measurement: a. Record the luminescence of each well using a luminometer.
5. Data Analysis: a. Subtract the average luminescence value from the medium-only (background) wells from all other readings. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control wells using the following formula: % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Tpx-0131 | C21H20F3N5O3 | CID 156024486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 6. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OUH - Protocols [ous-research.no]
- 10. benchchem.com [benchchem.com]
Zotizalkib: A Potent Tool for Investigating ALK-Mediated Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zotizalkib (formerly TPX-0131) is a next-generation, central nervous system (CNS)-penetrant, macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] ALK is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1][3] Dysregulation of ALK, often through chromosomal rearrangements leading to fusion proteins (e.g., EML4-ALK), is a key oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[3][4] While several ALK inhibitors have been developed, acquired resistance, frequently driven by mutations in the ALK kinase domain, remains a significant clinical challenge.[3][5]
This compound has been specifically designed to overcome these resistance mechanisms.[3][5] It potently inhibits wild-type ALK and a wide spectrum of clinically relevant ALK resistance mutations, including the highly resistant G1202R solvent front mutation and various compound mutations.[1][3][6] Its ability to penetrate the blood-brain barrier makes it a valuable tool for studying ALK-driven CNS metastases.[7] These characteristics make this compound a powerful research tool for elucidating the intricacies of ALK-mediated signaling, investigating mechanisms of drug resistance, and evaluating novel therapeutic strategies.
These application notes provide a comprehensive overview of this compound's biochemical activity and detailed protocols for its use in fundamental cancer research applications.
Data Presentation: Biochemical Potency of this compound
This compound demonstrates potent inhibitory activity against wild-type ALK and a broad range of single and compound resistance mutations. The following table summarizes its inhibitory concentrations (IC50) across various ALK variants, providing a comparative view of its efficacy.
| ALK Variant | IC50 (nM) | Reference |
| Wild-Type | ||
| Wild-Type ALK | 1.4 | [1][6] |
| Single Mutations | ||
| G1202R | 0.3 | [6] |
| L1196M | 0.3 | [6] |
| C1156Y | <1 | [6] |
| E1210K | <1 | [6] |
| T1151M | <1 | [6] |
| S1206R | <1 | [6] |
| F1174L | <1 | [6] |
| F1245C | <1 | [6] |
| R1275Q | <1 | [6] |
| L1198F | 1-2 | [6] |
| L1152R | 1-2 | [6] |
| F1174S | 1-2 | [6] |
| V1180L | 1-2 | [6] |
| G1269A | 1-2 | [6] |
| F1174C | 1-2 | [6] |
| I1171N | 2-7 | [6] |
| L1152P | 2-7 | [6] |
| D1203N | 2-7 | [6] |
| G1269S | 2-7 | [6] |
| Compound Mutations | ||
| E1210K/S1206C | <1 | [6] |
| L1198F/C1156Y | <1 | [6] |
| L1196M/L1198F | <1 | [6] |
| G1202R/L1198F | <1 | [6] |
| D1203N/E1210K | 2-7 | [6] |
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway and this compound's Mechanism of Action
Upon ligand binding or oncogenic fusion, ALK dimerizes and undergoes autophosphorylation, activating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[4] These pathways are critical for cell proliferation, survival, and differentiation. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain and preventing its autophosphorylation, thereby blocking downstream signaling.[1][3]
Caption: ALK signaling and this compound's inhibitory mechanism.
Experimental Workflow: In Vitro Cell Viability Assay
A common method to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines is the MTT or MTS assay. This workflow outlines the key steps.
Caption: Workflow for a cell viability assay with this compound.
Experimental Workflow: In Vivo Xenograft Study
To evaluate the anti-tumor efficacy of this compound in a living organism, a xenograft model is often employed.
Caption: Workflow for an in vivo xenograft study with this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is a general guideline for assessing the direct inhibitory effect of this compound on ALK kinase activity.
Materials:
-
Recombinant human ALK (wild-type or mutant)
-
This compound
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Multi-well plates (e.g., 384-well)
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
Add this compound solution or DMSO (vehicle control) to the wells of the assay plate.
-
Add the ALK enzyme and substrate solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the remaining ATP according to the manufacturer's protocol of the detection reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cell Viability (MTS) Assay
This protocol outlines the steps to determine the effect of this compound on the viability of ALK-dependent cancer cells.
Materials:
-
ALK-dependent cancer cell line (e.g., NCI-H3122, SUP-M2)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control) to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.[8]
-
Incubate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 3: Western Blotting for ALK Phosphorylation
This protocol is for assessing the inhibition of ALK autophosphorylation in cells treated with this compound.
Materials:
-
ALK-dependent cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the inhibition of ALK phosphorylation relative to total ALK and the loading control.
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol provides a framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
ALK-driven cancer cell line
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-10 million tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[10]
-
Monitor the mice for tumor formation.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[10]
-
Prepare the this compound formulation for oral administration. A previously described formulation involved dissolving this compound in DMSO, then diluting with polysorbate 80/ethanol and water.[11]
-
Administer this compound (e.g., 2-10 mg/kg) or vehicle to the mice daily via oral gavage.[6]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).[10]
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (e.g., after 2-3 weeks or when control tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, Western blotting).
Conclusion
This compound is a highly potent and selective ALK inhibitor with excellent activity against a wide array of resistance mutations and favorable CNS penetration. These properties make it an invaluable research tool for scientists and drug developers studying ALK-driven cancers. The protocols outlined in these application notes provide a solid foundation for utilizing this compound to investigate ALK signaling, evaluate anti-tumor efficacy, and explore mechanisms of resistance, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Tpx-0131 | C21H20F3N5O3 | CID 156024486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Pharmacokinetic Analysis of TPX-0131 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPX-0131 is a potent, central nervous system (CNS)-penetrant, next-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2][3] It is a compact macrocyclic molecule designed to fit within the ATP-binding pocket of ALK, demonstrating activity against wild-type ALK and a range of acquired resistance mutations.[1][2][3] Understanding the pharmacokinetic (PK) profile of TPX-0131 in preclinical rodent models is crucial for its development as a therapeutic agent. These application notes provide a summary of the available quantitative data and detailed experimental protocols for the pharmacokinetic analysis of TPX-0131 in rodents.
Data Presentation
Table 1: Pharmacokinetic Parameters of TPX-0131 in Male Sprague Dawley Rats Following a Single Oral Dose
| Parameter | Value | Units | Study Details |
| Absorption | Rapid | - | Single oral administration.[1] |
| Elimination Half-Life | Long | - | Single oral administration.[1] |
Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life are not publicly available in the reviewed literature. The source material describes the profile qualitatively.
Table 2: Tissue Distribution of TPX-0131 in Male Sprague Dawley Rats
| Tissue | Concentration Relative to Plasma | Study Details |
| Brain | ~66% of plasma levels | After repeat oral administration of 10 mg/kg for 7 days.[1][2][3] |
Table 3: Plasma Concentration of TPX-0131 in a Mouse Xenograft Model
| Dose | Mean Free Plasma Trough Concentration | Units | Study Details |
| 10 mg/kg BID | 13.7 | nmol/L | In a Ba/F3 cell-derived xenograft model with an EML4-ALK G1202R fusion.[1] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the methodology for assessing the pharmacokinetic profile and brain distribution of TPX-0131 in rats following oral administration.
1.1. Animal Models
-
Species: Male Sprague Dawley rats.[1]
1.2. Dosing
-
Dose: 10 mg/kg.[1]
-
Route of Administration: Oral (daily for 7 consecutive days).[1]
-
Formulation: The specific vehicle for oral administration is not detailed in the available literature. A common vehicle for oral gavage of small molecules is a suspension in a mixture such as 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.
1.3. Sample Collection
-
Pharmacokinetic Profiles: Plasma samples were collected on Day 1 and Day 7 after dosing to determine the pharmacokinetic profiles.[1] The specific time points for collection are not stated, but a typical schedule for a PK study would involve collections at pre-dose, and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Brain Distribution: On Day 7, terminal concentrations of TPX-0131 were determined in plasma, cerebrospinal fluid (CSF), and brain tissue.[1]
-
Brain Distribution Sample Timing: Samples were collected at 1, 4, and 24 hours post-dose on Day 7.[1]
1.4. Bioanalytical Method
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC/MS-MS) was used for the analysis of TPX-0131 concentrations in all biological matrices.[1]
In Vivo Efficacy and Pharmacokinetic Correlation in Mouse Xenograft Models
This protocol describes the methodology used in mouse xenograft models to assess tumor growth inhibition and correlate it with plasma concentrations of TPX-0131.
2.1. Animal Models
-
Species: SCID/beige mice.
-
Tumor Model: Ba/F3 cell-derived xenograft (CDX) models harboring clinically relevant ALK mutations (e.g., EML4-ALK G1202R).[1]
2.2. Dosing
-
Doses: 2, 5, and 10 mg/kg.[1]
-
Route of Administration: Oral gavage.[1]
-
Frequency: Twice daily (BID) for seven consecutive days.[1]
2.3. Sample Collection
-
Plasma: Blood samples were collected to determine the mean free plasma trough concentration of TPX-0131.[1] The timing of "trough" collection would typically be immediately before the next scheduled dose.
2.4. Bioanalytical Method
-
Technique: LC/MS-MS was used for the quantification of TPX-0131 in plasma.[1]
Mandatory Visualization
Caption: Experimental workflow for the pharmacokinetic analysis of TPX-0131 in rodents.
Caption: Simplified signaling pathway of ALK and the inhibitory action of TPX-0131.
References
- 1. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo CNS Penetration of Zotizalkib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotizalkib (formerly TPX-0131) is a potent, central nervous system (CNS)-penetrant, next-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2][3] It is a compact macrocyclic molecule designed to overcome resistance to previous generations of ALK inhibitors by targeting wild-type ALK and a wide range of ALK resistance mutations, including the G1202R solvent front mutation and compound mutations.[4][5] Given that the CNS is a frequent site of metastasis for ALK-rearranged non-small cell lung cancer (NSCLC), the ability of an ALK inhibitor to penetrate the blood-brain barrier (BBB) is a critical determinant of its therapeutic efficacy.
These application notes provide a summary of the in vivo CNS penetration characteristics of this compound and detailed protocols for its assessment in preclinical models.
Mechanism of Action and Signaling Pathway
This compound is an orally available inhibitor of the receptor tyrosine kinase (RTK) anaplastic lymphoma kinase (ALK).[4] In ALK-rearranged NSCLC, the fusion of ALK with a partner protein, most commonly EML4, leads to constitutive activation of the ALK kinase domain. This aberrant signaling drives tumor cell growth and survival through the activation of several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[6][7][8] this compound binds within the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and consequently blocking the activation of these downstream signaling cascades.[6] This leads to the inhibition of cell growth and induction of apoptosis in ALK-dependent tumor cells.[4]
Quantitative Data on this compound CNS Penetration
The CNS penetration of this compound has been evaluated in preclinical mouse models. The brain-to-plasma ratio (Kp) is a key parameter used to quantify the extent of brain penetration. Recent studies have shown that this compound's brain exposure is significantly restricted by the efflux transporter ABCB1 (P-glycoprotein).[9][10]
| Mouse Model | Treatment | Brain-to-Plasma Ratio (Kp) | Fold Increase vs. Wild-Type | Reference |
| Wild-Type | This compound | 0.12 - 0.18 | - | [9] |
| Abcb1a/b-/- | This compound | ~1.08 | ~9-fold | [9] |
| Abcb1a/b;Abcg2-/- | This compound | ~1.08 | ~9-fold | [9] |
| Wild-Type | This compound + Elacridar | ~1.06 | ~8.8-fold | [9] |
Experimental Protocols
The following are detailed protocols for assessing the in vivo CNS penetration of this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the methodology to determine the concentration of this compound in plasma and brain tissue following oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 4% DMSO, 5% Polysorbate 80, 5% ethanol, 86% water)[9]
-
Wild-type and/or transporter-deficient (e.g., Abcb1a/b-/-) mice
-
Oral gavage needles
-
Blood collection tubes (e.g., lithium heparinized microvettes)[9]
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for cardiac puncture and brain extraction
-
Homogenizer
-
2% (w/v) bovine serum albumin (BSA) in water[9]
-
Centrifuge
-
Freezers (-30°C and -80°C)
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week under standard vivarium conditions.
-
Dosing Solution Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).[9]
-
Dosing: Administer a single oral dose of this compound to each mouse via oral gavage.
-
Blood Sampling (Time Course): Collect blood samples from the tail vein at specified time points (e.g., 7.5, 15, 30, and 60 minutes) post-dose.[9]
-
Terminal Sample Collection: At a predetermined endpoint (e.g., 2 hours post-dose), anesthetize the mice.[9]
-
Collect a terminal blood sample via cardiac puncture.
-
Perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Excise the whole brain.
-
-
Sample Processing:
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method (see Protocol 2).
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a method for the quantification of this compound in plasma and brain homogenate samples.
Materials and Equipment:
-
UHPLC system (e.g., Nexera X2)[9]
-
Triple quadrupole mass spectrometer[9]
-
UPLC column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm)[9]
-
Methanol (B129727) (LC-MS grade)
-
Ammonium hydroxide (B78521) (LC-MS grade)[9]
-
This compound analytical standard
-
Internal standard (IS)
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with IS)
Procedure:
-
Sample Preparation:
-
Thaw plasma and brain homogenate samples on ice.
-
To a small aliquot of each sample (e.g., 10-50 µL), add the protein precipitation solvent containing the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions: [9]
-
Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
Mobile Phase A: 0.2% (v/v) Ammonium hydroxide in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.6 mL/min
-
Gradient: Increase methanol from 55% to 75% over 1.6 minutes.
-
Mass Spectrometry: Operate in positive ion mode with selected reaction monitoring (SRM). The specific mass transitions for this compound and the IS need to be optimized.
-
-
Data Analysis:
-
Generate a calibration curve using the this compound analytical standard in the appropriate matrix (blank plasma or brain homogenate).
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The provided data and protocols offer a framework for researchers to assess the CNS penetration of this compound in a preclinical setting. The results from such studies are crucial for understanding the potential efficacy of this compound in treating brain metastases and for guiding its clinical development. The significant impact of the ABCB1 transporter on this compound's brain exposure highlights the importance of considering drug transporter interactions in the development of CNS-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (TPX-0131) | ALK inhibitor | Probechem Biochemicals [probechem.com]
- 4. Facebook [cancer.gov]
- 5. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a potent kinase inhibitor targeting EML4-ALK fusion protein in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing Zotizalkib concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Zotizalkib in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. Based on its potent in vitro activity, a good starting point for a dose-response experiment is to use a broad range of concentrations. We recommend a starting range from 0.1 nM to 1000 nM. For initial screening, a logarithmic or semi-logarithmic dilution series is advisable to cover a wide concentration spectrum efficiently.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in cell culture medium?
A3: While specific data on the stability of this compound in cell culture media is not extensively published, it is a common characteristic of small molecule inhibitors to have variable stability in aqueous and complex biological media. Factors such as the pH of the medium, the presence of serum proteins, and incubation temperature can affect its stability. For long-term experiments (e.g., several days), it is advisable to replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
Q4: this compound is not showing the expected inhibitory effect on my cells. What are the possible reasons?
A4: There are several potential reasons for a lack of efficacy:
-
Cell Line Resistance: The target cell line may not express the ALK fusion protein or may have a resistant mutation that this compound is less effective against. It is crucial to confirm the ALK status of your cell line.
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. A dose-response experiment is essential to determine the effective concentration range for your specific cell line.
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation. Ensure that stock solutions are stored correctly and that working solutions are freshly prepared.
-
Experimental Conditions: Factors such as high cell density or the presence of certain components in the serum could potentially interfere with the activity of the inhibitor.
Q5: I am observing high levels of cytotoxicity even at low concentrations of this compound. What should I do?
A5: High cytotoxicity at low concentrations could be due to several factors:
-
High Sensitivity of the Cell Line: Your cell line may be particularly sensitive to ALK inhibition.
-
Off-Target Effects: Although this compound is a potent ALK inhibitor, like all kinase inhibitors, it may have off-target effects at higher concentrations.[1]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding non-toxic levels (typically ≤ 0.1%).
To address this, perform a careful dose-response analysis with a finer dilution series at the lower concentration range to pinpoint the optimal non-toxic concentration that still provides the desired biological effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven drug distribution, or edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Mix the plate gently after adding this compound. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to minimize edge effects. |
| IC50 value is significantly different from published data | Different cell line passage number, different assay conditions (e.g., incubation time, cell density), or different assay method. | Standardize your experimental protocol, including cell passage number and seeding density. Ensure your assay conditions are comparable to the published literature. |
| Loss of this compound activity over time in long-term experiments | Degradation of the compound in the cell culture medium. | Replenish the medium with freshly prepared this compound every 24-48 hours. |
| Unexpected phenotypic changes in cells | Potential off-target effects of this compound. | Perform target engagement and downstream signaling analysis (e.g., Western blot for phosphorylated ALK and its substrates) to confirm on-target activity. Consider using a lower effective concentration. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a framework for determining the dose-dependent effect of this compound on the viability of a specific cell line.
Materials:
-
ALK-positive cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability) from the curve.
-
Data Presentation:
| This compound Concentration (nM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 1.28 | 1.22 | 1.25 | 100% |
| 0.1 | 1.20 | 1.24 | 1.18 | 1.21 | 96.8% |
| 1 | 1.05 | 1.10 | 1.08 | 1.08 | 86.4% |
| 10 | 0.65 | 0.70 | 0.68 | 0.68 | 54.4% |
| 100 | 0.15 | 0.18 | 0.16 | 0.16 | 12.8% |
| 1000 | 0.05 | 0.06 | 0.05 | 0.05 | 4.0% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Troubleshooting flowchart for this compound experiments.
References
Zotizalkib Technical Support Center: In Vitro Solubility and Experimentation
Welcome to the Zotizalkib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A: The recommended solvent for preparing stock solutions of Zotizalkalkib for in vitro experiments is Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO.
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A: this compound has a high solubility in DMSO, with reports indicating it can be dissolved at concentrations of approximately 25 mg/mL to 62.5 mg/mL.[1][2] For most in vitro applications, a stock solution of 10 mM in DMSO is common and effective.[3]
Q3: My this compound powder is not dissolving easily in DMSO. What should I do?
A: To aid dissolution, you can gently warm the solution and use sonication.[1][2] Ensure you are using anhydrous (dry) DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q4: I observed precipitation when I added my this compound DMSO stock solution to my aqueous cell culture medium. What is the cause and how can I prevent this?
A: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To prevent this:
-
Pre-warm your media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.
-
Perform serial dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, create an intermediate dilution of this compound in pre-warmed media first.
-
Ensure rapid mixing: Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.
-
Control the final DMSO concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, and for many cell lines, at or below 0.1%, to avoid cytotoxicity.[1][4][5] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO varies between cell lines.[1][4] It is recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest concentration that does not affect cell viability or function. Generally, concentrations below 0.5% are considered safe for most cell lines, with many researchers aiming for a final concentration of 0.1% or less.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | - The final concentration of this compound exceeds its aqueous solubility.- "Solvent shock" from rapid dilution of DMSO stock in aqueous media.- Media is at a low temperature. | - Decrease the final working concentration of this compound.- Perform a serial dilution in pre-warmed (37°C) media.- Add the stock solution slowly while mixing. |
| Precipitate forms over time in the incubator | - The compound may be degrading into less soluble byproducts.- Evaporation of media is concentrating the compound.- Cellular metabolism is altering the pH of the media, affecting solubility. | - Prepare fresh media with this compound more frequently.- Ensure proper humidification in the incubator.- Monitor and, if necessary, adjust the pH of the culture media. |
| Inconsistent results between experiments | - Incomplete dissolution of the stock solution.- Repeated freeze-thaw cycles of the stock solution. | - Visually inspect the stock solution to ensure it is clear before each use.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | ~25[1] | ~55.88[1] | Ultrasonic warming and heating to 60°C can aid dissolution. Use newly opened DMSO.[1] |
| DMSO | ~62.5[2][6] | ~139.7[6] | Sonication at <80°C can facilitate dissolution.[2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound: 447.41 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 447.41 g/mol = 0.0044741 g
-
Mass (mg) = 4.47 mg
-
-
-
Weigh the compound: Carefully weigh out 4.47 mg of this compound powder and transfer it to a sterile conical tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).
-
Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Determine the final desired concentration: For example, if the final desired concentration in the cell culture well is 10 nM.
-
Perform serial dilutions: It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.
-
Intermediate Dilution: Dilute the 10 mM stock solution in pre-warmed (37°C) cell culture medium. For example, to make a 10 µM intermediate solution, add 1 µL of the 10 mM stock to 999 µL of cell culture medium (1:1000 dilution). Mix well by gentle pipetting.
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture wells to achieve the final concentration. For example, to achieve a 10 nM final concentration in a 1 mL well, add 1 µL of the 10 µM intermediate solution.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (diluted in media to the same final concentration as your experimental samples) to control wells.
Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
Zotizalkib Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Zotizalkib in Western blotting experiments. The information is tailored to scientists and professionals in drug development who are assessing the efficacy and mechanism of action of this potent and selective ALK inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: What is this compound and what is its primary target?
This compound (TPX-0131) is an orally active, central nervous system (CNS)-penetrant inhibitor of Anaplastic Lymphoma Kinase (ALK) and its resistance mutations.[1][2] Its primary mechanism of action is to bind to the ATP-binding site of the ALK receptor tyrosine kinase, disrupting downstream signaling pathways and inhibiting the growth of ALK-expressing tumor cells.[3]
Q2: Which downstream signaling pathways are affected by this compound?
Inhibition of ALK by this compound leads to the disruption of several key downstream signaling pathways that are critical for cell proliferation and survival. These primarily include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. Therefore, when assessing the effect of this compound, it is common to probe for the phosphorylation status of key proteins in these cascades.
Troubleshooting: Weak or No Signal
Q3: I am not seeing a decrease in phosphorylated ALK (p-ALK) signal after this compound treatment. What could be the reason?
There are several potential reasons for this observation:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit ALK phosphorylation in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Incorrect Treatment Duration: The incubation time with this compound may be too short. A time-course experiment (e.g., 1, 6, 24 hours) can help identify the optimal treatment duration.
-
Low Basal p-ALK Levels: The cell line you are using may not have a high basal level of ALK activation. Ensure you are using a cell line with a known ALK fusion (e.g., EML4-ALK) or activation.
-
Issues with Antibody: The primary antibody against p-ALK may not be sensitive enough or may be inactive. Use a validated antibody at the recommended dilution and consider testing a different antibody if the problem persists.
-
Protein Degradation: Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent the degradation of your target protein and the removal of phosphate (B84403) groups.[4]
Q4: My signal for total ALK is also weak or absent. What should I do?
-
Confirm ALK Expression: Verify that your cell line expresses ALK at a detectable level.[4]
-
Check Protein Loading: Load a sufficient amount of protein lysate (typically 20-30 µg) per lane.
-
Optimize Transfer: Ensure efficient protein transfer from the gel to the membrane. You can check this with a Ponceau S stain before blocking.
-
Antibody Issues: The total ALK antibody may be the issue. Use a validated antibody and optimize its concentration.
Troubleshooting: High Background or Non-Specific Bands
Q5: I am observing high background on my Western blot, making it difficult to interpret the results for p-ALK.
High background can be caused by several factors:
-
Insufficient Blocking: Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent. For phospho-specific antibodies, Bovine Serum Albumin (BSA) is often preferred over milk, as milk contains phosphoproteins that can cause non-specific binding.
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations may be too high. Try reducing the concentration of your antibodies.
-
Inadequate Washing: Increase the number and duration of washing steps with TBST buffer to remove non-specifically bound antibodies.
-
Membrane Drying: Ensure the membrane does not dry out at any stage of the blotting process.
Q6: I see multiple bands in my lane for p-ALK. How can I resolve this?
-
Antibody Specificity: The primary antibody may be cross-reacting with other phosphorylated proteins. Check the antibody datasheet for validation data.
-
Cell Lysate Issues: The presence of multiple bands could be due to protein degradation. Ensure fresh lysis buffer with protease and phosphatase inhibitors is used.
-
Optimize Antibody Dilution: A lower concentration of the primary antibody may help reduce non-specific bands.
Quantitative Data Summary
The inhibitory activity of this compound is dependent on the specific ALK mutation present. Below is a summary of its potency against wild-type ALK and various resistant mutations.
| Target | IC50 (nM) | Reference |
| Wild-type ALK | 1.4 | [1][2] |
| G1202R | 0.3 | [1] |
| L1196M | 0.3 | [1] |
| C1156Y, E1210K/S1206C, L1198F/C1156Y, etc. | <1 | [1] |
| L1198F, L1152R, F1174S, V1180L, G1269A, etc. | 1-2 | [1] |
| I1171N, L1152P, D1203N, G1269S, etc. | 2-7 | [1] |
Experimental Protocols
Protocol: Assessing the Effect of this compound on ALK Phosphorylation via Western Blot
This protocol outlines the steps to treat cells with this compound and analyze the phosphorylation status of ALK.
-
Cell Culture and Treatment:
-
Plate cells (e.g., H3122, a human NSCLC cell line with an EML4-ALK fusion) at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture media to the desired final concentrations (e.g., a range from 1 nM to 100 nM). Include a vehicle-only control (DMSO).
-
Aspirate the old media and add the media containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ALK (e.g., anti-p-ALK Tyr1604) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Stripping and Re-probing:
-
To normalize the p-ALK signal, the membrane can be stripped and re-probed for total ALK and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: this compound inhibits ALK, blocking downstream signaling pathways.
Caption: A logical workflow for troubleshooting this compound Western blot results.
References
Technical Support Center: Managing Off-Target Effects of TPX-0131 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage potential off-target effects of TPX-0131 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TPX-0131?
A1: TPX-0131 is a next-generation, potent, CNS-penetrant, macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Its compact structure is designed to fit entirely within the ATP-binding pocket of the ALK kinase domain.[1][3] This design allows it to potently inhibit wild-type (WT) ALK and a wide array of clinically relevant ALK resistance mutations, including solvent front (G1202R), gatekeeper (L1196M), and various compound mutations that are resistant to previous generations of ALK inhibitors.[1][2][4][5]
Q2: What are off-target effects in the context of kinase inhibitors like TPX-0131?
A2: Off-target effects refer to the interactions of a drug with proteins other than its intended target. For a kinase inhibitor like TPX-0131, this means inhibiting the activity of kinases other than ALK.[6][7] These unintended interactions can lead to misinterpretation of experimental results, as the observed phenotype may be a consequence of inhibiting an unknown pathway and not solely due to the inhibition of the primary target.[6][8] It's important to distinguish between direct off-target effects (the inhibitor binds directly to another kinase) and indirect off-target effects (the inhibition of the primary target causes downstream changes in other pathways).[8]
Q3: Is TPX-0131 a completely selective inhibitor for ALK?
A3: While TPX-0131 is designed for high potency against ALK, no kinase inhibitor is completely selective.[6] The compact macrocyclic structure of TPX-0131 is intended to minimize interactions outside the ATP-binding pocket of ALK, which should, in principle, enhance its selectivity.[1][3] However, due to the conserved nature of the ATP-binding site across the human kinome, the potential for off-target kinase inhibition exists and should be experimentally evaluated.
Q4: How can I identify potential off-target effects of TPX-0131 in my cellular assays?
A4: Identifying off-target effects requires a multi-pronged approach:
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Use a structurally unrelated ALK inhibitor: If a different ALK inhibitor with a distinct chemical scaffold produces the same biological effect, it is more likely that the effect is on-target.
-
Perform dose-response studies: On-target effects should correlate with the IC50 for ALK inhibition. Effects that occur at much higher concentrations are more likely to be off-target.
-
Rescue experiments: If the observed phenotype can be reversed by expressing a drug-resistant mutant of ALK, the effect is likely on-target.
-
Kinase Profiling: Use a broad panel of recombinant kinases to assess the inhibitory activity of TPX-0131 against a wide range of kinases.[9] This provides a direct measure of its selectivity profile.
-
Phosphoproteomics: This unbiased approach can identify changes in phosphorylation across the proteome in response to TPX-0131 treatment, pointing towards inhibited off-target kinases and their respective pathways.
Q5: What are some general strategies to mitigate the impact of potential off-target effects in my experiments?
A5: To minimize the influence of off-target effects and increase confidence in your results:
-
Use the lowest effective concentration: Titrate TPX-0131 to the lowest concentration that effectively inhibits ALK phosphorylation in your specific cell system. This minimizes the engagement of lower-affinity off-target kinases.
-
Confirm key results with multiple cell lines: Replicating findings in different cell lines can help to rule out cell-type-specific off-target effects.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity or morphology changes at high concentrations. | The concentration of TPX-0131 used may be high enough to inhibit other essential kinases, leading to off-target toxicity. | Perform a dose-response curve to determine the IC50 for ALK inhibition and cell viability. Use the lowest concentration that gives maximal ALK inhibition with minimal toxicity. |
| Phenotype does not match known ALK signaling outcomes. | TPX-0131 might be modulating a different signaling pathway that is dominant in your experimental model. | 1. Confirm ALK inhibition via Western blot for p-ALK. 2. Use a structurally unrelated ALK inhibitor to see if the phenotype is reproduced. 3. Use siRNA/CRISPR to validate that ALK knockdown replicates the inhibitor's effect. |
| Inconsistent results between different cell lines. | Cell lines may have different expression profiles of off-target kinases, leading to variable effects. | 1. Characterize the expression levels of ALK in your cell lines. 2. Consider performing a kinase screen with TPX-0131 to identify potential off-targets that may be differentially expressed. |
| Activation of a signaling pathway that should be downstream of ALK. | This could be a paradoxical activation, a known phenomenon with some kinase inhibitors where feedback loops or inhibition of a negative regulator can cause unexpected pathway activation.[10] | Map the kinetics of pathway activation. Use phosphoproteomics to get a broader view of the signaling network changes. Investigate potential feedback mechanisms in the ALK signaling cascade. |
Data Presentation
Table 1: In Vitro Potency of TPX-0131 against EML4-ALK Variants
This table summarizes the half-maximal inhibitory concentrations (IC50) of TPX-0131 in cell proliferation assays, demonstrating its high on-target potency against wild-type ALK and various resistance mutations compared to other ALK inhibitors.
| EML4-ALK Variant | TPX-0131 IC50 (nM) | Lorlatinib IC50 (nM) | Other Inhibitors IC50 (nM) |
| Wild Type (WT) | 0.4[11][12] | ~0.8[11][12] | 4 - >100[11][12] |
| G1202R (Solvent Front) | 0.2[1][11][12] | >52[1] | >52[1] |
| L1196M (Gatekeeper) | 0.5[11][12] | >5.5[1] | >5.5[1] |
| L1198F (Hinge) | <0.2[1][11][12] | >17.4[1] | >17.4[1] |
| G1202R/L1196M (Compound) | 3 - 10 (approx.) | >100 | Not Potent[1] |
| G1202R/L1198F (Compound) | 3 - 10 (approx.) | >100 | Not Potent[1] |
*Values are approximate based on ALK autophosphorylation inhibition assays.[1]
Table 2: Framework for Investigating Potential Off-Target Kinases
Since specific off-targets for TPX-0131 are not publicly documented, this table provides a general framework for their investigation.
| Investigation Step | Methodology | Purpose |
| Primary Screen | Large-scale kinase panel (e.g., >400 kinases) at a single high concentration (e.g., 1 µM) of TPX-0131. | Identify any kinase that is significantly inhibited to create a "hit list." |
| Secondary Screen | Determine the IC50 values for the "hits" identified in the primary screen. | Quantify the potency of TPX-0131 against potential off-targets. |
| Cellular Target Engagement | Use cell-based assays (e.g., NanoBRET, CETSA) for the most potent off-targets. | Confirm that TPX-0131 can engage and inhibit the potential off-target in a cellular environment. |
| Functional Validation | Knockdown the potential off-target kinase using siRNA/CRISPR and assess if it phenocopies the unexpected effect of TPX-0131. | Determine if the inhibition of the off-target kinase is responsible for the observed biological effect. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol is used to determine the IC50 of TPX-0131 on the proliferation of ALK-dependent cancer cells.
-
Cell Plating: Seed engineered Ba/F3 cells expressing the EML4-ALK variant of interest or human cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in their respective growth media.
-
Compound Preparation: Prepare a 10-point serial dilution of TPX-0131 in DMSO, and then further dilute in culture media to the final desired concentrations (e.g., 0.01 nM to 10 µM).
-
Treatment: Add the diluted TPX-0131 or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot the percentage of inhibition versus the log concentration of TPX-0131 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for ALK Phosphorylation
This protocol assesses the direct inhibitory effect of TPX-0131 on ALK activity within cells.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Starve cells of growth factors if necessary, then treat with various concentrations of TPX-0131 for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ALK (e.g., p-ALK Tyr1604) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ALK and a loading control (e.g., Actin, GAPDH) to ensure equal protein loading.
Visualizations
Caption: ALK signaling pathways inhibited by TPX-0131.
Caption: Workflow for identifying potential off-target effects.
Caption: On-target vs. potential off-target effects of TPX-0131.
References
- 1. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Zotizalkib stability in different experimental conditions
This technical support center provides guidance on the stability of Zotizalkib in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while comprehensive data on this compound's stability under all conditions is not publicly available, this guide summarizes known information and provides general protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[1][2][3] It is shipped at room temperature and is stable for short periods under these conditions.[1][4]
Q2: What is the recommended way to store this compound in solvent?
A2: For long-term storage, solutions of this compound should be stored at -80°C (up to 6 months).[1][2] For short-term storage, -20°C is suitable for up to 1 month.[1][2][3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in DMSO at concentrations up to approximately 62.5 mg/mL.[1] For in vivo studies, various formulations using DMSO, PEG300, Tween-80, saline, and corn oil have been reported.[2]
Q4: Is this compound stable in aqueous solutions?
Q5: What is the metabolic stability of this compound?
A5: In vitro studies using human liver microsomes have shown that this compound has a half-life (t1/2) of 15.79 minutes and an intrinsic clearance (Clint) of 51.35 mL/min/kg, suggesting it is a high extraction ratio drug.[5]
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [1][2][3] |
| 4°C | 2 years | [1][2] | |
| In Solvent | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2][3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Citations |
| DMSO | ~62.5 mg/mL (~139.7 mM) | - | [1] |
| DMSO | 25 mg/mL (55.88 mM) | Ultrasonic and warming to 60°C may be needed. Use newly opened DMSO as it is hygroscopic. | [2] |
Table 3: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value | Unit |
| Half-life (t1/2) | 15.79 | min |
| Intrinsic Clearance (Clint) | 51.35 | mL/min/kg |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using UHPLC-MS/MS
This protocol is based on a published method for determining the metabolic stability of this compound in human liver microsomes.[5]
1. Incubation:
- Prepare an incubation mixture containing this compound, human liver microsomes, and a NADPH-generating system in a phosphate (B84403) buffer.
- Incubate at 37°C.
- Collect samples at various time points (e.g., 0, 5, 10, 15, 30 minutes).
- Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
2. Sample Preparation:
- Centrifuge the quenched samples to precipitate proteins.
- Collect the supernatant for analysis.
3. UHPLC-MS/MS Analysis:
- Chromatographic System: Agilent C8 column (Eclipse Plus).[5]
- Mobile Phase: Isocratic elution (specific components and ratio to be optimized).
- Flow Rate: To be optimized for best separation.
- Injection Volume: To be optimized.
- Mass Spectrometry: Tandem mass spectrometry (MS/MS) for detection.
- Linear Range: The method was validated for a concentration range of 1-3000 ng/mL.[5]
4. Data Analysis:
- Plot the natural logarithm of the remaining this compound concentration against time.
- Calculate the elimination rate constant (k) from the slope of the linear regression.
- Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
- Calculate intrinsic clearance (Clint).
Protocol 2: General Protocol for Stability-Indicating HPLC Method Development
This is a general protocol for developing a stability-indicating HPLC method for this compound, as specific validated methods are not publicly available.
1. Forced Degradation Studies:
- Expose this compound to various stress conditions to induce degradation:
- Acidic: 0.1 N HCl at 60°C
- Basic: 0.1 N NaOH at 60°C
- Oxidative: 3% H2O2 at room temperature
- Thermal: 80°C
- Photolytic: Expose to UV light (e.g., 254 nm) and visible light
- Analyze samples at different time points to achieve 5-20% degradation.
2. HPLC Method Development:
- Column: A C18 column is a common starting point for small molecules.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
- Elution: Start with a gradient elution to separate the parent compound from potential degradation products.
- Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
- Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guide
Issue: Unexpected peaks are observed in the chromatogram.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting:
-
Compare the chromatogram to a freshly prepared standard to confirm if the extra peaks are degradation products.
-
Review the storage and handling of the sample. Was it exposed to light, high temperatures, or incompatible solvents?
-
If degradation is suspected, perform forced degradation studies to identify the retention times of potential degradation products.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting:
-
Analyze a blank (solvent) injection to check for contamination from the solvent or system.
-
Ensure all glassware and equipment are clean.
-
Use high-purity solvents and reagents.
-
-
Issue: Poor peak shape or resolution.
-
Possible Cause 1: Inappropriate mobile phase or column.
-
Troubleshooting:
-
Adjust the pH of the mobile phase.
-
Vary the organic solvent composition.
-
Try a different column chemistry (e.g., C8, phenyl-hexyl).
-
-
-
Possible Cause 2: Column overload.
-
Troubleshooting:
-
Reduce the concentration of the injected sample.
-
Decrease the injection volume.
-
-
Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the stability of a compound.
References
- 1. This compound| TPX-0131 | CNS-penetrant ALK inhibitor | CAS 2648641-36-3 | Buy TPX0131 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. An ultra-fast green ultra-high-performance liquid chromatography-tandem mass spectrometry method for estimating the in vitro metabolic stability of this compound in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zotizalkib Bioavailability in Animal Studies
Welcome to the technical support center for Zotizalkib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and optimal oral bioavailability of this compound in preclinical animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with orally administered this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Suboptimal Formulation: this compound may not be fully solubilized in the dosing vehicle, leading to incomplete absorption. | a. Formulation Optimization: The published formulation for this compound in mice consists of dissolving it in DMSO, followed by dilution with polysorbate 80/ethanol (1:1, v/v) and water. Ensure the final solution is clear and homogenous before administration. b. Explore Lipid-Based Formulations: For kinase inhibitors with solubility challenges, lipid-based formulations can enhance oral absorption.[1][2][3][4][5] Consider formulating this compound in a self-emulsifying drug delivery system (SEDDS). |
| 2. P-glycoprotein (ABCB1) Efflux: this compound is a substrate of the ABCB1 efflux transporter, which can pump the drug out of intestinal cells and back into the gut lumen, reducing its absorption.[6][7] | a. Co-administration with an ABCB1 Inhibitor: In preclinical models, co-administration with an ABCB1 inhibitor like elacridar (B1662867) can be explored to increase systemic exposure.[6][7] Note that this is a research tool and not for clinical use. b. Use of ABCB1 Knockout Models: Employing Abcb1a/b knockout mice can help elucidate the specific contribution of this transporter to this compound's bioavailability. | |
| High variability in plasma concentrations between animals. | 1. Inconsistent Dosing Technique: Improper oral gavage technique can lead to variability in the administered dose and animal stress, affecting absorption. | a. Standardized Gavage Procedure: Ensure all personnel are thoroughly trained in proper oral gavage techniques for the specific animal model.[8][9][10][11] Maintain a consistent volume and speed of administration. b. Fasting: Fasting animals for 2-3 hours prior to dosing can minimize variability in drug absorption due to food effects.[12] |
| 2. Inter-animal differences in metabolism: Variations in the expression and activity of metabolizing enzymes can contribute to variable exposure. | a. Monitor Animal Health: Ensure all animals are healthy and of a consistent age and weight. b. Larger Group Sizes: Using an adequate number of animals per group can help to statistically account for inter-individual variability. | |
| Unexpectedly low brain-to-plasma ratio. | 1. ABCB1 Efflux at the Blood-Brain Barrier: this compound's penetration into the central nervous system (CNS) is restricted by the ABCB1 transporter at the blood-brain barrier.[6][7] | a. Co-administration with an ABCB1 Inhibitor: As with improving oral absorption, co-administration with an ABCB1 inhibitor can be used to investigate the potential for increased brain exposure in a research setting.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is a standard oral formulation for this compound in mouse studies?
A1: A published and effective formulation involves dissolving this compound in DMSO to create a stock solution (e.g., 25 mg/mL). This stock is then further diluted with a mixture of polysorbate 80/ethanol (1:1, v/v) and water to achieve the final desired dosing concentration (e.g., 1 mg/mL). The final vehicle composition in one study was 4% DMSO, 5% polysorbate 80, 5% ethanol, and 86% water.[12]
Q2: How does the efflux transporter ABCB1 affect this compound's bioavailability?
A2: this compound is a substrate for the ABCB1 transporter, also known as P-glycoprotein.[6][7] This transporter is present in the apical membrane of intestinal enterocytes and at the blood-brain barrier. In the intestine, it actively pumps this compound out of the cells and back into the gut lumen, thereby limiting its net absorption into the systemic circulation.[13]
Q3: What is the role of carboxylesterase 1 (CES1) in this compound's pharmacokinetics?
A3: In mouse studies, plasma Ces1c appears to bind to this compound, leading to increased retention of the drug in the plasma.[6] This is evidenced by a 2.5-fold lower plasma exposure in Ces1-/- mice compared to wild-type mice.[6] It is important to note that this is a binding interaction, and this compound is not a hydrolytic substrate for mouse Ces1.[12]
Q4: What are some general strategies to improve the oral bioavailability of kinase inhibitors like this compound?
A4: For kinase inhibitors with low aqueous solubility, several formulation strategies can be employed. These include the use of lipophilic salts and lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS).[1][2][3][4][5] These approaches can improve the solubility and dissolution rate of the compound in the gastrointestinal tract.
Experimental Protocols
Protocol: Assessment of Oral Bioavailability of this compound in Mice
This protocol provides a framework for a pharmacokinetic study to determine the oral bioavailability of this compound in mice.
1. Animal Models:
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Use male or female mice (e.g., C57BL/6 or FVB), 8-10 weeks of age.
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House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
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For comparative studies, Abcb1a/b knockout mice can be used.
2. Dosing Formulation Preparation:
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Intravenous (IV) Formulation: Prepare a clear, sterile solution of this compound in a suitable vehicle for IV administration (e.g., a solution containing DMSO, PEG300, and saline). The final DMSO concentration should be kept low to avoid hemolysis.
-
Oral (PO) Formulation: Prepare the this compound suspension as described in the FAQs (e.g., 4% DMSO, 5% polysorbate 80, 5% ethanol, 86% water). Ensure the formulation is homogenous by vortexing before each administration.
3. Study Design:
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Divide animals into two groups: IV administration and PO administration (n=3-5 animals per group).
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Fast animals for 2-3 hours before dosing, with free access to water.[12]
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IV Group: Administer this compound via tail vein injection at a dose of 1-2 mg/kg.
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PO Group: Administer this compound via oral gavage at a dose of 10 mg/kg.[12]
4. Sample Collection:
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Collect blood samples (approximately 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
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Process blood samples by centrifugation to obtain plasma.
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Store plasma samples at -80°C until analysis.
5. Bioanalytical Method:
-
Quantify this compound concentrations in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
6. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax) using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
This compound's Target: The ALK Signaling Pathway
This compound is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[14][15] The diagram below illustrates the canonical ALK signaling pathway, which, when constitutively activated by mutations or chromosomal rearrangements, drives tumor cell proliferation and survival. This compound's mechanism of action is to block the kinase activity of ALK, thereby inhibiting these downstream oncogenic signals.[14]
Caption: this compound inhibits the activated ALK receptor, blocking downstream signaling pathways.
Experimental Workflow: Oral Bioavailability Study
The following diagram outlines the key steps in conducting an oral bioavailability study for this compound in an animal model.
Caption: Workflow for determining the oral bioavailability of this compound in preclinical models.
Logical Relationship: Factors Influencing this compound Bioavailability
This diagram illustrates the interplay of key factors that can influence the systemic exposure of this compound following oral administration.
Caption: Key factors affecting this compound's journey from oral dose to systemic circulation.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 6. Brain Exposure to the Macrocyclic ALK Inhibitor this compound is Restricted by ABCB1, and Its Plasma Disposition is Affected by Mouse Carboxylesterase 1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. News - TPX-0131 - LARVOL VERI [veri.larvol.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. instechlabs.com [instechlabs.com]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ABC of oral bioavailability: transporters as gatekeepers in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results in Zotizalkib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Zotizalkib experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My ALK-positive cancer cell line shows reduced sensitivity to this compound compared to published IC50 values. What are the possible reasons?
Reduced sensitivity to this compound in a known ALK-positive cell line can arise from several factors, ranging from experimental variables to acquired resistance.
Troubleshooting Steps:
-
Confirm Cell Line Identity and Purity:
-
Perform short tandem repeat (STR) profiling to confirm the cell line's identity.
-
Routinely test for mycoplasma contamination, which can alter cellular responses to drugs.
-
-
Verify this compound Integrity and Concentration:
-
Ensure the compound has been stored correctly and has not expired.
-
Verify the accuracy of the stock solution concentration. Consider using a fresh vial of the compound.
-
-
Investigate Potential Acquired Resistance:
-
If the cell line has been cultured for an extended period in the presence of this compound or other ALK inhibitors, it may have developed resistance.
-
On-target resistance: Sequence the ALK kinase domain to check for known resistance mutations. This compound is a potent inhibitor of many ALK mutations, including G1202R and L1196M, but some compound mutations may confer reduced sensitivity.[1][2]
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Off-target resistance: Investigate the activation of bypass signaling pathways.[3][4][5] Common bypass mechanisms in ALK-inhibitor resistance include the activation of EGFR, MET, or KIT signaling pathways.[4][6][7]
-
Experimental Workflow for Investigating Reduced Sensitivity:
Caption: Troubleshooting workflow for reduced this compound sensitivity.
FAQ 2: this compound shows lower than expected efficacy in my in vivo xenograft model, despite in vitro potency. What could be the issue?
Discrepancies between in vitro and in vivo efficacy are common in drug development. For this compound, pharmacokinetic factors and the tumor microenvironment can play a significant role.
Troubleshooting Steps:
-
Assess Drug Delivery and Pharmacokinetics (PK):
-
This compound's brain penetration is restricted by the ABCB1 (P-gp) efflux transporter.[8] If your xenograft model is intracranial, this could significantly limit drug exposure.
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The plasma disposition of this compound can be affected by carboxylesterases (CES1c in mice) and potentially by CYP3A4 metabolism.[8][9] Variations in the expression of these enzymes in your animal model could alter drug exposure.
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Conduct a pilot PK study in your specific mouse strain to measure plasma and tumor concentrations of this compound.
-
-
Examine the Tumor Microenvironment (TME):
-
The TME can contribute to drug resistance through various mechanisms, including the secretion of growth factors that activate bypass signaling pathways.
-
-
Re-evaluate the Xenograft Model:
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Confirm that the tumor cells used for the xenograft maintain ALK expression and dependency in vivo. This can be done via immunohistochemistry (IHC) or western blotting of tumor lysates.
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Experimental Protocol: Pilot Pharmacokinetic Study in Mice
-
Animal Model: Use the same mouse strain as your efficacy studies.
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Drug Administration: Administer this compound orally at the same dose and formulation used in the efficacy study.[9] A typical dose might be 10 mg/kg.[2]
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Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
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Tissue Harvest: At the final time point, harvest tumors and other relevant tissues (e.g., brain).
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Analysis: Use LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify this compound concentrations in plasma and tissue homogenates.
Quantitative Data Summary: Expected this compound IC50 Values
| ALK Status | IC50 (nM) |
| Wild-Type ALK | 1.4 |
| G1202R Mutant ALK | 0.3 |
| L1196M Mutant ALK | 0.3 |
| Various other mutations | < 7 |
Data sourced from MedchemExpress and PubChem.[1][2]
FAQ 3: I am observing unexpected off-target effects or toxicity in my experiments. How can I investigate this?
While this compound is a potent ALK inhibitor, all kinase inhibitors have the potential for off-target effects. Unexpected toxicity could stem from hitting other kinases or from non-kinase-related effects.[10]
Troubleshooting Steps:
-
Dose-Response Analysis:
-
Perform a detailed dose-response curve to determine if the observed toxicity is dose-dependent.
-
Compare the toxic concentrations to the concentrations required for ALK inhibition. A large therapeutic window suggests the toxicity may be off-target.
-
-
Kinome Profiling:
-
Use a kinome-wide profiling service to screen this compound against a large panel of kinases. This can identify potential off-target kinases that are inhibited at concentrations relevant to your experiment.
-
-
Investigate Common Toxicity Pathways:
-
The development of this compound was discontinued (B1498344) due to an unfavorable risk/benefit ratio in clinical trials.[9] While specific adverse events are not detailed in the provided search results, general ALK inhibitor class side effects can include gastrointestinal issues, hepatotoxicity, and neurological effects.[11][12]
-
Assess markers of cellular stress, apoptosis, and organ-specific toxicity in your experimental system.
-
Signaling Pathway: ALK and Potential Bypass Mechanisms
Caption: Simplified ALK signaling and potential bypass pathways.
References
- 1. Tpx-0131 | C21H20F3N5O3 | CID 156024486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of resistance after crizotinib or second-generation ALK therapy in advanced non-small cell lung cancer - Remon - Precision Cancer Medicine [pcm.amegroups.org]
- 4. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of acquired crizotinib resistance in ALK-rearranged lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain Exposure to the Macrocyclic ALK Inhibitor this compound is Restricted by ABCB1, and Its Plasma Disposition is Affected by Mouse Carboxylesterase 1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. icr.ac.uk [icr.ac.uk]
- 11. The safety and serious adverse events of approved ALK inhibitors in malignancies: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mskcc.org [mskcc.org]
Zotizalkib Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zotizalkib (formerly TPX-0131). The information provided is intended to assist in the optimization of dose-response curve experiments and to address common issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, central nervous system (CNS)-penetrant, orally active inhibitor of anaplastic lymphoma kinase (ALK) and its resistant mutations.[1] It is a compact macrocyclic molecule designed to bind within the ATP-binding site of the ALK protein.[1][2] By inhibiting ALK, this compound disrupts ALK-mediated signaling pathways, which in turn inhibits the growth of tumor cells that express ALK.[1] The primary downstream signaling pathways affected include the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[3][4]
Q2: What is the reported potency of this compound?
Preclinical studies have demonstrated that this compound is a highly potent inhibitor of wild-type ALK and a wide range of ALK resistance mutations. In biochemical assays, this compound potently inhibited wild-type ALK and 26 different ALK mutants with IC50 values below 10 nmol/L.[1][2] In cellular assays using Ba/F3 cells, this compound was more potent than all five previously approved ALK inhibitors against wild-type ALK and various ALK resistance mutations, including the G1202R solvent front mutation.[1]
Q3: What is the current development status of this compound?
The development of this compound has been discontinued.[5]
Q4: What are the key downstream signaling pathways of ALK that this compound inhibits?
Activated ALK can trigger several downstream signaling cascades that promote cell growth, proliferation, and survival. The primary pathways include:
-
RAS-ERK Pathway: Involved in cell proliferation and differentiation.[3]
-
JAK-STAT Pathway: Plays a crucial role in cytokine signaling and cell growth.[4]
-
PI3K-AKT Pathway: A key pathway in cell survival and inhibition of apoptosis.[3][4]
Data Presentation
Table 1: In Vitro Potency of this compound (TPX-0131) in Biochemical Assays
| Target | IC50 (nM) |
| Wild-Type ALK | 1.4 |
Source: Data compiled from preclinical studies.[6]
Table 2: Cellular Activity of this compound (TPX-0131) in Ba/F3 Cell Proliferation Assays
| EML4-ALK Fusion | IC50 (nM) |
| Wild-Type | 0.4 |
| G1202R | 0.2 |
| L1196M | <1 |
| G1202R/L1196M | <1 |
| G1202R/L1198F | <1 |
Source: Data compiled from preclinical studies.[1]
Experimental Protocols
Detailed Protocol: Cell Viability Assay for this compound Dose-Response Curve Generation
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line (e.g., H3122 or H2228, which are ALK-positive non-small cell lung cancer cell lines).
Materials:
-
ALK-positive cancer cell line (e.g., H3122)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (TPX-0131)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Solubilization solution (if using MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture ALK-positive cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. It is recommended to use a 10-point dilution series with 3-fold dilutions.
-
Include a vehicle control (DMSO only) at the same final concentration as in the highest this compound concentration wells.
-
Carefully remove the medium from the wells of the 96-well plate containing the cells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (using MTT as an example):
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Normalize the data by setting the average absorbance of the vehicle-treated cells to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Replicates | - Inconsistent cell seeding- Pipetting errors during compound dilution- Edge effects on the plate | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the 96-well plate. |
| No Dose-Response Effect | - Incorrect compound concentration- Compound instability or degradation- Cell line is not sensitive to ALK inhibition | - Verify the concentration of the this compound stock solution.- Prepare fresh compound dilutions for each experiment.- Confirm the ALK status of your cell line. |
| Steep or Shallow Dose-Response Curve | - Inappropriate concentration range- Assay window is too small | - Broaden the range of this compound concentrations tested.- Optimize the assay to achieve a larger difference between positive and negative controls. |
| Inconsistent IC50 Values Between Experiments | - Variation in cell passage number or health- Differences in incubation times- Inconsistent reagent preparation | - Use cells within a consistent passage number range.- Adhere strictly to the defined incubation times.- Prepare fresh reagents for each experiment. |
Mandatory Visualizations
Caption: this compound inhibits the ALK receptor, blocking downstream signaling pathways.
Caption: Workflow for generating a this compound dose-response curve.
References
- 1. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Will the clinical development of 4th-generation “double mutant active” ALK TKIs (TPX-0131 and NVL-655) change the future treatment paradigm of ALK+ NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Zotizalkib Resistance in Cell Line Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Zotizalkib resistance in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, potent, and selective inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[1][2] It functions by binding to the ATP-binding pocket of the ALK protein, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.[3] This disruption of ALK-mediated signaling ultimately inhibits the growth of tumor cells that are dependent on ALK activity.[1][3] this compound is effective against wild-type ALK and a wide range of ALK resistance mutations.[1][2]
Q2: What are the common mechanisms of resistance to ALK inhibitors like this compound?
Resistance to ALK inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations within the ALK gene itself. The most common on-target mechanisms are secondary mutations in the ALK kinase domain that interfere with drug binding, or amplification of the ALK fusion gene, leading to overexpression of the target protein.[4]
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Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling.[4] Common bypass pathways include the activation of other receptor tyrosine kinases such as EGFR, MET, and HER2/3.[4]
Q3: Which cell lines are suitable for developing this compound resistance models?
Cell lines that harbor an ALK fusion gene and are initially sensitive to this compound are appropriate for developing resistance models. Commonly used non-small cell lung cancer (NSCLC) cell lines with ALK rearrangements include H3122 and STE-1. Ba/F3, a murine pro-B cell line, is also frequently used to create models by ectopically expressing different EML4-ALK variants and their mutations.
Troubleshooting Guides
Guide 1: Generating this compound-Resistant Cell Lines
Issue: Difficulty in establishing a stable this compound-resistant cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Initial this compound concentration is too high. | Start with a low concentration of this compound, typically around the IC20 or IC50 value determined for the parental cell line. This allows a small population of cells to survive and adapt. |
| Dose escalation is too rapid. | Increase the this compound concentration gradually, for example, by 1.5- to 2-fold increments.[5] Allow the cells to recover and resume a stable growth rate before each dose increase. This process can take several months.[5] |
| Cell viability is too low after treatment. | If a large proportion of cells die after a dose increase, reduce the concentration to the previous level and allow the culture to stabilize before attempting a smaller incremental increase. |
| Inconsistent drug activity. | Prepare fresh this compound stock solutions regularly and store them appropriately (e.g., at -20°C, protected from light) to prevent degradation. |
| Loss of resistant phenotype. | Culture a subset of the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-evaluate the IC50 to determine if the resistance is stable or reversible.[5] |
Guide 2: Characterizing the Resistance Mechanism
Issue: The underlying mechanism of this compound resistance in the generated cell line is unclear.
Possible Investigation Strategies:
| Potential Mechanism | Experimental Approach |
| On-Target: Secondary ALK Mutations | - Sanger Sequencing: Sequence the ALK kinase domain to identify known or novel point mutations. - Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform NGS to detect mutations at low allele frequencies. |
| On-Target: ALK Gene Amplification | - Fluorescence In Situ Hybridization (FISH): Use ALK-specific probes to determine the gene copy number in resistant cells compared to parental cells. - Quantitative PCR (qPCR): Measure ALK DNA copy number relative to a reference gene. |
| Off-Target: Bypass Pathway Activation | - Western Blotting: Analyze the phosphorylation status of key proteins in major bypass signaling pathways (e.g., p-EGFR, p-MET, p-AKT, p-ERK). An increase in phosphorylation in the resistant line suggests activation of that pathway.[5] - Receptor Tyrosine Kinase (RTK) Arrays: Screen for the activation of a broad range of RTKs simultaneously. |
Data Presentation
Table 1: In Vitro Activity of this compound against various ALK mutations.
| ALK Status | IC50 (nM) |
| Wild-type | 1.4 |
| G1202R | 0.3 |
| L1196M | 0.3 |
| C1156Y | <1 |
| E1210K | <1 |
| F1174L | <1 |
| L1198F | 1-2 |
| G1269A | 1-2 |
| I1171N | 2-7 |
| D1203N | 2-7 |
Data compiled from publicly available sources.[2]
Table 2: Hypothetical IC50 Values in a this compound-Resistant Cell Line Model.
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| H3122 (Parental) | 1.5 | - |
| H3122-ZotR (Resistant) | 150 | 100 |
This table presents hypothetical data for illustrative purposes. The Resistance Index (RI) is calculated as IC50 (Resistant Line) / IC50 (Parental Line).[5]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
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Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line (e.g., H3122) using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial Culture: Culture the parental cells in their recommended complete medium containing this compound at a starting concentration equal to the IC20 or IC50 value.
-
Monitoring and Passaging: Closely monitor the cells for morphological changes and cell death. Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate. When the culture reaches 70-80% confluency, passage the cells into a new flask with fresh medium containing the same concentration of this compound.[5]
-
Dose Escalation: Once the cells have adapted to the current drug concentration and show a stable growth rate, gradually increase the concentration of this compound in the culture medium by 1.5- to 2-fold.[5]
-
Iterative Process: Repeat the cycle of monitoring, passaging, and dose escalation. This is a long-term process that can take several months.
-
Cryopreservation: At each stage of increased drug concentration where cells exhibit stable growth, cryopreserve vials of the cells as backups.
-
Establishment of Stable Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Characterization: Once a stable resistant line is established, characterize the resistant phenotype by determining the new IC50 value and investigating the underlying resistance mechanisms.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
-
Cell Lysis: Grow parental and this compound-resistant cells to 70-80% confluency. Treat with this compound at the respective IC50 concentrations for a specified time (e.g., 6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ALK, EGFR, MET, AKT, ERK) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Compare the levels of phosphorylated proteins in the resistant cells to the parental cells to identify any activated bypass pathways. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
References
Technical Support Center: Optimizing TPX-0131 Treatment in Xenograft Models
Welcome to the technical support center for the preclinical application of TPX-0131. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful design and execution of xenograft studies involving this next-generation ALK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is TPX-0131 and what is its mechanism of action?
A1: TPX-0131 is a potent, central nervous system (CNS)-penetrant, next-generation anaplastic lymphoma kinase (ALK) inhibitor.[1] It is a compact macrocyclic molecule designed to bind completely within the ATP-binding pocket of the ALK protein.[1][2] This design allows it to overcome resistance to previous generations of ALK inhibitors by effectively inhibiting wild-type ALK and a broad spectrum of acquired resistance mutations, including the G1202R solvent front mutation and various compound mutations.[1][3]
Q2: Which xenograft models are most suitable for evaluating TPX-0131 efficacy?
A2: Cell-derived xenograft (CDX) models using Ba/F3 murine pro-B cells engineered to express human EML4-ALK fusion proteins with specific mutations are highly recommended.[1][4] These models have been successfully used in preclinical studies of TPX-0131 to demonstrate its potent anti-tumor activity against various ALK mutations.[1][4] Patient-derived xenograft (PDX) models that retain the heterogeneity of the original tumor can also be valuable for later-stage preclinical validation.
Q3: What is the recommended starting dose and schedule for TPX-0131 in xenograft studies?
A3: Preclinical studies have shown that oral administration of TPX-0131 at doses of 2, 5, and 10 mg/kg twice daily (BID) results in significant dose-dependent tumor growth inhibition.[1][4] The 10 mg/kg BID dose has been shown to induce complete tumor regression in some models.[1][4] The optimal dose and schedule may vary depending on the specific xenograft model and the ALK mutation being studied.
Q4: How should I prepare TPX-0131 for oral administration to mice?
A4: While the specific vehicle used in the pivotal preclinical studies is not detailed in the provided search results, a common practice for poorly soluble kinase inhibitors is to use a mixture of solvents and solubilizing agents. A typical starting formulation could be a suspension in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water. It is crucial to ensure a uniform and stable suspension for accurate dosing.
Q5: What pharmacodynamic markers can be used to confirm TPX-0131 target engagement in vivo?
A5: Inhibition of ALK phosphorylation is a key pharmacodynamic marker.[4] Western blotting of tumor lysates to assess the levels of phosphorylated ALK (p-ALK) relative to total ALK can confirm that TPX-0131 is engaging its target and inhibiting downstream signaling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in tumor growth between animals | - Inconsistent number of viable cells injected- Variation in injection technique- Health status of the mice | - Ensure accurate cell counting and viability assessment (>90%) before injection.- Standardize the subcutaneous injection procedure.- Use healthy, age-matched mice from a reliable supplier. |
| Lack of significant tumor growth inhibition | - Suboptimal dose or schedule- Poor drug exposure (formulation or administration issues)- Intrinsic or acquired resistance of the tumor model | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose.- Conduct a pilot pharmacokinetic (PK) study to assess plasma and tumor drug concentrations.- Confirm the in vitro sensitivity of the cell line to TPX-0131.- Analyze tumor samples for ALK mutations to ensure the model is appropriate. |
| Unexpected toxicity or weight loss in treated animals | - Dose is too high- Off-target effects- Vehicle-related toxicity | - Reduce the dose or dosing frequency.- Conduct a tolerability study with the vehicle alone.- Monitor animals daily for clinical signs of toxicity. |
| Tumor regrowth after initial response | - Acquired resistance to TPX-0131- Insufficient drug exposure in the CNS (for brain tumor models) | - Harvest regrowing tumors and analyze for new ALK mutations.- Given TPX-0131's CNS penetrance, this is less likely for brain metastases, but consider PK analysis of brain tissue if this is a concern.[1] |
Quantitative Data Summary
Table 1: In Vitro Potency of TPX-0131 against various EML4-ALK Mutations (Cell Proliferation Assay)
| ALK Mutation | TPX-0131 IC₅₀ (nM) | Lorlatinib IC₅₀ (nM) |
| Wild-Type | 0.4 | 0.8 |
| G1202R | 0.2 | >1000 |
| L1196M (Gatekeeper) | 0.5 | >10 |
| L1198F (Hinge) | <0.2 | >90 |
| G1202R/L1196M (Compound) | 4.1 | >1000 |
| G1202R/L1198F (Compound) | 0.8 | >1000 |
Data synthesized from multiple preclinical studies.[1][4][5]
Table 2: In Vivo Efficacy of TPX-0131 in Ba/F3 Cell-Derived Xenograft Models
| Xenograft Model (EML4-ALK Mutation) | TPX-0131 Dose (mg/kg, BID) | Tumor Growth Inhibition (TGI) |
| G1202R | 2 | 64% |
| 5 | 120% (regression) | |
| 10 | 200% (complete regression) | |
| G1202R/L1196M | 2 | 44% |
| 5 | 83% | |
| 10 | 200% (complete regression) | |
| G1202R/L1198F | 2, 5, 10 | Complete Regression (all doses) |
Data from preclinical studies.[1][4][5]
Experimental Protocols
Protocol 1: Cell-Derived Xenograft (CDX) Model for TPX-0131 Efficacy Study
-
Cell Culture: Culture Ba/F3 cells expressing the EML4-ALK fusion with the desired mutation in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest Ba/F3 cells during the exponential growth phase.
-
Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week.
-
Tumor volume (mm³) = (length x width²) / 2.
-
-
Treatment Initiation and Administration:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Prepare TPX-0131 in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
Administer TPX-0131 or vehicle control twice daily (BID) at the desired doses (e.g., 2, 5, 10 mg/kg).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ALK).
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of TPX-0131.
Caption: Experimental workflow for a TPX-0131 xenograft study.
Caption: Logical approach to troubleshooting low efficacy in TPX-0131 xenograft experiments.
References
- 1. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
Validation & Comparative
A Head-to-Head Battle in ALK-Positive NSCLC: TPX-0131 vs. Alectinib in a Preclinical Showdown
For Immediate Release
In the rapidly evolving landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), researchers and clinicians are keenly focused on the emergence of next-generation inhibitors designed to overcome resistance to existing treatments. This guide provides an in-depth in vitro comparison of TPX-0131 (zotizalkib), a fourth-generation ALK inhibitor, and alectinib (B1194254), a highly effective second-generation inhibitor. The data presented herein, derived from preclinical studies, offers a quantitative look at their respective potencies against wild-type ALK and a spectrum of clinically relevant resistance mutations.
Quantitative Efficacy: A Tale of Two Inhibitors
The in vitro potency of TPX-0131 and alectinib was evaluated in cellular assays using Ba/F3 cells engineered to express the EML4-ALK fusion protein, both in its wild-type form and with various resistance mutations. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.
As summarized in the table below, TPX-0131 demonstrated significantly greater potency against wild-type EML4-ALK compared to alectinib.[1] More strikingly, TPX-0131 maintained potent activity against the G1202R solvent front mutation and the L1196M gatekeeper mutation, which are major mechanisms of resistance to first and second-generation ALK inhibitors.[1][2][3] In contrast, alectinib's efficacy is known to be compromised by the G1202R mutation.[4] Furthermore, TPX-0131 showed potent inhibition of compound mutations, which are an emerging challenge in patients who have progressed on third-generation inhibitors like lorlatinib.[1][2][5]
| Target | TPX-0131 IC50 (nmol/L) | Alectinib IC50 (nmol/L) |
| Wild-Type EML4-ALK | 0.4 | 7.4 |
| G1202R Mutant EML4-ALK | 0.2 | >100-fold less potent than TPX-0131 |
| L1196M Mutant EML4-ALK | 0.5 | >10-fold less potent than TPX-0131 |
| L1198F Mutant EML4-ALK | 0.2 | 87 to 3000-fold less potent than TPX-0131 |
| Compound Mutations | Potent Inhibition (IC50 < 1 nM for 6 mutations) | Not reported to be effective |
Mechanism of Action: A Structural Advantage
Alectinib functions as a tyrosine kinase inhibitor (TKI) that targets and blocks the phosphorylation of the ALK protein.[6][7][8] This inhibition disrupts downstream signaling pathways, including the STAT3 and PI3K/AKT/mTOR pathways, ultimately leading to the death of tumor cells.[7] Alectinib also exhibits inhibitory activity against the RET proto-oncogene.[6][7][9]
TPX-0131, on the other hand, is a compact macrocyclic molecule specifically designed to fit entirely within the ATP-binding pocket of the ALK protein.[1][2][10] This structural feature is key to its ability to overcome a wide array of resistance mutations, including the challenging solvent front and gatekeeper mutations, as well as compound mutations that can render other inhibitors ineffective.[1][2][10]
Experimental Protocols
The in vitro efficacy data presented was primarily generated through cellular proliferation assays. The general methodology for these experiments is as follows:
Cell Lines and Culture:
-
Ba/F3 cells, a murine pro-B cell line, were engineered to express the human EML4-ALK fusion protein (variant 1).
-
Cell lines expressing either wild-type EML4-ALK or EML4-ALK with specific resistance mutations (e.g., G1202R, L1196M, and various compound mutations) were generated.[1]
-
Cells were cultured in appropriate media supplemented with factors necessary for their growth, with the exception of IL-3 for the ALK-driven cell lines, as the EML4-ALK fusion provides the necessary survival signal.
Cell Proliferation Assay (IC50 Determination):
-
Cell Seeding: Cells were seeded into multi-well plates at a predetermined density.
-
Compound Treatment: A range of concentrations of TPX-0131, alectinib, and other ALK inhibitors were added to the wells.
-
Incubation: The plates were incubated for a period of 72 hours to allow for cell proliferation.
-
Viability Assessment: Cell viability was measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal was measured, and the data was normalized to untreated controls. The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.
References
- 1. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alectinib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 9. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 10. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
Zotizalkib Demonstrates Superior Efficacy Over Crizotinib Against Drug-Resistant ALK Mutations
For Immediate Release
A comprehensive analysis of preclinical data reveals that zotizalkib (TPX-0131), a next-generation anaplastic lymphoma kinase (ALK) inhibitor, exhibits significantly greater potency than crizotinib (B193316) against a wide spectrum of clinically relevant ALK mutations that confer resistance to first-generation therapies. These findings, derived from both biochemical and cellular assays, position this compound as a promising therapeutic option for non-small cell lung cancer (NSCLC) patients who have developed resistance to crizotinib.
This compound, a compact macrocyclic inhibitor, is designed to fit within the ATP-binding pocket of the ALK protein, effectively overcoming the steric hindrance that can lead to resistance with earlier-generation inhibitors. This structural advantage translates to potent inhibition of not only wild-type ALK but also the challenging solvent front and gatekeeper mutations, as well as compound mutations that can arise during treatment with other ALK inhibitors.
Comparative Efficacy: this compound vs. Crizotinib
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and crizotinib against wild-type ALK and various crizotinib-resistant ALK mutations. Lower IC50 values indicate greater potency.
Table 1: Biochemical IC50 Values of ALK Inhibition
| ALK Variant | This compound (TPX-0131) IC50 (nM) | Crizotinib IC50 (nM) |
| Wild-Type (WT) | 1.4 | 50 |
| L1196M (Gatekeeper) | 0.3 | >1000 |
| G1202R (Solvent Front) | 0.3 | >1000 |
| G1269A | 1-2 | >1000 |
| C1156Y | <1 | >1000 |
| L1198F | 1-2 | >1000 |
| I1171N | 2-7 | >1000 |
| F1174L | <1 | >1000 |
| G1202R/L1196M (Compound) | <1 | Not Available |
Data compiled from multiple preclinical studies. It is important to note that direct comparisons of IC50 values across different studies may be limited by variations in experimental conditions.
Table 2: Cellular IC50 Values for Inhibition of ALK-Driven Cell Proliferation
| Cell Line Expressing | This compound (TPX-0131) IC50 (nM) | Crizotinib IC50 (nM) |
| EML4-ALK WT | 0.4 | 50 |
| EML4-ALK L1196M | Not Available | >1000 |
| EML4-ALK G1202R | 0.2 | >1000 |
Data derived from Ba/F3 cell lines engineered to express the respective EML4-ALK fusion proteins.
The data clearly illustrate that this compound maintains potent activity against ALK mutations that render crizotinib ineffective, with IC50 values in the low nanomolar and even sub-nanomolar range.[1][2] This suggests that this compound can effectively shut down the signaling pathways that drive tumor growth in the presence of these resistance mutations.
Understanding the ALK Signaling Pathway and Crizotinib Resistance
The ALK signaling pathway, when constitutively activated by a fusion event like EML4-ALK, drives cancer cell proliferation and survival through downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Crizotinib, a first-generation ALK inhibitor, blocks the ATP-binding site of the ALK kinase domain, thereby inhibiting its activity. However, mutations in the kinase domain can alter the shape of this binding pocket, preventing crizotinib from binding effectively and leading to drug resistance.
Caption: ALK signaling pathway and mechanisms of inhibitor action and resistance.
Experimental Protocols
The efficacy data presented in this guide are based on established in vitro experimental protocols designed to assess the inhibitory activity of compounds against ALK and the proliferation of ALK-dependent cells.
Biochemical ALK Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.
-
Reagents and Materials:
-
Recombinant human ALK kinase domain (wild-type and mutant variants).
-
ATP (Adenosine triphosphate).
-
Poly-Glu-Tyr (4:1) peptide substrate.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (this compound, crizotinib) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
-
Procedure:
-
The ALK enzyme, substrate, and test compound are incubated in a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescent detection reagent.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
Cell-Based ALK-Driven Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of cells that are dependent on ALK signaling for their growth and survival.
-
Cell Lines and Culture:
-
Ba/F3 cells, an IL-3-dependent murine pro-B cell line, are engineered to express EML4-ALK fusion proteins (wild-type or mutant).
-
These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). For the assay, IL-3 is withdrawn to make proliferation solely dependent on ALK activity.
-
-
Procedure:
-
Cells are seeded into 96-well plates in IL-3-free medium.
-
Serially diluted test compounds (this compound, crizotinib) are added to the wells.
-
The plates are incubated for a period of 72 hours.
-
Cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo®) assay, which measures metabolic activity as an indicator of viable cell number.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for determining biochemical and cellular IC50 values.
Conclusion
The preclinical data strongly support the superior efficacy of this compound over crizotinib, particularly in the context of acquired resistance mediated by ALK kinase domain mutations. This compound's potent, broad-spectrum activity against both single and compound mutations represents a significant advancement in the development of ALK-targeted therapies. These findings provide a compelling rationale for the ongoing clinical investigation of this compound in patients with ALK-positive NSCLC who have progressed on prior ALK inhibitor therapies.
References
Zotizalkib Demonstrates Potent Activity Against Novel and Resistant ALK Mutations in Preclinical Studies
For Immediate Release
[City, State] – [Date] – New preclinical data highlights the significant activity of zotizalkib (TPX-0131), a next-generation anaplastic lymphoma kinase (ALK) inhibitor, against a wide range of novel and acquired resistance mutations in non-small cell lung cancer (NSCLC). These findings position this compound as a promising therapeutic option for patients who have developed resistance to earlier-generation ALK inhibitors.
This compound, a compact macrocyclic tyrosine kinase inhibitor (TKI), has been specifically designed to overcome the challenges of treatment resistance in ALK-positive NSCLC.[1] Resistance often emerges due to secondary mutations within the ALK kinase domain, rendering existing therapies ineffective. The data presented here provides a comparative analysis of this compound's potency against various ALK mutations alongside other ALK inhibitors.
Comparative Efficacy Against Wild-Type and Mutated ALK
This compound has demonstrated potent inhibitory activity against both wild-type ALK and a comprehensive panel of clinically relevant ALK resistance mutations.[2] Notably, it retains sub-nanomolar potency against the G1202R solvent front mutation, a common mechanism of resistance to second-generation ALK inhibitors, and various compound mutations that confer resistance to the third-generation inhibitor, lorlatinib.[3][4]
| Inhibitor | ALK WT IC50 (nM) | G1202R IC50 (nM) | L1196M IC50 (nM) |
| This compound (TPX-0131) | 1.4 [2] | 0.3 [2] | 0.3 [2] |
| Neladalkib (NVL-655) | - | - | - |
| Gilteritinib (ASP2215) | - | - | - |
| Lorlatinib | - | - | - |
Further data on comparator inhibitors is being compiled.
Activity Against Novel and Compound ALK Mutations
Recent studies have identified novel ALK mutations, such as C1237Y and L1196P, which appear to confer broad resistance to currently available TKIs, including investigational drugs like this compound and repotrectinib.[5] Molecular modeling suggests that these mutations may alter the ATP-binding pocket, hindering drug interaction.[5] However, this compound has shown efficacy against a range of other challenging mutations.
| ALK Mutation | This compound IC50 (nM) | Notes |
| C1156Y | <1 | - |
| F1174L | <1 | - |
| L1198F | 1-2 | - |
| I1171N | 2-7 | Less active |
| D1203N | 2-7 | Less active |
| L1196M/G1202R | Potent Inhibition | Compound mutation resistant to Lorlatinib[3] |
| L1198F/G1202R | Potent Inhibition | Compound mutation resistant to Lorlatinib[3] |
| C1237Y | Resistant | Novel mutation conferring broad TKI resistance[5] |
| L1196P | Resistant | Novel mutation conferring broad TKI resistance[5] |
Experimental Protocols
The validation of this compound's activity was conducted using established preclinical models and assays.
Cell-Based Proliferation Assays:
-
Cell Line: Ba/F3 cells, a murine pro-B cell line, were engineered to express various EML4-ALK fusion proteins, including wild-type and mutated forms.
-
Methodology: Cells were cultured in the presence of escalating concentrations of ALK inhibitors. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard colorimetric assay (e.g., MTS or MTT) to determine the half-maximal inhibitory concentration (IC50).[6][7]
Immunoblotting:
-
Purpose: To evaluate the effect of inhibitors on ALK phosphorylation, a key indicator of kinase activity.
-
Methodology: Engineered Ba/F3 cells were treated with various concentrations of ALK inhibitors for a short duration (e.g., 2-4 hours). Cell lysates were then subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane was probed with antibodies specific for phosphorylated ALK (p-ALK) and total ALK to assess the degree of inhibition.[6][7]
In Vivo Xenograft Models:
-
Model: Immunocompromised mice were implanted with tumor cells expressing specific ALK mutations.
-
Methodology: Once tumors were established, mice were treated with this compound or a vehicle control via oral administration. Tumor growth was monitored over time to assess the anti-tumor activity of the compound. For example, in one study, this compound treatment at 2, 5, and 10 mg/kg resulted in dose-dependent tumor growth inhibition of 64%, 120%, and 200% (complete regression), respectively.[2]
Visualizing the Scientific Framework
To better understand the context of this compound's mechanism and the experimental approach to its validation, the following diagrams are provided.
Caption: Simplified ALK signaling pathway in NSCLC and the inhibitory action of this compound.
Caption: General experimental workflow for validating the activity of ALK inhibitors.
Conclusion
The available preclinical data strongly suggest that this compound is a highly potent ALK inhibitor with a broad spectrum of activity against known and emerging resistance mutations. Its ability to overcome resistance mechanisms that limit the efficacy of earlier-generation TKIs, including lorlatinib, underscores its potential as a valuable addition to the therapeutic armamentarium for ALK-positive NSCLC. Further clinical investigation is warranted to confirm these promising preclinical findings in patients.
References
- 1. News - TPX-0131 - LARVOL VERI [veri.larvol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tpx-0131 | C21H20F3N5O3 | CID 156024486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Prediction of Resistance Mutations and Proposal of Sequential Treatment Strategies for ALK-positive Lung Cancer Using Next-generation ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Prediction of Resistance Mutations and Proposal of Sequential Treatment Strategies for ALK-positive Lung Cancer Using Next-generation ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Potential Synergistic Partners for TPX-0131 in Cancer Therapy
For Immediate Release to the Scientific Community
TPX-0131, a next-generation, CNS-penetrant anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant potency against wild-type ALK and a wide array of clinically relevant ALK resistance mutations, including the challenging G1202R solvent front mutation and compound mutations.[1][2] While TPX-0131 represents a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), the emergence of acquired resistance remains a critical challenge in targeted therapy. This guide provides a comparative overview of potential synergistic partners for TPX-0131, based on established mechanisms of resistance to ALK inhibitors. The following proposed combinations are grounded in preclinical and clinical data from other ALK inhibitors and aim to inform future research directions for TPX-0131.
Rationale for Combination Therapies
Resistance to ALK inhibitors can be broadly categorized into two main mechanisms: ALK-dependent resistance, which involves mutations in the ALK kinase domain, and ALK-independent resistance, which arises from the activation of bypass signaling pathways. TPX-0131 has been specifically designed to overcome numerous on-target ALK mutations.[1][2] Therefore, synergistic strategies are likely to involve the targeting of key bypass pathways that cancer cells exploit to evade ALK inhibition.
Potential Synergistic Combinations with TPX-0131
Based on the known landscape of resistance to ALK tyrosine kinase inhibitors (TKIs), several classes of therapeutic agents present a strong rationale for combination with TPX-0131. Preclinical studies with other ALK inhibitors have shown that dual targeting of ALK and a key bypass pathway can lead to synergistic anti-tumor effects and delay the onset of resistance.
Table 1: Potential Synergistic Partners for TPX-0131
| Target Pathway | Therapeutic Agent Class | Rationale for Combination | Supporting Evidence with other ALK inhibitors |
| MET Signaling | MET Inhibitors (e.g., Crizotinib (B193316), Capmatinib) | MET amplification is a known mechanism of acquired resistance to ALK inhibitors, leading to ALK-independent tumor growth.[3] | Combination of lorlatinib (B560019) with crizotinib is being tested in patients with ALK-positive NSCLC with MET amplification.[4] |
| EGFR Signaling | EGFR Inhibitors (e.g., Afatinib (B358), Osimertinib) | Activation of the EGFR pathway is another established bypass mechanism conferring resistance to ALK TKIs.[3] | Combination of ceritinib (B560025) and afatinib partially restored sensitivity to ceritinib in preclinical models.[3] |
| MAPK Pathway | MEK Inhibitors (e.g., Trametinib, Cobimetinib) | The MAPK pathway is a downstream effector of ALK and can be reactivated through various mechanisms to drive resistance. | The combination of ALK TKIs with MEK inhibitors is under evaluation in several clinical trials.[5] |
| PI3K/AKT/mTOR Pathway | mTOR Inhibitors (e.g., Everolimus) | Alterations in the PI3K/AKT/mTOR pathway can contribute to resistance to ALK inhibition.[4] | A phase I study has evaluated the combination of ceritinib and everolimus (B549166) in solid tumors, including ALK-positive NSCLC.[4] |
| SRC/FAK Signaling | SRC/FAK Inhibitors | Activation of SRC family kinases and focal adhesion kinase (FAK) can promote cell survival and resistance. | Preclinical models have shown that SRC activation can mediate resistance to ALK inhibitors.[5] |
| Angiogenesis | VEGF Inhibitors (e.g., Bevacizumab) | Targeting the tumor microenvironment, including angiogenesis, can enhance the efficacy of targeted therapies. | A phase I study of brigatinib (B606365) with bevacizumab is ongoing in patients with ALK-positive NSCLC.[4] |
| Chemotherapy | Platinum-based agents (e.g., Cisplatin), Pemetrexed | Chemotherapy can be effective in later-line settings and may have synergistic effects when combined with ALK inhibitors. | Retrospective studies suggest that combining an ALK TKI with platinum-based chemotherapy may prolong progression-free survival compared to chemotherapy alone.[5] |
Visualizing Potential Synergistic Mechanisms
To further elucidate the rationale behind these proposed combinations, the following diagrams illustrate the key signaling pathways and the points of intervention for TPX-0131 and its potential synergistic partners.
Caption: ALK signaling and potential bypass pathways for targeted inhibition.
Experimental Protocols for Evaluating Synergy
To validate the potential synergistic effects of TPX-0131 with other targeted agents, rigorous preclinical experimental protocols are essential.
Cell Viability and Synergy Assays
-
Objective: To quantify the anti-proliferative effects of TPX-0131 in combination with a potential synergistic partner and to determine if the interaction is synergistic, additive, or antagonistic.
-
Methodology:
-
Select a panel of ALK-positive NSCLC cell lines, including those with known resistance mechanisms to other ALK inhibitors.
-
Treat cells with a dose-response matrix of TPX-0131 and the combination agent for 72 hours.
-
Assess cell viability using a luminescence-based assay (e.g., CellTiter-Glo®).
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the in vivo efficacy of TPX-0131 combination therapy in inhibiting tumor growth.
-
Methodology:
-
Implant ALK-positive NSCLC cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, TPX-0131 alone, combination agent alone, and TPX-0131 plus the combination agent.
-
Administer drugs at clinically relevant doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, perform pharmacokinetic and pharmacodynamic analyses on tumor and plasma samples.
-
Caption: Workflow for preclinical evaluation of TPX-0131 synergistic combinations.
Conclusion and Future Directions
While TPX-0131 holds immense promise as a potent, next-generation ALK inhibitor, a proactive approach to addressing acquired resistance is paramount. The combination strategies outlined in this guide, targeting key bypass signaling pathways, offer a rational framework for future preclinical and clinical investigations. It is imperative that dedicated studies be initiated to generate direct experimental data on the synergistic potential of TPX-0131 with other anti-cancer agents. Such research will be instrumental in developing more durable therapeutic strategies for patients with ALK-positive NSCLC and ultimately improving patient outcomes.
References
- 1. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 4. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - PMC [pmc.ncbi.nlm.nih.gov]
Combination Strategies with Zotizalkib in NSCLC Models: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of potential combination strategies for Zotizalkib (TPX-0131) in Non-Small Cell Lung Cancer (NSCLC) models. While direct preclinical data on this compound in combination therapies is not yet widely available in published literature, this document synthesizes the rationale and existing experimental data for combining other Anaplastic Lymphoma Kinase (ALK) inhibitors with various agents. These findings offer a scientifically grounded framework for designing future studies with this compound.
This compound is a potent, central nervous system (CNS)-penetrant, next-generation ALK inhibitor designed to overcome resistance to earlier-generation TKIs.[1] As with other targeted therapies, the emergence of resistance is a significant clinical challenge. Combination strategies aim to enhance efficacy, delay or overcome resistance, and improve patient outcomes. This guide explores potential combinations with chemotherapy, immunotherapy, and other targeted agents.
Rationale for Combination Therapy in ALK-Positive NSCLC
The development of resistance to ALK inhibitors can occur through various mechanisms, including on-target secondary mutations in the ALK kinase domain and the activation of bypass signaling pathways.[2] Combination therapies are a key strategy to address this challenge. By targeting multiple pathways simultaneously, it is possible to achieve synergistic anti-tumor effects and prevent the outgrowth of resistant clones.[3]
Potential Combination Strategies for this compound
Based on preclinical and clinical studies with other ALK inhibitors, several classes of therapeutic agents hold promise for combination with this compound.
Combination with Chemotherapy
Combining ALK inhibitors with traditional cytotoxic chemotherapy is a strategy being explored to enhance tumor cell killing. Preclinical studies with other ALK inhibitors have shown varied results depending on the chemotherapeutic agent and the experimental setting.
Published Data with Other ALK Inhibitors:
| ALK Inhibitor | Chemotherapy Agent | NSCLC Cell Lines | Key Findings | Reference |
| Alectinib (B1194254) | Cisplatin (B142131) | H3122, H2228, DFCI032 | Synergistic in long-term colony formation assays. The sequence of cisplatin followed by alectinib was more cytotoxic in two of the three models. | [3][4][5] |
| Alectinib | Pemetrexed | H3122, H2228, DFCI032 | Synergistic in short-term viability assays but not in long-term colony formation assays. Pemetrexed treatment resulted in the activation of ALK, which was abolished by alectinib. | [3][4][5] |
Experimental Protocol: In Vitro Cytotoxicity Assays
-
Cell Lines: ALK-positive NSCLC cell lines (e.g., H3122, H2228) are cultured according to standard protocols.
-
Drug Treatment: Cells are treated with serial dilutions of the ALK inhibitor (e.g., alectinib), the chemotherapeutic agent (e.g., cisplatin or pemetrexed), or the combination of both for a specified duration (e.g., 72 hours for short-term assays, or longer for colony formation assays).
-
Viability/Cytotoxicity Assessment:
-
Short-term: Cell viability is measured using assays such as MTS or MTT, which assess metabolic activity.
-
Long-term: Colony formation assays are used to assess the ability of single cells to proliferate and form colonies over a longer period (e.g., 10-14 days). Colonies are stained and counted.
-
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Proposed Combination Workflow with this compound
Caption: Proposed workflow for evaluating this compound and chemotherapy combinations.
Combination with Immunotherapy
The combination of targeted therapy and immunotherapy is an area of active investigation. While early trials of some ALK inhibitors with immune checkpoint inhibitors (ICIs) have raised toxicity concerns, particularly hepatotoxicity, the rationale for this combination remains.[6] Preclinical models suggest that ALK activation can lead to an immunosuppressive tumor microenvironment, which could potentially be reversed by ALK inhibition, thereby sensitizing the tumor to ICIs.
Published Data with Other ALK Inhibitors:
| ALK Inhibitor | Immunotherapy Agent | Study Phase | Key Findings | Reference |
| Alectinib | Atezolizumab | Phase I | 86% overall response rate and 21.7 months progression-free survival in advanced NSCLC. | [7] |
| Crizotinib (B193316) | Nivolumab | Phase I/II | High rates of severe hepatic toxicity leading to discontinuation of the study. | [7][8] |
| Avelumab | Lorlatinib | Phase IB/II | Objective response rate of 46.7% with an acceptable safety profile. | [8] |
| Avelumab | Crizotinib | Phase IB/II | Objective response rate of 16.7%. | [8] |
Experimental Protocol: In Vivo Murine Syngeneic Models
-
Animal Models: Immunocompetent mouse models with ALK-driven lung tumors are used.
-
Treatment Groups: Mice are randomized to receive vehicle, ALK inhibitor (e.g., this compound), ICI, or the combination.
-
Tumor Growth Monitoring: Tumor volume is measured regularly.
-
Immunophenotyping: Tumors and spleens are harvested at the end of the study. Immune cell populations (e.g., T cells, regulatory T cells, myeloid-derived suppressor cells) are analyzed by flow cytometry.
-
Cytokine Analysis: Cytokine levels in the tumor microenvironment are measured.
ALK Signaling and Immune Evasion
Caption: this compound and ICIs may have complementary effects on the tumor microenvironment.
Combination with Other Targeted Agents
Targeting parallel or downstream signaling pathways that contribute to resistance is another promising strategy.
-
MET Inhibitors: MET amplification is a known mechanism of resistance to ALK inhibitors. Combining an ALK inhibitor with a MET inhibitor could be effective in tumors with co-existing ALK rearrangement and MET amplification. A case report has shown that the combination of alectinib and crizotinib (which has MET inhibitory activity) was effective in a patient with de novo MET-amplification.[9]
-
SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase that plays a role in the RAS-MAPK signaling pathway. Inhibition of SHP2 has been shown to enhance the effects of TKIs in preclinical models of oncogene-driven NSCLC by suppressing residual ERK signaling.[10]
Published Data with Other ALK Inhibitors:
| ALK Inhibitor | Combination Agent | NSCLC Models | Key Findings | Reference |
| Alectinib | Crizotinib (METi) | Patient Case | Pronounced objective response in a patient with de novo MET amplification. | [9] |
| Various TKIs | SHP099 (SHP2i) | In vitro & In vivo | Marked growth inhibition of cancer cells. | [10] |
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: NSCLC cells are treated with the respective inhibitors (monotherapy or combination) and then lysed to extract proteins.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins (e.g., phospho-ALK, total ALK, phospho-ERK, total ERK, phospho-MET, total MET).
-
Detection: Membranes are incubated with secondary antibodies and visualized using a chemiluminescence detection system.
-
Analysis: Band intensities are quantified to assess changes in protein expression and phosphorylation levels.
ALK Signaling and Potential Bypass Tracks
Caption: Targeting ALK and bypass pathways to overcome resistance.
Conclusion and Future Directions
While direct experimental evidence for this compound combination therapies is still emerging, the extensive research on other ALK inhibitors provides a strong rationale for exploring several combination strategies. Preclinical studies combining this compound with chemotherapy, next-generation immunotherapies with improved safety profiles, and targeted agents like MET and SHP2 inhibitors are warranted. Such studies will be crucial in defining the optimal therapeutic strategies to maximize the clinical benefit of this compound for patients with ALK-positive NSCLC. Future research should focus on identifying predictive biomarkers to guide the selection of appropriate combination partners for individual patients.
References
- 1. Brain Exposure to the Macrocyclic ALK Inhibitor this compound is Restricted by ABCB1, and Its Plasma Disposition is Affected by Mouse Carboxylesterase 1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combination of immunotherapy with targeted therapies in advanced non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancements of Monotherapy, Combination, and Sequential Treatment of EGFR/ALK-TKIs and ICIs in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunotherapy for ALK-Rearranged Non-Small Cell Lung Cancer: Challenges Inform Promising Approaches | MDPI [mdpi.com]
- 9. ALK-tyrosine kinase inhibitor intrinsic resistance due to de novo MET-amplification in metastatic ALK-rearranged non-small cell lung cancer effectively treated by alectinib-crizotinib combination-case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SHP2 Inhibition Enhances the Effects of Tyrosine Kinase Inhibitors in Preclinical Models of Treatment-naïve ALK-, ROS1-, or EGFR-altered Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Zotizalkib vs. Other TKIs in ALK-Positive Neuroblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive neuroblastoma is rapidly evolving. The emergence of next-generation tyrosine kinase inhibitors (TKIs) offers the potential to overcome the resistance mechanisms that limit the efficacy of earlier-generation agents. This guide provides an objective comparison of zotizalkib (TPX-0131), a fourth-generation ALK inhibitor, with other TKIs, supported by available preclinical data.
Introduction to ALK Inhibition in Neuroblastoma
Activating mutations and amplification of the ALK gene are key oncogenic drivers in a subset of neuroblastomas. First and second-generation ALK inhibitors, such as crizotinib (B193316) and ceritinib, have shown clinical activity; however, their efficacy can be limited by the development of resistance, often through secondary mutations in the ALK kinase domain.[1][2] Third-generation inhibitors like lorlatinib (B560019) were designed to target a broader range of mutations, and fourth-generation inhibitors such as this compound aim to address even more complex resistance patterns.[3][4]
Comparative Preclinical Efficacy of ALK Inhibitors
While direct comparative preclinical studies of this compound in neuroblastoma cell lines are not yet widely published, data from engineered cell lines expressing various ALK mutations provide valuable insights into its potential efficacy against mutations relevant to neuroblastoma. The following tables summarize the inhibitory concentrations (IC50) of this compound and other TKIs against wild-type ALK and specific ALK resistance mutations, as determined in Ba/F3 cell proliferation assays.[3]
Table 1: Comparative IC50 Values of ALK Inhibitors Against Wild-Type and Single-Mutant ALK
| ALK Status | This compound (TPX-0131) IC50 (nmol/L) | Crizotinib IC50 (nmol/L) | Ceritinib IC50 (nmol/L) | Alectinib IC50 (nmol/L) | Brigatinib IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) |
| Wild-Type | 0.4 | 50 | 3.9 | 7.4 | 12 | 0.8 |
| G1202R | 0.2 | >10,000 | 1,496 | 1,061 | 52 | 53 |
| L1196M | 0.2 | 114 | 5.3 | 11 | 24 | 2.1 |
Data sourced from Murray et al., 2021.[3]
Table 2: Comparative IC50 Values of ALK Inhibitors Against Compound ALK Mutations
| ALK Status | This compound (TPX-0131) IC50 (nmol/L) | Crizotinib IC50 (nmol/L) | Ceritinib IC50 (nmol/L) | Alectinib IC50 (nmol/L) | Brigatinib IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) |
| G1202R/L1196M | 0.4 | >10,000 | 1,770 | 1,320 | 110 | 120 |
| G1202R/C1156Y | 0.4 | >10,000 | 2,050 | 1,720 | 120 | 120 |
| G1202R/L1198F | 0.6 | >10,000 | 2,750 | 2,300 | 190 | 230 |
Data sourced from Murray et al., 2021.[3]
These data indicate that this compound is highly potent against wild-type ALK and maintains sub-nanomolar potency against the G1202R solvent front mutation and various compound mutations that confer resistance to other ALK inhibitors.[3]
In Vivo Preclinical Models
In vivo studies using xenograft models are critical for evaluating the therapeutic potential of ALK inhibitors. While specific in vivo data for this compound in neuroblastoma xenografts is awaited, a study in a Ba/F3 cell-derived xenograft model with an EML4-ALK G1202R fusion demonstrated that this compound induced complete tumor regression, a response not observed with lorlatinib in the same model.[3][4]
Signaling Pathways and Mechanism of Action
ALK is a receptor tyrosine kinase that, when constitutively activated by mutation or amplification, drives downstream signaling pathways crucial for cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[5] TKIs like this compound are ATP-competitive inhibitors that bind to the kinase domain of ALK, blocking its autophosphorylation and the subsequent activation of these downstream pathways.
Figure 1: Simplified ALK signaling pathway and the inhibitory action of TKIs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate ALK inhibitors.
Cell Viability Assay (MTS/XTT-based)
This assay determines the effect of a compound on cell proliferation and viability.
-
Cell Plating: Neuroblastoma cells (e.g., SH-SY5Y, KELLY) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the TKI (e.g., this compound, lorlatinib) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: An MTS or XTT reagent is added to each well. These reagents are converted to a colored formazan (B1609692) product by metabolically active cells.
-
Incubation and Measurement: Plates are incubated for 2-4 hours, and the absorbance is read at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.
In Vivo Neuroblastoma Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously or orthotopically injected with a suspension of human neuroblastoma cells (e.g., 1x10^6 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Treatment: Mice are randomized into treatment and control groups. The TKI is administered orally (e.g., by gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are monitored throughout the study. Animal welfare is closely observed.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point. Tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment groups.
Figure 2: General experimental workflow for comparing ALK TKIs.
Logical Progression of ALK Inhibitors
The development of ALK inhibitors has followed a logical progression to overcome resistance mechanisms observed with earlier generations.
Figure 3: Logical progression of ALK TKI generations.
Conclusion and Future Directions
The preclinical data available to date suggest that this compound is a highly potent next-generation ALK inhibitor with the potential to overcome resistance to earlier-generation TKIs, including lorlatinib.[3][4] Its strong activity against the G1202R mutation and various compound mutations is particularly noteworthy. However, it is important to underscore that the direct comparative data for this compound has been generated in non-neuroblastoma model systems. Future preclinical studies in a panel of ALK-positive neuroblastoma cell lines and patient-derived xenograft models are essential to definitively establish its therapeutic potential in this specific disease context. Further research should also focus on potential combination strategies to enhance efficacy and prevent the emergence of resistance.
References
- 1. Activity of Crizotinib in Patients with ALK-aberrant Relapsed/Refractory Neuroblastoma: A Children’s Oncology Group Study (ADVL0912) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Zotizalkib: Navigating the Landscape of ALK Resistance in Non-Small Cell Lung Cancer
A comparative analysis of Zotizalkib (TPX-0131) and its activity against acquired resistance to other ALK inhibitors in non-small cell lung cancer (NSCLC).
The development of tyrosine kinase inhibitors (TKIs) targeting the anaplastic lymphoma kinase (ALK) has significantly improved outcomes for patients with ALK-rearranged NSCLC. However, the emergence of acquired resistance mutations remains a major clinical challenge. This compound (TPX-0131) is a fourth-generation, potent, and CNS-penetrant ALK inhibitor designed to overcome the limitations of previous generations of TKIs by targeting a wide range of resistance mutations.[1][2][3] This guide provides a comprehensive comparison of this compound with other ALK inhibitors, focusing on cross-resistance profiles, supported by preclinical experimental data.
Overcoming Acquired Resistance: this compound's Potency Against Key ALK Mutations
This compound, a compact macrocyclic molecule, is engineered to fit within the ATP-binding pocket of the ALK kinase domain, enabling it to inhibit not only wild-type ALK but also a spectrum of clinically relevant resistance mutations.[2][4] Preclinical studies have demonstrated its superior potency against mutations that confer resistance to first, second, and even third-generation ALK inhibitors.
Comparative Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following tables summarize the comparative IC50 values of this compound and other ALK inhibitors against wild-type ALK and various resistant mutations from in vitro biochemical and cellular assays.
Table 1: Biochemical IC50 Values of ALK Inhibitors Against Wild-Type and Mutated ALK
| ALK Mutation | This compound (TPX-0131) IC50 (nM) | Lorlatinib IC50 (nM) | Crizotinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Ceritinib IC50 (nM) |
| Wild-Type | 1.4[5] | - | - | - | - | - |
| G1202R | 0.3[5] | - | - | - | - | - |
| L1196M | 0.3[5] | - | - | - | - | - |
| C1156Y | <1[5] | - | - | - | - | - |
| E1210K | <1[5] | - | - | - | - | - |
| F1174L | <1[5] | - | - | - | - | - |
| G1269A | 1-2[5] | - | - | - | - | - |
| I1171N | 2-7[5] | - | - | - | - | - |
| D1203N | 2-7[5] | - | - | - | - | - |
Note: A comprehensive side-by-side comparison with all inhibitors for each mutation is not always available in the public domain. Dashes indicate where data was not specified in the reviewed sources.
Table 2: Cellular IC50 Values of ALK Inhibitors in Ba/F3 Cells Expressing EML4-ALK Fusion Proteins
| EML4-ALK Fusion | This compound (TPX-0131) IC50 (nM) | Lorlatinib IC50 (nM) | Crizotinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Ceritinib IC50 (nM) |
| Wild-Type | 0.4[2] | 0.8[2] | 50[2] | 7.4[2] | 12[2] | 3.9[2] |
| G1202R | 0.2[2] | >52[2] | >3000[2] | >3000[2] | >3000[2] | >3000[2] |
| G1202R/L1196M | ~3-10[5] | - | - | - | - | - |
| G1202R/L1198F | ~3-10[5] | - | - | - | - | - |
These data highlight this compound's potent inhibitory activity against the G1202R solvent front mutation, a common resistance mechanism to second-generation ALK inhibitors, and against compound mutations that can arise after treatment with the third-generation inhibitor lorlatinib.[2][6][7]
Mechanisms of ALK Inhibitor Resistance and this compound's Action
Resistance to ALK inhibitors can be broadly categorized into ALK-dependent and ALK-independent mechanisms. ALK-dependent resistance primarily involves secondary mutations in the ALK kinase domain that interfere with drug binding.
References
- 1. News - TPX-0131 - LARVOL VERI [veri.larvol.com]
- 2. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain Exposure to the Macrocyclic ALK Inhibitor this compound is Restricted by ABCB1, and Its Plasma Disposition is Affected by Mouse Carboxylesterase 1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 7. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
A Head-to-Head Battle: TPX-0131 Versus Prior Generations of ALK Inhibitors in Overcoming Resistance
For Immediate Release
In the rapidly evolving landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the emergence of novel inhibitors necessitates a thorough evaluation of their performance against established treatments. This guide provides a comprehensive, data-driven comparison of the next-generation ALK inhibitor, TPX-0131, with its predecessors, including crizotinib, alectinib, brigatinib, and lorlatinib. Designed for researchers, scientists, and drug development professionals, this document delves into the preclinical efficacy, mechanisms of action, and resistance profiles of these inhibitors, supported by detailed experimental data and protocols.
Executive Summary
TPX-0131, a compact macrocyclic inhibitor, demonstrates superior potency against wild-type ALK and a broad spectrum of clinically relevant resistance mutations compared to first, second, and third-generation ALK inhibitors.[1][2] Notably, TPX-0131 exhibits significant activity against the recalcitrant G1202R solvent front mutation and various compound mutations that confer resistance to lorlatinib.[1][2][3][4] Its unique structure allows it to bind completely within the ATP-binding pocket, minimizing susceptibility to mutations in the solvent front and gatekeeper regions.[1] Furthermore, preclinical data indicate that TPX-0131 is a CNS-penetrant molecule, a critical feature for treating brain metastases, a common complication in ALK-positive NSCLC.[1][2]
Data Presentation: Comparative Efficacy of ALK Inhibitors
The following tables summarize the in vitro potency of TPX-0131 and other ALK inhibitors against wild-type EML4-ALK and various resistance mutations. The data, presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the biological activity), are derived from cellular proliferation assays using Ba/F3 cells engineered to express the respective ALK variants.
Table 1: Inhibitory Activity (IC50, nmol/L) Against Single ALK Mutations
| EML4-ALK Variant | TPX-0131 | Crizotinib | Alectinib | Brigatinib | Ceritinib | Lorlatinib |
| Wild-Type | 0.4 | 50 | 7.4 | 12 | 3.9 | 0.8 |
| Solvent Front | ||||||
| G1202R | 0.2 | >800 | >800 | >800 | >800 | 52 |
| Gatekeeper | ||||||
| L1196M | <0.2 | 110 | 2.2 | 1.1 | 5.5 | 15.2 |
| Hinge Region | ||||||
| L1198F | <0.2 | >800 | >800 | >800 | >800 | 18 |
| Other | ||||||
| G1269A | 13 | 120 | 1.1 | 1.4 | 0.4 | 1.1 |
| I1171N | 189 | - | - | - | - | - |
Data compiled from published preclinical studies.
Table 2: Inhibitory Activity (IC50, nmol/L) Against Compound ALK Mutations
| EML4-ALK Compound Mutation | TPX-0131 | Lorlatinib |
| G1202R/L1196M | <1 | >100 |
| G1202R/L1198F | <1 | >100 |
| G1202R/C1156Y | <1 | - |
| G1202R/G1269A | <1 | - |
| L1196M/D1203N | <1 | - |
| L1196M/I1171S | <1 | - |
| G1202R/G1269A/L1204V | 14.9 | - |
Data compiled from published preclinical studies.
Signaling Pathways and Resistance Mechanisms
dot
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 3. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
Confirming Zotizalkib's potency on compound mutations (e.g., G1202R/L1196M)
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies is a persistent challenge. In anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the development of compound mutations, such as G1202R/L1196M, can render existing treatments ineffective. This guide provides a comparative analysis of Zotizalkib (TPX-0131), a fourth-generation ALK inhibitor, and its efficacy against such challenging mutations, supported by experimental data.
This compound is an orally available, compact macrocyclic inhibitor of the ALK receptor tyrosine kinase.[1] It is specifically designed to overcome resistance conferred by secondary ALK mutations that arise during treatment with previous generations of ALK inhibitors.[2] Theoretical modeling has indicated that this compound's unique binding mechanism to key residues like Arg1202, Met1199, and Arg1120 is fundamental to its ability to counteract resistance, particularly in the lorlatinib-resistant ALK L1196M/G1202R mutant.[3]
Comparative Efficacy Against ALK Compound Mutations
The G1202R/L1196M compound mutation is a clinically significant mechanism of resistance that confers high-level resistance to the third-generation ALK inhibitor lorlatinib, as well as to first and second-generation inhibitors.[4][5] Preclinical studies have demonstrated this compound's potential to effectively inhibit this and other challenging compound mutations.
Below is a summary of the inhibitory activity (IC50) of this compound and other ALK inhibitors against various ALK mutations, including the G1202R/L1196M compound mutation.
| ALK Mutation Status | This compound (TPX-0131) IC50 (nM) | Lorlatinib IC50 (nM) | Crizotinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Ceritinib IC50 (nM) |
| Wild-Type EML4-ALK | Data not available | ~1 | ~24 | ~3 | ~14 | ~22 |
| L1196M | Data not available | 18 | >1000 | ~15 | ~49 | ~22 |
| G1202R | Data not available | 37 | >2000 | >1000 | >1000 | >1000 |
| G1202R/L1196M | Potent Inhibition | 1,116 | >2000 | >2000 | >2000 | >2000 |
Note: Specific IC50 values for this compound were not publicly available in the reviewed literature. However, it is described as demonstrating potent inhibition against the G1202R/L1196M compound mutation.
Signaling Pathway Inhibition
This compound effectively suppresses the autophosphorylation of the ALK kinase, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the potency of ALK inhibitors.
Cell Viability Assay
This assay determines the concentration of an inhibitor required to inhibit cell growth by 50% (IC50).
Detailed Steps:
-
Cell Culture: Ba/F3 murine pro-B cells are engineered to express the EML4-ALK fusion protein with the wild-type sequence or specific mutations (e.g., L1196M, G1202R, G1202R/L1196M). Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well.
-
Treatment: A range of concentrations of the test compounds (e.g., this compound, lorlatinib) are added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Data Acquisition: The absorbance at 450 nm is measured using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Immunoblotting (Western Blot)
This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins.
Detailed Steps:
-
Cell Lysis: Ba/F3 cells expressing the relevant ALK mutations are treated with the inhibitors for a specified time (e.g., 3 hours).[6] Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant promise in overcoming resistance to existing ALK inhibitors, particularly against the challenging G1202R/L1196M compound mutation. Its potent inhibitory activity, as suggested by preclinical data, positions it as a valuable next-generation therapeutic option for patients with ALK-positive NSCLC who have developed resistance to prior treatments. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in this patient population. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other novel ALK inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Zotizalkib: A Guide for Laboratory Professionals
Absence of specific manufacturer guidelines necessitates adherence to established protocols for hazardous chemical waste.
As a novel compound in the landscape of oncological research, specific, publicly available disposal procedures for Zotizalkib (also known as TPX-0131) are not readily found in current literature or safety data sheets (SDS). In the absence of explicit instructions from the manufacturer, researchers, scientists, and drug development professionals must handle the disposal of this compound by adhering to established best practices for the management of hazardous chemical waste in a laboratory setting. These general procedures are designed to ensure the safety of laboratory personnel and the protection of the environment.
It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. The following guidelines provide a comprehensive, step-by-step approach to the proper disposal of research-grade compounds like this compound.
Step-by-Step Disposal Procedures for this compound
When a laboratory chemical is no longer needed, it is classified as a hazardous waste and must be managed accordingly[1]. The following steps outline the proper handling and disposal process:
-
Container Selection and Management:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added[1].
-
The label must clearly identify the contents. Write the full chemical name, "this compound," and avoid using abbreviations or chemical formulas[1].
-
Include the contact information of the generating researcher or laboratory.
-
-
Segregation and Storage:
-
Store the this compound waste in a designated satellite accumulation area (SAA) that is at or near the point of generation[2][4].
-
Segregate this compound waste from other incompatible chemical waste to prevent dangerous reactions[1][5]. Consult your laboratory's Chemical Hygiene Plan for guidance on segregation[5].
-
Utilize secondary containment, such as a tray or tub, for all liquid hazardous waste to prevent spills[1][3].
-
-
Disposal of Empty Containers:
-
A container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue[1][5].
-
The first rinsate must be collected and disposed of as hazardous waste[3]. For highly toxic chemicals, the first three rinses must be collected[3].
-
After thorough rinsing and air-drying, deface the original label and the container may then be disposed of as regular trash, in accordance with institutional policies[1][5].
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste[1][2].
-
Do not transport hazardous waste across the laboratory or to other storage facilities yourself. This should be handled by trained EHS personnel[5].
-
Waste is typically sent to a licensed hazardous waste treatment facility for incineration[2].
-
Under no circumstances should this compound or any other hazardous chemical be disposed of down the drain or in the regular trash[1][3].
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Data Presentation and Experimental Protocols
Due to the absence of a publicly available Safety Data Sheet or specific disposal studies for this compound, there is no quantitative data (e.g., concentration limits for disposal, degradation timelines) or detailed experimental protocols for disposal to report at this time. The information provided is based on general best practices for laboratory chemical waste management. Laboratories are strongly encouraged to obtain the specific SDS for this compound from their supplier for any definitive quantitative data or protocols.
References
Personal protective equipment for handling Zotizalkib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Zotizalkib. The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3] |
| Eye/Face Protection | Safety glasses with side-shields | Ensure equipment is tested and approved under government standards such as NIOSH (US) or CEN (EU). |
| Skin and Body Protection | Laboratory coat | --- |
| Respiratory Protection | Air-purifying respirator | Where risk assessment shows air-purifying respirators are appropriate use a dust mask type N95 (US) or type P1 (EN 143) respirator.[3] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Provide appropriate exhaust ventilation at places where dust is formed.
Storage:
-
Store in a cool, dry place.
-
Keep container tightly closed in a dry and well-ventilated place.
-
Recommended storage temperatures are -20°C or -80°C.[4]
Emergency Procedures
In the event of an emergency, follow these procedures to mitigate harm.
| Emergency | Procedure |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Spill | Personal precautions, protective equipment and emergency procedures should be followed.[1][2] Sweep up and shovel. Keep in suitable, closed containers for disposal. |
Disposal Plan
Unused this compound and its containers must be disposed of as hazardous waste.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated packaging: Dispose of as unused product.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
